Product packaging for Fmoc-gabapentin(Cat. No.:CAS No. 882847-19-0)

Fmoc-gabapentin

カタログ番号: B1334001
CAS番号: 882847-19-0
分子量: 393.5 g/mol
InChIキー: JQJOWILVGOJWJF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Fmoc-gabapentin (CAS 882847-19-0) is a chemical derivative where the primary amine of the neuroactive drug gabapentin is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This modification is critical for its primary application in Solid-Phase Peptide Synthesis (SPPS), where it serves as a building block for the incorporation of the gabapentin structure into peptide sequences. The Fmoc group allows for orthogonal deprotection under mild basic conditions, which is compatible with a wide range of other protecting groups and sensitive molecules. In research, this compound is instrumental in the development of novel pharmaceuticals, particularly in creating gabapentin analogs and bioconjugates for targeted drug delivery systems. Its value stems from the unique conformational constraints of the gabapentin backbone—a β,β-disubstituted γ-amino acid with a cyclohexyl ring. This rigidity makes this compound a valuable tool in foldamer research for designing hybrid peptides that adopt specific, stable secondary structures, which can mimic natural peptides while offering enhanced resistance to proteolytic degradation. Furthermore, it is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules and in analytical chemistry for the detection and quantification of gabapentin in biological samples. It is important to note that the Fmoc group renders this compound unsuitable for binding to the α2δ subunit of voltage-gated calcium channels, the known biological target of active gabapentin. Therefore, its research applications are exclusively chemical and synthetic in nature. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27NO4 B1334001 Fmoc-gabapentin CAS No. 882847-19-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-22(27)14-24(12-6-1-7-13-24)16-25-23(28)29-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21H,1,6-7,12-16H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJOWILVGOJWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373234
Record name fmoc-gabapentin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882847-19-0
Record name fmoc-gabapentin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Role of the Fmoc Group in the Advanced Applications of Gabapentin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of modern peptide synthesis, plays a pivotal, albeit indirect, role in the lifecycle of Gabapentin, a widely used anticonvulsant and analgesic. While not utilized in the de novo synthesis of Gabapentin itself, the strategic application of the Fmoc group to the Gabapentin molecule unlocks a sophisticated platform for the development of novel therapeutics, research tools, and advanced drug delivery systems. This technical guide elucidates the multifaceted functions of the Fmoc group in the context of Gabapentin, providing a comprehensive overview for professionals in the pharmaceutical and life sciences sectors.

Core Function: Amine Protection for Chemical Diversification

Gabapentin, a γ-amino acid analog, possesses a primary amine and a carboxylic acid functional group. The nucleophilic nature of the primary amine necessitates its protection during many chemical modifications to prevent undesirable side reactions. The Fmoc group serves as an efficient and reversible protecting group for this amine, thereby enabling the selective manipulation of the carboxylic acid moiety and the development of Gabapentin-containing molecules.

The protection of Gabapentin's amine with the Fmoc group is typically achieved through reaction with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. This results in the formation of Fmoc-Gabapentin, a stable and versatile intermediate.

Key Applications of this compound

The synthesis of this compound is the gateway to a multitude of advanced applications, primarily centered around peptide synthesis, the creation of Gabapentin analogs and prodrugs, bioconjugation, and the development of specialized research tools.

Peptide Synthesis and the Creation of Peptidomimetics

The most prominent role of this compound is as a building block in solid-phase peptide synthesis (SPPS).[1] The Fmoc group's lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent, allows for its selective removal without affecting the acid-labile protecting groups often used for amino acid side chains. This orthogonality is fundamental to the stepwise elongation of peptide chains.

By incorporating Gabapentin into a peptide sequence, researchers can design and synthesize novel peptidomimetics. These molecules may exhibit enhanced biological activity, improved pharmacokinetic profiles, or novel therapeutic properties. The Gabapentin moiety can be introduced to influence the conformation of the peptide, mimic a specific amino acid residue, or act as a pharmacophore.

Development of Gabapentin Analogs and Prodrugs

This compound is a crucial intermediate in the synthesis of novel Gabapentin analogs and prodrugs. With the amine group protected, the carboxylic acid can be selectively modified. For instance, it can be esterified to enhance lipophilicity and improve blood-brain barrier penetration, or it can be amidated to create compounds with altered metabolic stability. These modifications are instrumental in the development of next-generation therapeutics with potentially improved efficacy and reduced side effects.

Bioconjugation for Targeted Drug Delivery

The use of this compound extends to the field of bioconjugation, where it can be used to attach Gabapentin to larger biomolecules such as proteins, antibodies, or nanoparticles. This strategy is employed to create targeted drug delivery systems. For example, by conjugating Gabapentin to a monoclonal antibody that specifically recognizes a receptor on a target cell type, the drug can be delivered with high precision, maximizing its therapeutic effect while minimizing off-target toxicity.

Neuroscience Research and Analytical Applications

In the realm of neuroscience research, this compound serves as a precursor for the synthesis of labeled Gabapentin derivatives. For instance, fluorescent or radiolabeled tags can be introduced, enabling researchers to study the distribution, binding kinetics, and mechanism of action of Gabapentin and its analogs in vitro and in vivo. Furthermore, this compound can be utilized as a reference standard in the development of analytical methods, such as high-performance liquid chromatography (HPLC), for the accurate quantification of Gabapentin in biological matrices.[1]

Quantitative Data Summary

The following table summarizes the key properties of this compound, a critical intermediate for the applications described above.

PropertyValueReference
Molecular Formula C₂₄H₂₇NO₄[1]
Molecular Weight 393.48 g/mol [1]
Purity (typical) ≥ 95% (HPLC)[1]
Appearance White solid[1]
Storage Conditions 0-8 °C[1]

Experimental Protocols

Synthesis of this compound

A generalized protocol for the synthesis of this compound involves the reaction of Gabapentin with an Fmoc-donating reagent in an aqueous basic solution.

Materials:

  • Gabapentin

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Gabapentin in a 10% aqueous solution of sodium bicarbonate.

  • To this solution, add a solution of Fmoc-OSu in dioxane dropwise with stirring at room temperature.

  • Allow the reaction to proceed for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Visualizing the Workflow: this compound in Solid-Phase Peptide Synthesis

The following diagram illustrates the logical workflow of incorporating this compound into a growing peptide chain during solid-phase peptide synthesis.

spss_workflow cluster_coupling Coupling Step cluster_deprotection Deprotection Step start Resin-Bound Peptide (with free N-terminus) couple Couple this compound to N-terminus start->couple fmoc_gabapentin This compound fmoc_gabapentin->couple coupling_reagents Coupling Reagents (e.g., HBTU, DIPEA) coupling_reagents->couple deprotect Remove Fmoc Group couple->deprotect piperidine Piperidine Solution piperidine->deprotect end_product Resin-Bound Peptide (extended by Gabapentin, with free N-terminus for next cycle) deprotect->end_product

Caption: Workflow for the incorporation of this compound in SPPS.

References

synthesis of Fmoc-gabapentin from gabapentin and Fmoc-Cl

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin, a γ-amino acid analog, is a widely utilized pharmaceutical agent for treating neuropathic pain and epilepsy. Its chemical modification is crucial for various applications, including the synthesis of gabapentin analogs, peptidomimetics, and bioconjugates. The protection of its primary amine group is a fundamental step in these synthetic pathways. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group ideal for this purpose, enabling subsequent modifications under conditions that preserve other functionalities.

This technical guide provides an in-depth overview of the synthesis of Fmoc-gabapentin from gabapentin and 9-fluorenylmethyl chloroformate (Fmoc-Cl). It details the optimized reaction conditions, a comprehensive experimental protocol, and methods for purification and characterization, supported by quantitative data and process diagrams.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through a nucleophilic substitution reaction. The primary amine of gabapentin, acting as a nucleophile, attacks the electrophilic carbonyl carbon of Fmoc-Cl. This process forms a stable carbamate linkage, yielding the N-protected this compound.[1] A critical prerequisite for the reaction is the deprotonation of the gabapentin's amino group under basic conditions to enhance its nucleophilicity.

A significant challenge in this synthesis is the competitive hydrolysis of both the Fmoc-Cl reagent and the this compound product to 9-fluorenylmethanol (FMOC-OH) in the required basic aqueous medium.[1][2][3] This side reaction reduces the overall yield and necessitates careful control of reaction parameters.

Reaction_Scheme Gabapentin Gabapentin FmocCl Fmoc-Cl Plus2 + FmocCl->Plus2 Borate Buffer (pH 9.5) Acetonitrile/Water FmocGabapentin This compound HCl HCl Plus1 + Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Deprotonation 1. Deprotonation Gabapentin + Borate Buffer (5 min, 25°C) Coupling 2. Coupling Reaction + Fmoc-Cl (20 min, 25°C) Deprotonation->Coupling Quench 3. Quench (Ice Water) Coupling->Quench Wash 4. Wash (Ethyl Ether) Quench->Wash Extract 5. Extraction (Ethyl Acetate) Wash->Extract Dry 6. Dry & Evaporate Extract->Dry Characterization 7. Characterization (NMR, HPLC, MS) Dry->Characterization Pathways cluster_desired Desired Pathway cluster_side Side Reaction FmocCl Fmoc-Cl GBP Deprotonated Gabapentin FmocCl->GBP H2O Water / OH⁻ FmocCl->H2O FmocGBP This compound GBP->FmocGBP Nucleophilic Attack FmocOH FMOC-OH (Byproduct) H2O->FmocOH Hydrolysis

References

Fmoc-Gabapentin as a Building Block for Peptidomimetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Fmoc-gabapentin, a crucial building block in the synthesis of novel peptidomimetics. Gabapentin, a γ-amino acid analog, offers unique structural properties that enable the design of conformationally constrained peptide structures with enhanced therapeutic potential. The strategic use of the fluorenylmethoxycarbonyl (Fmoc) protecting group is central to its application in modern synthetic methodologies, particularly Solid-Phase Peptide Synthesis (SPPS). This document details the synthesis of this compound, its incorporation into peptide chains, and its applications in drug discovery.

Introduction to this compound in Peptidomimetic Design

Gabapentin is an anticonvulsant drug structurally related to the neurotransmitter gamma-aminobutyric acid (GABA).[1][2][3] Its unique structure, featuring a cyclohexyl ring that restricts conformational flexibility, makes it an attractive candidate for incorporation into peptidomimetics.[4] Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced metabolic stability and better bioavailability.[5]

The incorporation of gabapentin into a peptide backbone can enforce specific secondary structures and protect against enzymatic degradation, a common limitation of natural peptide therapeutics.[4][5][6] This is achieved through Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry. The success of this technique relies on the use of protecting groups, with the Fmoc group being instrumental for protecting the amino functionality of gabapentin during peptide coupling steps.[2][6][7]

Synthesis and Characterization of this compound

The synthesis of this compound involves the reaction of gabapentin with 9-fluorenylmethyl chloroformate (Fmoc-Cl), which forms a stable carbamate bond at the primary amine.[6] The efficiency of this reaction is highly dependent on factors such as pH, temperature, and reaction time, as a competing hydrolysis reaction can convert Fmoc-Cl into the inactive 9-fluorenylmethanol (FMOC-OH).[8][9]

A two-step derivatization protocol has been shown to be significantly more efficient, minimizing the degradation of Fmoc-Cl and leading to higher yields.[6] This involves the initial deprotonation of gabapentin in a basic buffer, followed by the addition of Fmoc-Cl.

Data Presentation

The following tables summarize the physicochemical properties of this compound, the optimized conditions for its synthesis, and its nuclear magnetic resonance (NMR) characterization data.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 882847-19-0 [10]
Molecular Formula C₂₄H₂₇NO₄ [10]
Molecular Weight 393.48 g/mol [10]
Appearance White Solid [10]

| Purity | ≥ 95 % (HPLC) |[10] |

Table 2: Optimized Conditions for this compound Synthesis

Parameter Optimal Condition Rationale / Notes Reference
Methodology Two-step Minimizes Fmoc-Cl hydrolysis, achieving 85-95% efficiency. [6]
pH ≤ 9.5 (Borate Buffer) Ensures efficient deprotonation of gabapentin's amine group. [2]
Temperature 25 °C Higher temperatures accelerate the degradation of Fmoc-Cl. [2][11]
Reaction Time 15 minutes Optimal time for product formation before degradation becomes significant. [2][11]

| Molar Ratio | 2:1 (Fmoc-Cl:Gabapentin) | A higher ratio of the derivatizing agent leads to a cleaner, more efficient reaction. |[11] |

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

¹H NMR δ (ppm) Description ¹³C NMR δ (ppm)
1.00-1.58 (m, 10H) 5x CH₂ (cyclohexyl) 21.31, 25.82, 33.92
2.19 (s, 2H) CH₂ 47.36
2.28 (s, 2H) CH₂ 66.81
4.23 (t, 1H, J=6.60 Hz) CH (fluorenyl) 120.01
4.50 (d, 2H, J=6.62 Hz) CH₂ (fluorenyl) 125.00
7.33 (t, 2H, J=7.25 Hz) Ar-H 127.09
7.43 (t, 2H, J=7.57 Hz) Ar-H 127.74
7.61 (d, 2H, J=7.25 Hz) Ar-H 141.37
7.78 (d, 2H, J=7.57 Hz) Ar-H 143.77
157.76

Data sourced from SciELO.[8]

Visualizing the Synthesis

Synthesis_Fmoc_Gabapentin cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Gabapentin Gabapentin Fmoc_Gabapentin This compound Gabapentin->Fmoc_Gabapentin + Fmoc-Cl FmocCl Fmoc-Cl FmocCl->Fmoc_Gabapentin Conditions 1. Borate Buffer (pH 9.5) 2. Acetonitrile 3. 25°C, 15 min Conditions->Fmoc_Gabapentin Yield: 85-95% HCl HCl

Caption: Synthesis of this compound.

Incorporation into Peptidomimetics via Fmoc-SPPS

This compound is seamlessly integrated into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[6] SPPS involves the stepwise addition of amino acid residues to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[12] The cycle of deprotection, coupling, and washing is repeated until the desired sequence is assembled.

The Fmoc-SPPS Cycle

SPPS_Cycle Start Start: Resin-bound Peptide (N-terminally Fmoc-protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Coupling (this compound, Coupling Reagent) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Elongated Result: Peptide elongated by one Gabapentin residue Wash2->Elongated Elongated->Deprotection Repeat for next residue

Caption: The Fmoc-SPPS cycle for incorporating this compound.

Key Steps in the SPPS Cycle:

  • N-terminal Fmoc Deprotection: The cycle begins with the removal of the Fmoc group from the resin-bound peptide. This is typically achieved using a 20% solution of piperidine in dimethylformamide (DMF), which cleaves the Fmoc group through a base-catalyzed β-elimination mechanism.[6][7][13] The completion of this step can be monitored by quantifying the released dibenzofulvene-piperidine adduct via UV spectroscopy.[14]

  • Coupling of this compound: The free amine of the resin-bound peptide is then coupled with the carboxyl group of this compound. To facilitate this amide bond formation, the carboxylic acid must first be activated using coupling reagents.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed with a solvent like DMF to remove excess reagents and byproducts, ensuring high purity of the final peptide.[15]

  • Final Cleavage: Once the desired peptide sequence is synthesized, it is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. This is typically done using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of "scavengers" to prevent side reactions.[6][12]

Mechanism of Fmoc Deprotection

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate [Intermediate Carbanion] Fmoc_Peptide->Intermediate Proton abstraction Piperidine + Piperidine (Base) DBF Dibenzofulvene Intermediate->DBF β-elimination Free_Amine H₂N-Peptide-Resin (Free Amine) Intermediate->Free_Amine Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine

Caption: Mechanism of base-catalyzed Fmoc deprotection.

Table 4: Common Reagents in Fmoc-SPPS of Gabapentin Peptidomimetics

Step Reagent Purpose
Resin Swelling Dimethylformamide (DMF) Prepares the solid support for synthesis.
Fmoc Deprotection 20% Piperidine in DMF Removes the N-terminal Fmoc protecting group.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Alternative, faster base for deprotection.[13][16]
Coupling/Activation HCTU, HATU, HBTU, BOP Activates the carboxylic acid of the incoming Fmoc-amino acid.[15][16][17]
Final Cleavage Trifluoroacetic Acid (TFA) Cleaves the peptide from the resin and removes side-chain protecting groups.

| Scavengers | Water, Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | "Trap" reactive cations generated during cleavage to prevent side reactions. |

Experimental Protocols

Protocol 1: Synthesis of this compound (Two-Step Methodology)

This protocol is adapted from methodologies described in the literature.[8][11]

  • Preparation: In a reaction flask, dissolve gabapentin (1 equivalent) in borate buffer (pH 9.5). Allow the solution to stir for 5 minutes at room temperature (25°C) to facilitate deprotonation.

  • Derivatization: In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl, 2 equivalents) in acetonitrile.

  • Reaction: Add the Fmoc-Cl solution to the gabapentin solution dropwise while stirring.

  • Incubation: Allow the reaction to proceed for 15 minutes at 25°C.

  • Work-up: Acidify the reaction mixture with HCl to precipitate the product. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic phases over anhydrous sodium sulfate, evaporate the solvent under reduced pressure. The resulting white solid can be further purified using high-performance liquid chromatography (HPLC). A yield of 90% has been reported for this type of procedure.[8]

Protocol 2: General Fmoc-SPPS Cycle for Incorporating this compound

This protocol assumes a manual synthesis on a 0.1 mmol scale.[15]

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for at least 1 hour. Drain the solvent.

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate with nitrogen bubbling for 7 minutes. Drain the solution. Repeat this step once.

  • Washing: Wash the resin 5 times with DMF to remove all traces of piperidine.

  • Coupling: a. In a separate tube, dissolve this compound (e.g., 4 equivalents) and a coupling agent like HCTU (3.95 equivalents) in DMF. b. Add a base such as N,N-diisopropylethylamine (DIEA, 8 equivalents) to the activation solution. c. Add the activated this compound solution to the resin. Agitate for 1-2 hours.

  • Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines.[14] A blue result indicates an incomplete reaction, which may require a second coupling step.

  • Washing: Wash the resin 5 times with DMF. The resin is now ready for the next deprotection/coupling cycle.

Protocol 3: Peptide Cleavage from Resin

This protocol is a general method for acid-labile resins.

  • Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), water, and a scavenger like Triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% Water, 2.5% TIS).

  • Reaction: Add the cleavage cocktail to the dried resin and allow it to react for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by preparative HPLC.

Applications in Drug Design and Discovery

The integration of this compound into peptide sequences is a powerful strategy in medicinal chemistry.

  • Conformational Constraint: The rigid cyclohexyl group of gabapentin limits the torsional freedom of the peptide backbone, promoting the formation of stable, well-defined secondary structures.[4] This can lead to higher binding affinity and selectivity for biological targets.

  • Enhanced Stability: By modifying the peptide backbone, gabapentin-containing peptidomimetics can exhibit significant resistance to proteolytic degradation, which increases their in vivo half-life.[5]

  • Drug Discovery: These novel structures are being explored for a range of therapeutic areas, including the development of new treatments for neurological disorders, epilepsy, and neuropathic pain.[3][10]

  • Prodrugs and Bioconjugates: Gabapentin can be incorporated into prodrugs or bioconjugates designed to improve its pharmacokinetic profile or deliver it to specific tissues.[1][18][19]

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of advanced peptidomimetics. Its unique ability to impart conformational rigidity makes it a powerful tool for designing peptides with improved stability, selectivity, and therapeutic efficacy. The well-established protocols for its synthesis and incorporation via Fmoc-SPPS allow for its routine use in both academic research and industrial drug development. As the demand for more sophisticated and robust peptide-based therapeutics grows, the strategic application of building blocks like this compound will continue to be a critical component of innovative drug design.

References

Applications of Gabapentin Analogues in Neuroscience Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of gabapentin analogues, commonly referred to as gabapentinoids, in neuroscience research. It delves into their core mechanism of action, their utility in studying a range of neurological and psychiatric disorders, and their role as indispensable tools in elucidating fundamental neurobiological processes. This document synthesizes quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a practical resource for the scientific community.

Core Mechanism of Action: Targeting the α2δ Subunit

Gabapentin and its analogues, such as pregabalin, are structurally related to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). However, their primary mechanism of action does not involve direct interaction with GABA receptors.[1] Instead, their therapeutic and experimental effects are predominantly mediated by their high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[1][2] This interaction is crucial for their efficacy in various neurological conditions.[2]

The binding of gabapentinoids to the α2δ subunit disrupts the normal trafficking of these channels to the presynaptic membrane, leading to a reduction in the density of functional VGCCs at the nerve terminal.[2] This, in turn, attenuates the influx of calcium ions that is necessary for the release of excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[1] This reduction in neurotransmitter release is a key factor in their anticonvulsant, analgesic, and anxiolytic properties.

Recent research also suggests that the interaction of gabapentinoids with the α2δ-1 subunit can interfere with its role in synaptogenesis, a process mediated by thrombospondins.[2] Furthermore, there is evidence that gabapentin can modulate the activity of other ion channels, such as voltage-gated potassium channels (KCNQ3 and KCNQ5), although the primary therapeutic effects are attributed to their action on the α2δ subunit.

Quantitative Data: Binding Affinities and Efficacy

The affinity of gabapentinoids for the α2δ subunit is a critical determinant of their potency. Pregabalin generally exhibits a higher binding affinity for the α2δ-1 subunit compared to gabapentin, which correlates with its greater potency in vivo. The following table summarizes key quantitative data for gabapentin and pregabalin.

CompoundTargetBinding Affinity (Ki/Kd)In Vivo Potency (Analgesia)In Vivo Potency (Anticonvulsant)
Gabapentin α2δ-140 nM (Ki)[1], 59 nmol/L (Kd)[2]------
α2δ-2153 nmol/L (Kd)[2]------
Pregabalin α2δ-132 nM (Ki)[1]2-4 times more potent than gabapentin[1]3-10 times more potent than gabapentin[1]
α2δ-2Similar affinity to α2δ-1[1]------

Applications in Neuroscience Research

Gabapentinoids are extensively used as research tools to investigate the pathophysiology of various neurological and psychiatric disorders.

Neuropathic Pain Research

Animal models of neuropathic pain are crucial for studying the mechanisms of chronic pain and for the development of new analgesics. Gabapentinoids are widely used as positive controls in these models due to their established clinical efficacy.

  • Spinal Nerve Ligation (SNL) Model: This is a widely used surgical model that mimics peripheral nerve injury-induced neuropathic pain. Gabapentin and pregabalin have been shown to effectively reverse the mechanical allodynia and thermal hyperalgesia that develop in this model.

  • Chronic Constriction Injury (CCI) Model: In this model, loose ligatures are placed around the sciatic nerve, leading to the development of pain-like behaviors. Gabapentinoids are effective in attenuating these behaviors.

  • Chemotherapy-Induced Neuropathic Pain (CINP) Models: Certain chemotherapeutic agents, like paclitaxel, can induce a painful peripheral neuropathy. Gabapentinoids are used to study the mechanisms of CINP and to test potential therapeutic interventions.

Epilepsy Research

As anticonvulsants, gabapentinoids are valuable tools in epilepsy research. They are used in various animal models of seizures to investigate the mechanisms of epileptogenesis and to screen for novel anti-epileptic drugs. Their ability to reduce the release of excitatory neurotransmitters is a key aspect of their anti-seizure activity.

Anxiety and Psychiatric Disorder Research

The anxiolytic properties of gabapentinoids make them useful in preclinical models of anxiety.

  • Elevated Plus Maze (EPM): This is a classic behavioral test used to assess anxiety-like behavior in rodents. Anxiolytic compounds, like gabapentinoids, increase the time spent in the open arms of the maze.

  • Fear Conditioning: This model is used to study the neurobiology of fear and anxiety. Gabapentinoids can be used to investigate the role of VGCCs in fear memory formation and expression.

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments utilizing gabapentin analogues.

Whole-Cell Patch-Clamp Electrophysiology in Dorsal Root Ganglion (DRG) Neurons

This technique is used to directly measure the effect of gabapentinoids on ion channel function in sensory neurons.

Objective: To record voltage-gated calcium currents from cultured DRG neurons and assess the inhibitory effect of gabapentin.

Methodology:

  • DRG Neuron Culture: DRG are dissected from rodents and dissociated into single cells. The neurons are then plated on coated coverslips and cultured for 24-48 hours.

  • Recording Solutions:

    • External Solution (aCSF): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution: Containing (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

  • Recording Procedure:

    • A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and positioned onto a DRG neuron.

    • A gigaohm seal is formed between the pipette tip and the cell membrane.

    • The membrane patch is ruptured to achieve the whole-cell configuration.

    • Voltage-gated calcium currents are elicited by depolarizing voltage steps from a holding potential of -80 mV.

    • Gabapentin is applied to the bath, and the effect on the calcium current amplitude and kinetics is recorded and analyzed.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

This surgical procedure creates a model of peripheral nerve injury to study neuropathic pain.

Objective: To induce mechanical allodynia in rats through L5 spinal nerve ligation.

Methodology:

  • Anesthesia: The rat is anesthetized with isoflurane or a similar anesthetic.

  • Surgical Procedure:

    • A dorsal midline incision is made at the L4-S1 level.

    • The paraspinal muscles are separated to expose the L5 transverse process.

    • The L5 transverse process is carefully removed to visualize the L5 spinal nerve.

    • The L5 spinal nerve is tightly ligated with a silk suture.

    • The muscle and skin are sutured in layers.

  • Post-operative Care: Animals are monitored for recovery and provided with analgesics for the first 24-48 hours.

  • Behavioral Testing:

    • Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.

    • Testing is performed before surgery (baseline) and at various time points after surgery to monitor the development and maintenance of neuropathic pain.

    • Gabapentin or other test compounds are administered to assess their effect on the paw withdrawal threshold.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice

This behavioral assay is used to evaluate the anxiolytic effects of gabapentinoids.

Objective: To measure anxiety-like behavior in mice and assess the effect of gabapentin.

Methodology:

  • Apparatus: The maze consists of two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • The mouse is placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a 5-minute period.

    • The session is recorded by a video camera.

  • Data Analysis:

    • The time spent in the open arms and the number of entries into the open arms are measured.

    • An increase in these parameters is indicative of an anxiolytic effect.

    • Mice are pre-treated with gabapentin or a vehicle control before being placed in the maze.

In Vivo Microdialysis for Measuring Neurotransmitter Release

This technique allows for the in vivo sampling of neurotransmitters from specific brain regions.

Objective: To measure the effect of gabapentin on extracellular glutamate levels in a specific brain region (e.g., the spinal dorsal horn or prefrontal cortex).

Methodology:

  • Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region of an anesthetized animal.

  • Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).

  • Gabapentin Administration: After a stable baseline is established, gabapentin is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.

  • Neurotransmitter Analysis: The concentration of glutamate in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of gabapentinoids and a typical experimental workflow for their preclinical evaluation.

Gabapentinoid_Signaling_Pathway Gabapentinoid Signaling Pathway Gabapentinoid Gabapentin / Pregabalin Alpha2Delta α2δ-1 Subunit of VGCC Gabapentinoid->Alpha2Delta Binds to VGCC_Trafficking VGCC Trafficking to Presynaptic Membrane Gabapentinoid->VGCC_Trafficking Inhibits Alpha2Delta->VGCC_Trafficking Promotes Calcium_Influx Presynaptic Ca2+ Influx VGCC_Trafficking->Calcium_Influx Enables NT_Release Excitatory Neurotransmitter Release (Glutamate, etc.) Calcium_Influx->NT_Release Triggers Postsynaptic_Neuron Postsynaptic Neuron Excitation NT_Release->Postsynaptic_Neuron Activates Therapeutic_Effects Therapeutic Effects (Analgesia, Anticonvulsant, Anxiolysis) Postsynaptic_Neuron->Therapeutic_Effects Reduced excitation leads to

Caption: Gabapentinoid Signaling Pathway.

Preclinical_Workflow Preclinical Evaluation Workflow for a Novel Gabapentinoid Synthesis Novel Gabapentin Analogue Synthesis Binding_Assay In Vitro Binding Assay ([3H]-Gabapentin competition) Synthesis->Binding_Assay Electrophysiology In Vitro Electrophysiology (Patch-Clamp on DRG neurons) Binding_Assay->Electrophysiology Animal_Model In Vivo Animal Model (e.g., SNL for Neuropathic Pain) Electrophysiology->Animal_Model Behavioral_Testing Behavioral Testing (von Frey, Hargreaves) Animal_Model->Behavioral_Testing Microdialysis In Vivo Microdialysis (Neurotransmitter Release) Animal_Model->Microdialysis Data_Analysis Data Analysis and Efficacy/Potency Determination Behavioral_Testing->Data_Analysis Microdialysis->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Preclinical Evaluation Workflow.

Conclusion

Gabapentin analogues are invaluable tools in neuroscience research, providing insights into the mechanisms of neurological and psychiatric disorders. Their well-defined mechanism of action, centered on the α2δ subunit of voltage-gated calcium channels, allows for targeted investigations into the roles of these channels in health and disease. The experimental protocols and data presented in this guide offer a foundation for researchers to effectively utilize these compounds in their studies, ultimately contributing to the development of novel therapeutic strategies for a range of debilitating conditions.

References

The Structural Elucidation of Gabapentin: A γ-Amino Acid with Unique Conformational Constraints

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gabapentin, a γ-amino acid analog of the neurotransmitter γ-aminobutyric acid (GABA), is a widely prescribed pharmaceutical agent for the management of neuropathic pain and partial seizures. Despite its structural resemblance to GABA, gabapentin's mechanism of action is distinct, primarily involving high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels. This technical guide provides an in-depth exploration of the structural features of gabapentin that define its pharmacological profile. Key aspects including its chemical architecture, conformational landscape, and structure-activity relationships are discussed. Furthermore, this guide summarizes quantitative data on its binding affinities and pharmacokinetics, details experimental protocols for its characterization, and visualizes its molecular interactions and experimental workflows.

Core Structural Features of Gabapentin

Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, is a γ-amino acid characterized by a cyclohexane ring covalently attached to the β-carbon of the amino acid backbone.[1][2] This substitution introduces significant conformational rigidity, a key feature distinguishing it from the flexible structure of GABA. At physiological pH, gabapentin exists as a zwitterion, with a protonated amino group and a deprotonated carboxyl group.[3]

The cyclohexane ring is a critical structural motif that sterically hinders free rotation around the Cβ-Cγ and Cβ-Cα bonds.[4][[“]] This constraint forces the molecule to adopt a limited set of conformations, primarily gauche, which is believed to be crucial for its high-affinity binding to its molecular target.[[“]] Gabapentin can exist in several polymorphic forms (α, β, γ) and as a monohydrate, with each form exhibiting distinct crystal packing and conformational states of the cyclohexane ring (chair conformations).[3][6]

Quantitative Data

Binding Affinities

Gabapentin exhibits high affinity for the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. The binding affinity is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki).

ParameterValueTargetSpeciesReference
Kd59 nMα2δ-1Porcine[2]
Kd153 nMα2δ-2Porcine[2]
Ki40 nMα2δ-1 (recombinant)Human[[“]]
Pharmacokinetic Properties

Gabapentin displays predictable pharmacokinetic properties, characterized by a lack of metabolism and renal excretion.

ParameterValueUnitReference
Bioavailability~60 (decreases with increasing dose)%[7]
Elimination Half-life5 - 7hours[4]
Protein Binding< 1%[4]
MetabolismNegligible-[4][7]
ExcretionPrimarily unchanged in urine-[4][7]

Mechanism of Action and Signaling Pathway

Gabapentin's primary mechanism of action does not involve direct interaction with GABA receptors. Instead, it binds with high affinity to the α2δ-1 subunit of presynaptic voltage-gated calcium channels (VGCCs).[4][7] This interaction is crucial for its therapeutic effects.

The binding of gabapentin to the α2δ-1 subunit disrupts the normal trafficking of VGCCs to the presynaptic membrane.[2][4] This leads to a reduction in the density of these channels at the nerve terminal, resulting in decreased calcium influx upon neuronal depolarization. The diminished intracellular calcium concentration subsequently reduces the release of excitatory neurotransmitters, most notably glutamate.[7]

Furthermore, the α2δ-1 subunit has been identified as a receptor for the synaptogenic protein thrombospondin.[1][6] By binding to α2δ-1, gabapentin antagonizes the interaction with thrombospondin, thereby inhibiting the formation of new excitatory synapses.[1][6] This anti-synaptogenic effect may contribute to its long-term therapeutic benefits in chronic pain and epilepsy.

Gabapentin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GBP Gabapentin a2d1 α2δ-1 Subunit GBP->a2d1 Binds trafficking Channel Trafficking to Membrane GBP->trafficking Inhibits Synaptogenesis Excitatory Synaptogenesis GBP->Synaptogenesis Inhibits a2d1->trafficking Promotes a2d1->Synaptogenesis Promotes VGCC_complex Voltage-Gated Calcium Channel (VGCC) Ca_influx Ca²⁺ Influx VGCC_complex->Ca_influx Mediates trafficking->VGCC_complex Inserts into Membrane NT_release Excitatory Neurotransmitter Release (e.g., Glutamate) Ca_influx->NT_release Triggers Postsynaptic_receptors Neurotransmitter Receptors NT_release->Postsynaptic_receptors Activates Thrombospondin Thrombospondin Thrombospondin->a2d1 Binds Excitation Reduced Postsynaptic Excitation Postsynaptic_receptors->Excitation Leads to

Gabapentin's dual mechanism of action.

Experimental Protocols

Radioligand Binding Assay for α2δ-1 Subunit

This protocol describes a competitive binding assay using [³H]-gabapentin to determine the affinity of test compounds for the α2δ-1 subunit.

Materials:

  • Membrane preparations from cells expressing the α2δ-1 subunit (e.g., HEK293 cells)

  • [³H]-gabapentin (radioligand)

  • Unlabeled gabapentin (for determining non-specific binding)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Thaw the membrane preparation on ice.

  • Dilute the membranes in ice-cold binding buffer to a final concentration of 10-20 µg of protein per well.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations, and 50 µL of [³H]-gabapentin (final concentration ~10 nM). For total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add 50 µL of a high concentration of unlabeled gabapentin (e.g., 10 µM).

  • Add 100 µL of the diluted membrane preparation to each well.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the 96-well filter plate, followed by three washes with ice-cold binding buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

X-ray Crystallography for Structural Determination

This protocol outlines the general steps for determining the crystal structure of gabapentin.

Materials:

  • Pure gabapentin powder

  • Solvents for crystallization (e.g., ethanol, water)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)

  • Microscope

  • Cryoprotectant

  • X-ray diffractometer

Procedure:

  • Dissolve gabapentin in a suitable solvent or solvent mixture to achieve a supersaturated solution.

  • Set up crystallization trials using vapor diffusion. Pipette a small volume of the gabapentin solution and mix it with a precipitant solution on a cover slip (hanging drop) or in a well (sitting drop).

  • Seal the well containing a larger volume of the precipitant solution and incubate at a constant temperature.

  • Monitor the trials periodically for crystal growth using a microscope.

  • Once suitable crystals are obtained, soak them in a cryoprotectant solution to prevent ice formation during data collection.

  • Mount the crystal on a goniometer head and flash-cool it in a stream of liquid nitrogen.

  • Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Process the diffraction data (indexing, integration, and scaling) to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or molecular replacement.

  • Refine the atomic model against the experimental data to obtain the final structure.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_structure Structural Analysis cluster_function Functional Characterization Membrane_Prep Membrane Preparation (α2δ-1 expressing cells) Radioligand_Binding [³H]-Gabapentin Radioligand Binding Assay Membrane_Prep->Radioligand_Binding Data_Analysis_Binding Data Analysis (IC₅₀, Ki) Radioligand_Binding->Data_Analysis_Binding Crystallization Gabapentin Crystallization Xray_Diffraction X-ray Diffraction Crystallization->Xray_Diffraction Structure_Solution Structure Solution and Refinement Xray_Diffraction->Structure_Solution Cell_Culture Neuronal Cell Culture (e.g., DRG neurons) Patch_Clamp Whole-Cell Patch-Clamp Electrophysiology Cell_Culture->Patch_Clamp Data_Analysis_Functional Analysis of Ca²⁺ Currents Patch_Clamp->Data_Analysis_Functional

Workflow for characterizing gabapentin's properties.

Conclusion

The structural features of gabapentin, particularly the conformationally restricting cyclohexane ring, are integral to its unique pharmacological profile as a high-affinity ligand for the α2δ-1 subunit of voltage-gated calcium channels. This interaction leads to a reduction in excitatory neurotransmitter release and inhibition of excitatory synaptogenesis, providing the basis for its therapeutic efficacy in neuropathic pain and epilepsy. The quantitative data and experimental protocols detailed in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating further investigation into the nuanced structure-function relationships of gabapentin and the design of novel therapeutics targeting the α2δ-1 subunit.

References

Fmoc-Gabapentin: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-gabapentin, a derivative of the widely-used pharmaceutical agent gabapentin, plays a crucial role as a building block in peptide synthesis and the development of novel therapeutics. The attachment of the fluorenylmethoxycarbonyl (Fmoc) protecting group enhances its utility in these applications. This technical guide provides a comprehensive overview of the available knowledge on the solubility and stability of this compound. While specific quantitative solubility data in various solvents is not extensively documented in publicly available literature, this guide consolidates qualitative information and outlines standardized experimental protocols for its determination. Furthermore, it details the known stability profile of this compound, particularly during its synthesis, and provides a framework for conducting comprehensive stability studies essential for its effective storage and application.

Introduction

Gabapentin is a gamma-aminobutyric acid (GABA) analogue used in the treatment of epilepsy and neuropathic pain. The addition of the Fmoc protecting group to gabapentin's primary amine allows for its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is advantageous due to its base-lability, allowing for its removal under mild conditions that do not affect other protecting groups. Understanding the solubility and stability of this compound is paramount for its efficient handling, purification, and successful application in synthetic workflows.

Solubility of this compound

The presence of the large, hydrophobic Fmoc group significantly influences the solubility profile of gabapentin, making it more soluble in organic solvents compared to its parent compound. It has been noted that the Fmoc group generally enhances solubility in organic media suitable for peptide synthesis.[1]

Table 1: Qualitative Solubility of this compound

SolventSolubilityRemarks
Acetonitrile/Water mixturesSolubleCommonly used as a solvent system for the derivatization reaction of gabapentin with Fmoc-Cl, suggesting good solubility of the product.[2]
Dimethylformamide (DMF)Likely SolubleDMF is a common solvent in peptide synthesis and is known to facilitate the removal of the Fmoc group, implying solubility of Fmoc-protected amino acids.[2]
Dimethyl sulfoxide (DMSO)Likely SolubleA powerful aprotic solvent capable of dissolving a wide range of organic molecules.
Methanol / EthanolLikely SolubleCommon polar organic solvents.
WaterSparingly SolubleThe hydrophobic Fmoc group is expected to significantly reduce aqueous solubility compared to the parent gabapentin.

Note: The information in Table 1 is based on general principles and observations from synthesis protocols. Precise quantitative solubility needs to be determined experimentally.

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of this compound involves the shake-flask method, followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Methanol, Ethanol, Acetonitrile, DMF, DMSO, Water)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the incubation period, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Analysis by HPLC:

    • Analyze the diluted samples using a validated HPLC method for this compound. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like trifluoroacetic acid) and UV detection at a wavelength corresponding to the absorbance maximum of the Fmoc group (around 265 nm).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the respective solvent at the specified temperature.

Stability of this compound

The stability of this compound is a critical factor, particularly concerning its storage and its integrity during synthetic procedures. The primary instability arises from the lability of the Fmoc protecting group under basic conditions.

Stability During Synthesis

Studies on the derivatization of gabapentin with 9-fluorenylmethyl chloroformate (Fmoc-Cl) have provided insights into the stability of the resulting this compound under reaction conditions.

  • Effect of pH: The Fmoc group is susceptible to cleavage under basic conditions. The synthesis of this compound is typically carried out in a basic medium to deprotonate the amine group of gabapentin, making it nucleophilic. However, this basic environment can also lead to the degradation of the newly formed this compound.[3][4]

  • Effect of Temperature: The degradation of this compound in basic solution is significantly accelerated at elevated temperatures. It has been observed that temperatures above 45 °C lead to increased degradation.[3][4] For optimal stability during synthesis, reactions are best performed at or below 25 °C.[3][4]

Table 2: Stability Profile of this compound During Synthesis

ConditionStabilityRemarks
Basic pHUnstableThe Fmoc group is readily cleaved by bases.
Elevated Temperature (>45°C)UnstableDegradation is accelerated, especially in basic media.[3][4]
Acidic pHStableThe Fmoc group is generally stable to acidic conditions.
Long-Term Stability and Forced Degradation Studies

To ensure the quality and integrity of this compound during storage and use, a comprehensive stability testing program should be implemented based on the International Council for Harmonisation (ICH) guidelines. This involves subjecting the compound to various stress conditions to identify potential degradation products and establish appropriate storage conditions.

Experimental Protocol for Stability Indicating Method Development and Forced Degradation:

Objective: To develop a stability-indicating HPLC method and to investigate the degradation of this compound under various stress conditions.

1. HPLC Method Development:

  • Develop an HPLC method capable of separating this compound from its potential degradation products. A gradient method with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier is a common starting point. The method should be validated for specificity, linearity, accuracy, precision, and robustness.

2. Forced Degradation Studies:

  • Acid Hydrolysis: Treat a solution of this compound with a strong acid (e.g., 1N HCl) at room temperature and elevated temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Treat a solution of this compound with a strong base (e.g., 1N NaOH) at room temperature. Due to the known lability of the Fmoc group, this is expected to cause rapid degradation.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid this compound to dry heat (e.g., 60-80 °C) for an extended period.

  • Photostability: Expose the solid this compound and a solution of the compound to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5][6] A control sample should be protected from light.

3. Analysis:

  • Analyze the stressed samples at various time points using the developed stability-indicating HPLC method.

  • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

  • A photodiode array (PDA) detector can be used to check for peak purity and to obtain UV spectra of the degradation products, which can aid in their identification.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Fmoc_GBP This compound (Solid and Solution) Acid Acid Hydrolysis (e.g., 1N HCl) Fmoc_GBP->Acid Base Base Hydrolysis (e.g., 1N NaOH) Fmoc_GBP->Base Oxidation Oxidation (e.g., 3% H₂O₂) Fmoc_GBP->Oxidation Thermal Thermal (e.g., 60-80°C) Fmoc_GBP->Thermal Photo Photolytic (ICH Q1B) Fmoc_GBP->Photo HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Impurity ID HPLC->LCMS If needed Pathway Degradation Pathway Elucidation HPLC->Pathway Method Validated Stability- Indicating Method HPLC->Method Storage Recommended Storage Conditions Pathway->Storage

Caption: Reaction Scheme for the Synthesis of this compound.

Base-Catalyzed Degradation of this compound

The primary degradation pathway for this compound is the cleavage of the Fmoc group under basic conditions, regenerating gabapentin and forming a dibenzofulvene derivative.

Fmoc_Degradation cluster_conditions Condition Fmoc_GBP This compound Gabapentin Gabapentin Fmoc_GBP->Gabapentin Fmoc Cleavage DBF_Adduct Dibenzofulvene Adduct Fmoc_GBP->DBF_Adduct Base Base (e.g., Piperidine, OH⁻)

Caption: Base-Catalyzed Degradation of this compound.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound. While quantitative solubility data remains a gap in the literature, the provided qualitative assessment and experimental protocols offer a solid foundation for researchers to determine these parameters for their specific applications. The stability profile highlights the compound's sensitivity to basic conditions and elevated temperatures, which are critical considerations for its synthesis, purification, and storage. The outlined forced degradation studies provide a roadmap for establishing a comprehensive stability profile in accordance with regulatory guidelines. Further experimental work is necessary to generate the specific quantitative data that will facilitate the broader and more efficient use of this compound in research and drug development.

References

Fmoc-gabapentin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-gabapentin, a key building block in peptide and medicinal chemistry. It covers its chemical properties, detailed synthesis protocols, and its application in solid-phase peptide synthesis (SPPS).

Core Chemical and Physical Data

This compound, the N-Fmoc protected form of the gamma-amino acid gabapentin, is a crucial reagent for the incorporation of this unique, non-natural amino acid into peptide chains. Its chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 882847-19-0[1]
Molecular Formula C₂₄H₂₇NO₄[2]
Molecular Weight 393.475 g/mol (alternatively reported as 393.48 g/mol )[1][2]
Synonyms [1-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)cyclohexyl]acetic acid[1]
Purity Typically ≥95% (HPLC)[2]

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is achieved through the reaction of gabapentin with 9-fluorenylmethyl chloroformate (Fmoc-Cl). This reaction results in the formation of a stable carbamate bond at the primary amine of gabapentin.

Materials and Reagents:
  • Gabapentin

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl, 1N)

Procedure:
  • Dissolution of Gabapentin: Dissolve gabapentin in a 10% aqueous solution of sodium carbonate in a reaction vessel. Cool the solution to 0°C in an ice bath with gentle stirring.

  • Addition of Fmoc-Cl: In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) in 1,4-dioxane. Add this solution dropwise to the chilled gabapentin solution over a period of 30-60 minutes, ensuring the temperature remains at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.

  • Work-up:

    • Dilute the reaction mixture with water and wash with two portions of diethyl ether to remove unreacted Fmoc-Cl and other impurities.

    • Acidify the aqueous layer to a pH of approximately 2 by the slow addition of 1N HCl.

    • Extract the acidified aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an ethyl acetate/hexane solvent system to yield a white, crystalline solid.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The bulky cyclohexyl group of gabapentin can introduce conformational constraints into peptide backbones, making it a valuable tool for designing peptidomimetics with unique structures and enhanced proteolytic stability.

General SPPS Cycle with this compound:
  • Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide resin) that has been pre-loaded with the first amino acid of the desired peptide sequence. Swell the resin in a suitable solvent like dimethylformamide (DMF).[3][4]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF. This exposes the free amine for the subsequent coupling step.[4]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

  • This compound Coupling:

    • Activate the carboxyl group of this compound by pre-incubating it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF.

    • Add the activated this compound solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Due to the steric hindrance of the gabapentin side chain, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

  • Washing: Wash the resin with DMF to remove any unreacted reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove any side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Visualizing the Workflow

To better illustrate the key processes, the following diagrams outline the synthesis of this compound and its incorporation into a peptide chain via SPPS.

Synthesis_of_Fmoc_Gabapentin Gabapentin Gabapentin Reaction_Mix Reaction Mixture (Stir at RT) Gabapentin->Reaction_Mix Dissolve in Fmoc_Cl Fmoc-Cl in Dioxane Fmoc_Cl->Reaction_Mix Add dropwise Na2CO3_sol 10% aq. Na2CO3 0°C Na2CO3_sol->Reaction_Mix Workup Aqueous Work-up (Acidification & Extraction) Reaction_Mix->Workup Purification Recrystallization (EtOAc/Hexane) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

SPPS_with_Fmoc_Gabapentin cluster_cycle SPPS Cycle Resin_NH2 Resin-Bound Peptide (Free Amine) Coupling Coupling Resin_NH2->Coupling Fmoc_Gpn This compound Fmoc_Gpn->Coupling Coupling_Reagents HBTU/DIPEA in DMF Coupling_Reagents->Coupling Resin_Gpn Resin-Bound Peptide (this compound attached) Coupling->Resin_Gpn Deprotection Fmoc Deprotection Resin_Gpn->Deprotection Final_Cleavage Final Cleavage (TFA) Resin_Gpn->Final_Cleavage Piperidine 20% Piperidine in DMF Piperidine->Deprotection Deprotection->Resin_NH2 Next Cycle Start Start with Resin-AA-Fmoc Start->Deprotection

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle using this compound.

References

A Technical Guide to the Commercial Sourcing and Application of Fmoc-Gabapentin for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of commercially available Fmoc-gabapentin, a key building block for the synthesis of novel peptides and peptidomimetics. This document details the specifications from various suppliers, provides explicit experimental protocols for its use in research, and outlines the fundamental chemical pathways involved.

Commercial Supplier Landscape for this compound

The availability of high-quality this compound is crucial for reproducible and successful research outcomes. Several chemical suppliers offer this reagent for research purposes. A summary of their product specifications is presented below to facilitate informed purchasing decisions.

Table 1: Comparison of Commercial this compound Suppliers

SupplierCatalog NumberPurityMolecular Weight ( g/mol )CAS NumberAppearanceStorage Conditions
Benchchem B1334001Inquire for lot-specific data393.5882847-19-0Not specifiedNot specified
Chem-Impex 14455≥ 95% (HPLC)[1]393.48[1]882847-19-0[1]White solid[1]0-8 °C[1]
Kimia Corp. KMA011095%+[2]393.48[2]882847-19-0[2]Not specifiedNot specified
Santa Cruz Biotechnology sc-224455Inquire for lot-specific data393.48882847-19-0Not specifiedNot specified
US Biological Not specifiedHighly PurifiedNot specified882847-19-0Not specifiedNot specified

Note: Researchers should always consult the lot-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Synthesis of this compound: A Preparative Protocol

For researchers interested in the synthesis of this compound, the following protocol is a well-established method. The primary challenge in the synthesis is the potential for hydrolysis of the Fmoc-Cl reagent and the product itself under the basic conditions required for the reaction.

Optimized Two-Step Derivatization Protocol

This method has been shown to achieve higher yields (85-95%) compared to a single-step process by minimizing the contact time of Fmoc-Cl with the aqueous basic medium.[3]

Materials:

  • Gabapentin

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Borate buffer (pH 9.5)

  • Acetonitrile (ACN)

  • Ethyl acetate

  • Ethyl ether

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Ice water

Procedure:

  • Deprotonation of Gabapentin: In a suitable reaction vessel, dissolve gabapentin in a mixture of acetonitrile and borate buffer (pH 9.5). Allow this solution to stir at room temperature for 5 minutes to facilitate the deprotonation of the amine group.

  • Addition of Fmoc-Cl: Dissolve Fmoc-Cl in acetonitrile and add this solution to the reaction mixture from step 1. A 2:1 molar ratio of Fmoc-Cl to gabapentin is recommended for optimal results.[3]

  • Reaction: Stir the reaction mixture at room temperature (not exceeding 25°C) for 15-20 minutes. Higher temperatures can lead to the degradation of Fmoc-Cl.[3]

  • Work-up:

    • Pour the reaction mixture into ice water.

    • Wash the aqueous mixture with ethyl ether (3x) to remove unreacted Fmoc-Cl and the hydrolysis byproduct, Fmoc-OH.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic extracts and wash with a saturated NaCl solution.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent under reduced pressure to yield this compound as a white solid.

Characterization

The final product should be characterized to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) is a standard method for purity assessment.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions Gabapentin Gabapentin Reaction_Mixture Reaction Mixture Gabapentin->Reaction_Mixture Fmoc_Cl Fmoc-Cl Fmoc_Cl->Reaction_Mixture Borate_Buffer Borate Buffer (pH 9.5) Borate_Buffer->Reaction_Mixture Acetonitrile Acetonitrile Acetonitrile->Reaction_Mixture Room_Temp Room Temperature (≤25°C) Room_Temp->Reaction_Mixture Fmoc_Gabapentin This compound Reaction_Mixture->Fmoc_Gabapentin Work-up & Isolation

A simplified workflow for the synthesis of this compound.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be seamlessly integrated into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[3] The following is a detailed methodology for the manual incorporation of an this compound residue onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • This compound

  • Coupling reagent (e.g., HCTU, HATU, or HBTU/HOBt)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Kaiser test kit

  • Methanol

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of the resin beads to confirm the presence of a free primary amine. A positive result is indicated by a blue color.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and vortex briefly.

    • Immediately add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Kaiser Test: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates that the coupling is complete. If the test is positive, the coupling reaction can be extended or repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: The resin is now ready for the deprotection of the Fmoc group on the newly added gabapentin residue and the coupling of the next amino acid in the sequence.

  • Cleavage and Deprotection: After the full peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a TFA-based cleavage cocktail.

SPPS_Cycle SPPS Cycle for this compound Incorporation Start Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Free_Amine H2N-Peptide-Resin Washing1->Free_Amine Coupling Coupling of This compound Free_Amine->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Washing2 Washing (DMF, DCM) End This compound-Peptide-Resin Washing2->End End->Deprotection Next Cycle Kaiser_Test->Coupling Positive Kaiser_Test->Washing2 Negative

The solid-phase peptide synthesis cycle for incorporating a single this compound residue.

Conclusion

This compound is a readily available and valuable building block for researchers in peptide chemistry and drug discovery. The information and protocols provided in this guide are intended to facilitate the seamless integration of this non-canonical amino acid into synthetic peptides, enabling the exploration of novel structures with potentially unique biological activities. For optimal results, it is imperative to source high-purity reagents and to carefully monitor the progress of the synthesis at each step.

References

Methodological & Application

Application Notes and Protocols: Fmoc-Gabapentin Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the incorporation of Fmoc-Gabapentin (Fmoc-Gpn-OH) into peptide sequences using manual or automated solid-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and professionals in drug development familiar with standard Fmoc/tBu peptide synthesis strategies.

Gabapentin, a γ-amino acid with a bulky cyclohexyl group, is a valuable residue for designing peptides with constrained conformations and potentially enhanced proteolytic stability.[1][2] However, its incorporation requires careful optimization to overcome challenges such as its tendency to form a γ-lactam.[3] This protocol outlines the key steps from resin preparation to final peptide cleavage and purification.

Materials and Reagents

A comprehensive list of materials and reagents required for the synthesis is provided below. It is crucial to use high-purity reagents and anhydrous solvents to ensure optimal synthesis outcomes.

Category Item Description / Recommended Grade
Resin Rink Amide Resin or Wang ResinRink Amide for C-terminal amide peptides; Wang for C-terminal carboxylic acids.[4] Loading capacity typically 0.3-0.8 mmol/g.
Amino Acids This compound (Fmoc-Gpn-OH)Store desiccated.
Standard Fmoc-protected amino acidsWith acid-labile side-chain protecting groups (e.g., Trt, Boc, tBu, Pbf).[5][6]
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis grade, anhydrous.
Dichloromethane (DCM)Reagent grade, anhydrous.
N-Methyl-2-pyrrolidone (NMP)Optional, can be used in place of DMF.[7]
Diethyl ether (or MTBE)Anhydrous, for precipitation.[5][8]
Coupling Reagents HBTU, HATU, or TBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).[9][10]
HOBt or HOAt1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).
Bases Diisopropylethylamine (DIEA)Reagent grade, redistilled.
PiperidineReagent grade, for Fmoc deprotection.
Deprotection Piperidine solution20% (v/v) piperidine in DMF.[11]
Cleavage Cocktail Trifluoroacetic acid (TFA)Reagent grade.
Triisopropylsilane (TIS)Scavenger to prevent side reactions.[4]
Deionized Water (H₂O)
Monitoring Ninhydrin (Kaiser) Test KitFor monitoring coupling completion.[7]

Experimental Protocols

The following protocols describe a standard synthesis cycle for incorporating this compound. Adjustments may be necessary depending on the specific peptide sequence and scale of the synthesis.

2.1. Resin Preparation (Swelling)

  • Place the desired amount of resin (e.g., 100 mg for a 0.1 mmol scale synthesis) into a suitable reaction vessel.[7][11]

  • Add DMF (or DCM) to the resin (approx. 10 mL per gram of resin).

  • Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.[4][11]

  • After swelling, drain the solvent.

2.2. Standard Fmoc-Deprotection

  • Add 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-7 minutes at room temperature.[11]

  • Drain the solution.

  • Repeat the piperidine treatment for another 15-20 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[11]

2.3. This compound Coupling The key to successfully incorporating Gabapentin is efficient activation and coupling while minimizing side reactions.

  • In a separate vial, dissolve Fmoc-Gpn-OH (3-4 equivalents relative to resin loading) and a coupling agent like HATU or HBTU (3-4 equivalents) in DMF.[9][10]

  • Add DIEA (6-8 equivalents) to the activation mixture and allow it to pre-activate for 5-10 minutes. The solution may change color.[10]

  • Add the activated Fmoc-Gpn-OH solution to the deprotected peptidyl-resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation. Reaction time may need to be extended for this sterically hindered amino acid.

  • After coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

  • Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[7] If the test is positive, a second coupling may be necessary.

2.4. Chain Elongation Repeat the Fmoc-deprotection (Step 2.2) and coupling (Step 2.3, using the next standard Fmoc-amino acid) cycles until the desired peptide sequence is fully assembled.[4][12]

2.5. Final Cleavage and Deprotection This step cleaves the completed peptide from the solid support and removes all side-chain protecting groups simultaneously.[4][5]

  • After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM (3-5 times) and dry it under vacuum for at least 3 hours.[13]

  • Prepare a fresh cleavage cocktail. A standard "Reagent K" or similar mixture is recommended: 95% TFA, 2.5% Water, 2.5% TIS.[4] For peptides containing sensitive residues like Trp, Cys, or Met, specialized cocktails with scavengers like 1,2-ethanedithiol (EDT) may be required.[6][8]

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) in a fume hood.

  • Stir the mixture at room temperature for 2-3 hours.[4]

  • Filter the resin to collect the TFA solution containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover residual peptide.

2.6. Peptide Precipitation and Isolation

  • Combine the TFA filtrates and add the solution dropwise into a 10-fold excess of cold diethyl ether.[5][8]

  • A white precipitate of the crude peptide should form immediately.

  • Centrifuge the mixture to pellet the peptide, and carefully decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove residual scavengers and dissolved protecting groups.

  • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The efficiency and success of the synthesis can be evaluated using several methods. The table below summarizes key parameters.

ParameterMethod of DeterminationTypical Target/Result
Resin Loading UV-Vis spectroscopy of Fmoc cleavageAs specified by the manufacturer (e.g., 0.5 mmol/g).
Coupling Efficiency Qualitative Ninhydrin (Kaiser) TestNegative result (colorless/yellow beads) indicates >99% completion.
Crude Peptide Purity Analytical RP-HPLCVaries by sequence; >50% is common before purification.
Final Peptide Purity Analytical RP-HPLC>95% or >98% after preparative HPLC purification.
Peptide Identity Mass Spectrometry (MALDI-TOF or ESI-MS)Observed mass should match the calculated theoretical mass.
Overall Yield Gravimetric analysis of purified, lyophilized peptideHighly variable (10-40%) depending on peptide length and sequence complexity.

Visualization of Workflow and Chemistry

This compound SPPS Workflow

The following diagram illustrates the complete workflow for the solid-phase synthesis of a peptide containing Gabapentin.

SPPS_Workflow start Start: Swollen Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling_gpn 2. Fmoc-Gpn-OH Coupling (HATU/DIEA in DMF) wash1->coupling_gpn wash2 Wash (DMF) coupling_gpn->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->coupling_gpn Positive (Recouple) elongation_cycle 3. Repeat for Next Amino Acid kaiser_test->elongation_cycle Negative elongation_cycle->deprotection Next Cycle final_wash Final Wash (DCM) & Dry elongation_cycle->final_wash Sequence Complete cleavage 4. Cleavage & Deprotection (TFA/TIS/H₂O) final_wash->cleavage precipitation 5. Precipitation (Cold Ether) cleavage->precipitation purification 6. Purification (RP-HPLC) precipitation->purification end_product Purified Peptide purification->end_product

Caption: Workflow for this compound Solid-Phase Peptide Synthesis.

Chemical Logic of Fmoc-SPPS Cycle

This diagram illustrates the core chemical transformations during the deprotection and coupling steps.

SPPS_Chemistry cluster_deprotection Fmoc Deprotection cluster_coupling Peptide Coupling Fmoc_Peptide Fmoc-NH-Peptide-Resin Free_Amine H₂N-Peptide-Resin Fmoc_Peptide->Free_Amine Base Treatment Activated_Gpn Fmoc-Gpn-Active Ester Free_Amine->Activated_Gpn Nucleophilic Attack Piperidine Piperidine Piperidine->Fmoc_Peptide Fmoc_Gpn Fmoc-Gpn-COOH Fmoc_Gpn->Activated_Gpn Activation Coupled_Peptide Fmoc-Gpn-NH-Peptide-Resin Activated_Gpn->Coupled_Peptide Coupling HATU HATU/DIEA HATU->Fmoc_Gpn

Caption: Chemical logic of the deprotection and coupling steps in SPPS.

References

Application Notes and Protocols for Incorporating Fmoc-Gabapentin into Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of N-Fmoc-gabapentin, a non-proteinogenic γ-amino acid, into peptide sequences using solid-phase peptide synthesis (SPPS). This document outlines the rationale, key experimental protocols, and expected outcomes for researchers aiming to develop novel peptides with potential therapeutic applications.

Introduction

Gabapentin, a structural analogue of the neurotransmitter GABA, is a widely used pharmaceutical for the treatment of epilepsy and neuropathic pain.[1] Its mechanism of action primarily involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels, which leads to a reduction in the trafficking of these channels to the presynaptic membrane.[2][3][4] This, in turn, decreases the release of excitatory neurotransmitters.[1] Incorporating gabapentin into peptide sequences offers a promising strategy for developing novel therapeutics with enhanced target specificity, improved pharmacokinetic profiles, and potentially new mechanisms of action.

Fmoc-gabapentin can be seamlessly integrated into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[5] However, as a sterically hindered γ-amino acid, its efficient incorporation requires careful consideration of coupling reagents and reaction conditions to ensure high yields and purity of the final peptide.

Data Presentation

While specific quantitative data on the coupling efficiency of this compound is not extensively reported in the literature, successful synthesis of various gabapentin-containing peptides has been documented. The following tables summarize representative examples of coupling conditions and reported outcomes.

Table 1: Coupling Reagents and Conditions for this compound Incorporation

Coupling ReagentBaseSolventReaction TimeReference
HCTUDIPEADMF2 hours[6]
HATUDIPEADMF2 hours[6]
PyBOPDIPEADMF2 hours[7]
DIC/HOBt-DMF/DCM1-2 hours[8]

Table 2: Reported Purity of Crude Peptides Synthesized with Various Coupling Reagents (Model Peptides)

Coupling ReagentPeptide SequenceCrude Purity (%)Reference
HATUACP(65-74)~70-80[7]
HCTUG-LHRH~85-90[7]
COMUOxytocin (linear)~70-75[7]

Note: The crude purities listed above are for model peptides and may not be directly representative of peptides containing the sterically hindered gabapentin residue. Optimization is crucial for achieving high purity.

Experimental Protocols

The following protocols provide a general framework for the manual and automated solid-phase synthesis of peptides containing this compound.

Materials and Reagents
  • This compound

  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang)[6]

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM)

  • Deprotection Reagent:

    • 20% (v/v) piperidine in DMF[6]

  • Coupling Reagents (select one):

    • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base:

    • N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents:

    • DMF

    • DCM

    • Methanol (MeOH)

  • Cleavage and Deprotection Cocktail:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water (H₂O)

    • (e.g., TFA/TIS/H₂O, 95:2.5:2.5, v/v/v)

  • Precipitation and Washing:

    • Cold diethyl ether

Manual Fmoc-SPPS Protocol for this compound Incorporation

This protocol is for a standard 0.1 mmol scale synthesis.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • This compound Coupling:

    • In a separate vial, dissolve this compound (0.4 mmol, 4 equivalents) and a coupling reagent (e.g., HATU, 0.38 mmol, 3.8 equivalents) in DMF.

    • Add DIPEA (0.8 mmol, 8 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. A longer coupling time may be necessary due to the steric hindrance of gabapentin.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.

  • Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amino groups using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Automated Fmoc-SPPS Protocol

The manual protocol can be adapted for an automated peptide synthesizer. Key considerations for automated synthesis include:

  • Extended Coupling Times: Program the synthesizer for a longer coupling time for the this compound residue (e.g., 2-4 hours) compared to standard amino acids.

  • Double Coupling: Consider programming a double coupling cycle for this compound to ensure maximum incorporation efficiency.

  • Reagent Equivalents: Use a higher excess of this compound and coupling reagents (e.g., 4-5 equivalents) relative to the resin loading.

Mandatory Visualizations

Experimental Workflow for this compound Incorporation

experimental_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling This compound Coupling (e.g., HATU/DIPEA in DMF) deprotection->coupling monitoring Coupling Monitoring (Kaiser Test) coupling->monitoring monitoring->coupling Positive (Recouple) washing Washing (DMF, DCM) monitoring->washing Negative elongation Repeat for Next Amino Acid washing->elongation final_deprotection Final Fmoc Deprotection washing->final_deprotection Final Amino Acid elongation->deprotection cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end_node End: Pure Gabapentin-Peptide purification->end_node

Caption: Workflow for incorporating this compound via SPPS.

Proposed Signaling Pathway Modulation by a Gabapentin-Peptide Conjugate

signaling_pathway gabapentin_peptide Gabapentin-Peptide Conjugate receptor Target Receptor (e.g., on Neuron) gabapentin_peptide->receptor Binds alpha2delta1 α2δ-1 Subunit of Voltage-Gated Ca²⁺ Channel gabapentin_peptide->alpha2delta1 Direct Binding of Gabapentin Moiety receptor->alpha2delta1 Internalization/ Signaling Cascade vgcc_trafficking VGCC Trafficking to Presynaptic Membrane alpha2delta1->vgcc_trafficking Inhibits ca_influx Presynaptic Ca²⁺ Influx vgcc_trafficking->ca_influx Reduces neurotransmitter_release Release of Excitatory Neurotransmitters (e.g., Glutamate) ca_influx->neurotransmitter_release Decreases neuronal_excitability Decreased Neuronal Excitability neurotransmitter_release->neuronal_excitability Leads to

Caption: Proposed mechanism of a gabapentin-peptide conjugate.

References

Application Notes and Protocols for Coupling Fmoc-Gabapentin in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of Fmoc-gabapentin, a sterically hindered γ-amino acid, into peptide sequences during Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. Chief among these are the steric hindrance posed by the cyclohexyl group and the propensity of the gabapentin moiety to undergo intramolecular cyclization to form a stable γ-lactam. This application note provides a detailed overview of common coupling reagents and protocols for the efficient incorporation of this compound into peptide chains, with a focus on maximizing coupling efficiency while minimizing side reactions. While direct comparative quantitative data for this compound coupling is scarce in the literature, this document synthesizes best practices from protocols for other hindered amino acids and addresses the specific chemical instability of gabapentin.

Introduction

Gabapentin, originally developed as an anticonvulsant, has garnered significant interest in the design of novel peptides and peptidomimetics due to its unique conformational properties. The Fmoc-protected derivative allows for its site-specific incorporation into peptide sequences using standard SPPS methodologies. However, the bulky cyclohexyl side-chain adjacent to the carboxyl group sterically hinders the approach of the activated amino acid to the resin-bound amine, often leading to incomplete coupling reactions. Furthermore, the γ-amino acid structure of gabapentin makes it susceptible to intramolecular cyclization, forming a stable lactam, which can truncate the peptide chain or lead to difficult-to-separate impurities.[1][2]

The choice of coupling reagent and the optimization of reaction conditions are therefore critical for the successful synthesis of gabapentin-containing peptides. This document outlines protocols for several common coupling reagents and provides a framework for addressing the challenges associated with this compound incorporation.

Coupling Reagents for this compound: A Comparative Overview

The selection of a suitable coupling reagent is paramount for overcoming the steric hindrance of this compound. Reagents are typically categorized as carbodiimides, phosphonium salts, and aminium/uronium salts. Each class offers distinct advantages in terms of reactivity and side-reaction profiles.

Coupling Reagent ClassExamplesKey Characteristics & Suitability for this compoundPotential Drawbacks
Carbodiimides DIC/HOBt, DCC/HOBtCost-effective and widely used. The addition of HOBt minimizes racemization.[3] Suitable for less hindered couplings, but may require longer reaction times or double coupling for this compound.Lower reactivity compared to onium salts. DCC can form an insoluble urea byproduct, making it less suitable for SPPS.[3]
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUHighly reactive and efficient, often providing faster and more complete couplings for hindered amino acids.[3] HATU, in particular, is noted for its high reactivity.Higher cost. Can cause guanidinylation of the N-terminus if used in excess.[3] Requires careful control of stoichiometry.
Phosphonium Salts PyBOP, PyAOPHigh reactivity, similar to aminium salts. Less prone to guanidinylation side reactions.Can be more expensive than carbodiimides and some aminium salts.

Experimental Protocols

The following are generalized protocols for the manual coupling of this compound to a resin-bound peptide. It is crucial to monitor the completion of each coupling step using a qualitative test such as the Kaiser test or bromophenol blue test. For difficult couplings like that of this compound, a double coupling (repeating the coupling step with fresh reagents) is often recommended.

Protocol 1: DIC/HOBt Coupling

This method is a classical and cost-effective approach. Longer reaction times may be necessary to ensure complete coupling of the sterically hindered this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve this compound and HOBt in a minimal amount of DMF.

  • Add the this compound/HOBt solution to the resin.

  • Add DIC to the resin suspension.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress using the Kaiser test. If the test is positive, continue coupling for an additional 1-2 hours or perform a second coupling.

  • Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.

Protocol 2: HBTU/DIPEA Coupling

HBTU is a highly efficient aminium salt coupling reagent suitable for hindered amino acids. The use of a non-nucleophilic base like DIPEA is essential.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • In a separate vessel, pre-activate the this compound by dissolving it with HBTU in DMF. Add DIPEA to this solution. Allow pre-activation to proceed for 5-10 minutes.

  • Add the pre-activated this compound solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress using the Kaiser test. If the test is positive, a second coupling may be required.

  • Upon completion, wash the resin extensively with DMF and DCM.

Protocol 3: HATU/DIPEA Coupling

HATU is one of the most reactive coupling reagents and is often the reagent of choice for particularly difficult couplings, including those involving sterically hindered or N-methylated amino acids.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to initiate activation.

  • Immediately add the activated this compound solution to the resin.

  • Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction for completion using the Kaiser test.

  • After a negative Kaiser test, thoroughly wash the resin with DMF and DCM.

Minimizing Lactam Formation

The primary side reaction for gabapentin is the formation of a γ-lactam through intramolecular cyclization. This is particularly problematic under basic conditions used for Fmoc deprotection and during prolonged coupling times.

Strategies to Minimize Lactam Formation:

  • Use of Boc-Gabapentin for the first amino acid: If gabapentin is the C-terminal residue, using Boc-gabapentin and attaching it to the resin under milder acidic conditions can reduce the risk of lactam formation during the initial loading step.

  • Careful selection of coupling reagents: Highly active reagents like HATU that promote rapid amide bond formation can reduce the time the activated gabapentin carboxyl group is susceptible to intramolecular attack.

  • Avoid prolonged exposure to base: Minimize the time the deprotected N-terminus of gabapentin is exposed to basic conditions before the next coupling step.

  • Double coupling: A second coupling can drive the reaction to completion, reducing the amount of unreacted gabapentin that could cyclize during subsequent steps.

Experimental Workflow and Logic Diagrams

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling This compound Coupling cluster_final Chain Elongation/Cleavage Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect Treat with 20% Piperidine in DMF Swell->Deprotect Wash_Deprotect Wash with DMF/DCM Deprotect->Wash_Deprotect Activate Pre-activate this compound with Coupling Reagent Wash_Deprotect->Activate Couple Add to Resin and React Activate->Couple Monitor Monitor with Kaiser Test Couple->Monitor Monitor->Couple Positive (Double Couple) Wash_Couple Wash with DMF/DCM Monitor->Wash_Couple Negative Next_AA Couple Next Amino Acid Wash_Couple->Next_AA Cleave Cleave Peptide from Resin Wash_Couple->Cleave

Caption: Experimental workflow for this compound coupling in SPPS.

Reagent_Selection_Logic cluster_criteria Decision Criteria cluster_options Reagent Options Start Select Coupling Reagent for This compound Cost Cost-Effectiveness Start->Cost Reactivity Required Reactivity Start->Reactivity Side_Reactions Minimizing Side Reactions Start->Side_Reactions DIC_HOBt DIC/HOBt Cost->DIC_HOBt High Priority HBTU HBTU/DIPEA Reactivity->HBTU Moderate-High Priority HATU HATU/DIPEA Reactivity->HATU High Priority (Highly Hindered) Side_Reactions->DIC_HOBt Avoid Guanidinylation Side_Reactions->HATU Fastest Reaction

Caption: Logic diagram for selecting a coupling reagent for this compound.

Conclusion

The successful incorporation of this compound in SPPS requires careful consideration of the steric hindrance and potential for lactam formation. While carbodiimide-based methods like DIC/HOBt are viable, more reactive onium salt reagents such as HBTU and particularly HATU are generally recommended to ensure efficient and rapid coupling. Monitoring the reaction progress and employing strategies like double coupling are crucial. Further optimization of reaction times, temperature, and reagent stoichiometry may be necessary depending on the specific peptide sequence and solid support used. The protocols and considerations outlined in this document provide a solid foundation for researchers to develop robust methods for the synthesis of gabapentin-containing peptides.

References

Application Notes and Protocols for Fmoc Deprotection in Gabapentin-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin, a γ-amino acid, is a valuable building block in the design of peptidomimetics and other complex molecular structures due to its unique conformational constraints. The incorporation of Gabapentin into peptides using Solid-Phase Peptide Synthesis (SPPS) typically employs the Fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy. The efficiency of the Fmoc deprotection step is critical for the successful synthesis of Gabapentin-containing peptides. This document provides detailed application notes and protocols for the Fmoc deprotection of these peptides, addressing potential challenges and offering optimized conditions.

The bulky cyclohexyl group of Gabapentin can present steric hindrance, potentially affecting the kinetics and completeness of the Fmoc removal. Therefore, careful selection of deprotection reagents and reaction conditions is crucial to ensure high yields and purity of the final peptide.

Comparative Analysis of Fmoc Deprotection Reagents

While standard Fmoc deprotection protocols can be adapted for Gabapentin-containing peptides, the selection of the deprotection reagent and its concentration can significantly impact the outcome. The following table summarizes common deprotection reagents and their recommended conditions, although specific quantitative data for Gabapentin-containing peptides is not extensively available in the literature. The information is based on general Fmoc-SPPS and synthesis of sterically hindered peptides.

Deprotection ReagentConcentrationSolventTypical Reaction TimeKey Considerations
Piperidine 20% (v/v)N,N-Dimethylformamide (DMF)2 x 10 minutesStandard Condition: Most commonly used. May require extended reaction times or double deprotection cycles for sterically hindered residues like Gabapentin.
Piperidine 5-10% (v/v)N,N-Dimethylformamide (DMF)2 x 15-20 minutesMilder Condition: Can be used to minimize base-labile side reactions, though deprotection may be slower.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 2% (v/v)N,N-Dimethylformamide (DMF)2 x 5-10 minutesStronger, Non-nucleophilic Base: Offers faster deprotection. Often used in combination with a nucleophilic scavenger like piperidine (e.g., 2% DBU / 2% Piperidine in DMF) to trap the dibenzofulvene byproduct.
4-Methylpiperidine 20% (v/v)N,N-Dimethylformamide (DMF)2 x 10 minutesAlternative to Piperidine: Similar efficiency to piperidine and is not a controlled substance in some regions.
Piperazine/DBU 5% Piperazine / 2% DBU (v/v)N,N-Dimethylformamide (DMF)2 x 5-7 minutesRapid Deprotection: A potent combination for rapid and efficient Fmoc removal, particularly for difficult sequences.

Experimental Protocols

The following protocols provide detailed methodologies for the Fmoc deprotection step during the solid-phase synthesis of Gabapentin-containing peptides.

Protocol 1: Standard Fmoc Deprotection using 20% Piperidine in DMF

This protocol is the most common starting point for the synthesis of Gabapentin-containing peptides.

Materials:

  • Fmoc-Gabapentin-loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Washing Solvent: DMF

  • Solid-phase peptide synthesis vessel

Procedure:

  • Swell the this compound-loaded resin in DMF for 30-60 minutes.

  • Drain the DMF from the synthesis vessel.

  • Add the 20% Piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin suspension for 10 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% Piperidine in DMF solution to the resin.

  • Agitate the resin suspension for an additional 10 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Proceed with the coupling of the next Fmoc-protected amino acid.

Protocol 2: Enhanced Fmoc Deprotection using a DBU-based Reagent

This protocol is recommended for sequences where steric hindrance from the Gabapentin moiety may lead to incomplete Fmoc removal with standard conditions.

Materials:

  • This compound-loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperidine, peptide synthesis grade

  • Deprotection Solution: 2% DBU / 2% Piperidine (v/v) in DMF

  • Washing Solvent: DMF

  • Solid-phase peptide synthesis vessel

Procedure:

  • Swell the this compound-loaded resin in DMF for 30-60 minutes.

  • Drain the DMF from the synthesis vessel.

  • Add the 2% DBU / 2% Piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin suspension for 5-7 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution to the resin.

  • Agitate the resin suspension for an additional 5-7 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagents and byproducts.

  • Proceed with the coupling of the next Fmoc-protected amino acid.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the Fmoc deprotection process during the synthesis of Gabapentin-containing peptides.

Fmoc_Deprotection_Workflow start_end start_end process_step process_step wash_step wash_step decision decision start Start: Fmoc-Gpn-Resin swell Swell Resin in DMF start->swell add_deprotection Add Deprotection Reagent swell->add_deprotection agitate1 Agitate (Time 1) add_deprotection->agitate1 drain1 Drain agitate1->drain1 add_deprotection2 Add Fresh Deprotection Reagent drain1->add_deprotection2 agitate2 Agitate (Time 2) add_deprotection2->agitate2 drain2 Drain agitate2->drain2 wash Wash with DMF drain2->wash coupling Proceed to Coupling wash->coupling

Caption: General workflow for a two-step Fmoc deprotection cycle.

Deprotection_Reagent_Selection condition condition reagent reagent start Select Deprotection Strategy is_hindered Is the sequence sterically hindered (e.g., multiple Gpn)? start->is_hindered standard Standard Conditions: 20% Piperidine in DMF is_hindered->standard No stronger Stronger Conditions: DBU-based reagent is_hindered->stronger Yes

Caption: Decision logic for selecting an Fmoc deprotection reagent.

Conclusion

The successful incorporation of Gabapentin into peptides via Fmoc-SPPS is highly dependent on the efficiency of the Fmoc deprotection step. While standard conditions using 20% piperidine in DMF are a good starting point, the sterically demanding nature of the Gabapentin residue may necessitate the use of stronger deprotection reagents like DBU-based cocktails to ensure complete and rapid Fmoc removal. Researchers should carefully monitor the deprotection steps and consider optimizing the reaction times and reagents, particularly when synthesizing peptides with multiple Gabapentin units or other sterically hindered residues. The protocols and guidelines presented here provide a solid foundation for developing robust and efficient synthetic strategies for novel Gabapentin-containing peptides.

Application Notes and Protocols for HATU-Mediated Fmoc-Gabapentin Activation and Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the activation and coupling of Fmoc-gabapentin using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent. The protocols are designed for both solution-phase and solid-phase peptide synthesis (SPPS), offering guidance on reaction conditions, purification, and analysis.

Introduction

This compound is a key building block in the synthesis of peptidomimetics and modified peptides. As a γ-amino acid with a bulky cyclohexyl group, its efficient coupling can be challenging. HATU is a third-generation uronium salt-based coupling reagent that has demonstrated superiority in facilitating amide bond formation, particularly with sterically hindered amino acids.[1] It operates by rapidly converting carboxylic acids into highly reactive OAt-active esters, which then readily react with amines to form stable amide bonds.[2] The use of HATU minimizes the risk of racemization and side reactions, leading to higher purity and yields of the desired peptide.[1][2]

Chemical Activation Pathway

The activation of this compound with HATU proceeds through a well-defined mechanism. The carboxylic acid of this compound is first deprotonated by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is then attacked by the HOAt anion to generate the OAt-active ester of this compound, which is susceptible to nucleophilic attack by the amine component.

HATU_Activation Fmoc_Gbp This compound-COOH Carboxylate This compound-COO⁻ Fmoc_Gbp->Carboxylate + Base (DIPEA) DIPEA DIPEA Active_Ester This compound-OAt (Active Ester) Carboxylate->Active_Ester + HATU HATU HATU Coupled_Product This compound-CONHR Active_Ester->Coupled_Product + R-NH₂ Byproducts Tetramethylurea + HOAt Active_Ester->Byproducts releases Amine R-NH₂

Caption: HATU activation of this compound.

Experimental Protocols

Solution-Phase Coupling of this compound

This protocol describes the coupling of this compound to a primary or secondary amine in a solution.

Materials:

  • This compound

  • Amine (e.g., an amino acid ester hydrochloride)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Amine Addition: If the amine is a salt (e.g., hydrochloride), add it to the reaction mixture along with DIPEA (2.0-2.5 equivalents). If the amine is a free base, add it directly.

  • Activation: Add HATU (1.0-1.2 equivalents) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Solid-Phase Coupling of this compound

This protocol outlines the coupling of this compound to a resin-bound amine in the context of Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-deprotected resin-bound peptide

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Kaiser test reagents

Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the Fmoc-protected resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM. Confirm complete deprotection using a Kaiser test.

  • Activation Solution: In a separate vessel, pre-activate the this compound by dissolving it (2.0-3.0 equivalents relative to resin loading) in DMF. Add HATU (1.9-2.9 equivalents) and DIPEA (4.0-6.0 equivalents) and allow the mixture to stand for 1-2 minutes.

  • Coupling: Add the activation solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF and DCM.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction). If the test is positive, the coupling step can be repeated.

SPPS_Workflow Start Start: Resin with Fmoc-protected amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash Resin (DMF, DCM) Deprotection->Washing1 Coupling Couple to Resin Washing1->Coupling Activation Prepare Activation Solution: This compound + HATU + DIPEA in DMF Activation->Coupling Washing2 Wash Resin (DMF, DCM) Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Repeat Repeat Coupling Kaiser_Test->Repeat Positive Next_Cycle Proceed to Next Coupling Cycle Kaiser_Test->Next_Cycle Negative Repeat->Coupling

References

Application Notes and Protocols: Fmoc-Gabapentin in the Design of Novel Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for the development of novel therapeutics with enhanced potency, stability, and unique pharmacological profiles. Gabapentin, a γ-amino acid, is a particularly interesting building block due to its constrained cyclic structure, which can induce specific secondary structures in peptides. The use of Fmoc-gabapentin in solid-phase peptide synthesis (SPPS) allows for the precise insertion of this unique residue into a peptide sequence, opening up new avenues for drug discovery, particularly in the realm of neurological disorders.

These application notes provide a comprehensive overview of the use of this compound in the design and synthesis of therapeutic peptides. We will cover the underlying pharmacology, present key biological data, detail experimental protocols for synthesis and analysis, and visualize the relevant signaling pathways.

Rationale for Incorporating Gabapentin into Peptides

Gabapentin is an anticonvulsant and analgesic agent that exerts its effects primarily by binding to the α2δ-1 subunit of voltage-gated calcium channels.[1][2] By incorporating gabapentin into a peptide backbone, researchers aim to:

  • Introduce Conformational Constraints: The bulky cyclohexyl group of gabapentin restricts the conformational freedom of the peptide, which can lead to the formation of stable secondary structures such as turns and helices. This can enhance binding affinity and selectivity for a specific target.

  • Improve Pharmacokinetic Properties: The unique structure of gabapentin can impart increased resistance to proteolytic degradation, thereby extending the in vivo half-life of the peptide.

  • Modulate Biological Activity: The inherent pharmacological activity of gabapentin can be combined with the bioactivity of the parent peptide to create hybrid molecules with novel or enhanced therapeutic effects.

  • Enhance Blood-Brain Barrier Penetration: As a structural analog of the neurotransmitter GABA, gabapentin's structure may be leveraged to improve the transport of peptides across the blood-brain barrier.

Data Presentation: Biological Activity of Gabapentin and its Analogs

While specific quantitative data for a wide range of this compound-containing peptides are still emerging in the literature, the following table summarizes key in vitro data for gabapentin and a conformationally restricted analog. This data provides a benchmark for the expected activity of novel peptides incorporating the gabapentin moiety, particularly those targeting the α2δ subunit of voltage-gated calcium channels.

CompoundTargetAssayIC50Reference
Gabapentinα2δ subunit of a calcium channel[3H]Gabapentin binding140 nM[1]
(R)-2-Aza-spiro[4.5]decane-4-carboxylic acid hydrochlorideα2δ subunit of a calcium channel[3H]Gabapentin binding120 nM[1]
GabapentinHuman neocortical synaptosomesK+-induced --INVALID-LINK-- increase17 µM[3]
PregabalinHuman neocortical synaptosomesK+-induced --INVALID-LINK-- increase17 µM[3]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and purification of a peptide containing this compound using manual Fmoc-based solid-phase peptide synthesis (SPPS). These protocols can be adapted for automated peptide synthesizers.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Washing solvent: DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Precipitation solvent: Cold diethyl ether

  • HPLC grade solvents for purification (e.g., acetonitrile and water with 0.1% TFA)

Protocol for Solid-Phase Peptide Synthesis of a Gabapentin-Containing Peptide

This protocol outlines the manual synthesis of a generic tripeptide (e.g., Ala-Gbp-Phe-NH2) on a 0.1 mmol scale.

Step 1: Resin Swelling

  • Place the Fmoc-Rink Amide MBHA resin (0.1 mmol) in a reaction vessel.

  • Add DMF (5-10 mL) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

Step 3: Coupling of the First Amino Acid (Fmoc-Phe-OH)

  • In a separate vial, dissolve Fmoc-Phe-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF (2 mL).

  • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To check for completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Drain the coupling solution and wash the resin with DMF (5 x 10 mL).

Step 4: Coupling of this compound

  • Repeat the Fmoc deprotection step (Step 2) to remove the Fmoc group from the newly coupled Phenylalanine.

  • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF (2 mL).

  • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.

  • Add the activated this compound solution to the resin.

  • Agitate the reaction mixture for 2-4 hours. Note: Coupling of bulky or unusual amino acids like gabapentin may require longer coupling times or double coupling.

  • Perform a Kaiser test to confirm reaction completion. If the test is positive, repeat the coupling step.

  • Drain the coupling solution and wash the resin with DMF (5 x 10 mL).

Step 5: Coupling of the Final Amino Acid (Fmoc-Ala-OH)

  • Repeat the Fmoc deprotection step (Step 2).

  • Couple Fmoc-Ala-OH following the procedure in Step 3.

  • After successful coupling, wash the resin with DMF (5 x 10 mL) and then with DCM (3 x 10 mL) and dry the resin under vacuum.

Step 6: Cleavage and Deprotection

  • Add 5 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the dried resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 50 mL centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Peptide Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect the fractions containing the desired peptide.

  • Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by gabapentin and the general workflow for the synthesis of gabapentin-containing peptides.

Signaling Pathways

Gabapentin_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal VGCC Voltage-Gated Calcium Channel (VGCC) Glutamate_release Glutamate Release VGCC->Glutamate_release Ca2+ influx triggers alpha2delta α2δ-1 subunit alpha2delta->VGCC Modulates alpha2delta->Glutamate_release Inhibits Gabapentin Gabapentin or Gabapentin-Peptide Gabapentin->alpha2delta Binds to Vesicle Synaptic Vesicle (contains Glutamate) Glutamate Glutamate NMDA_R NMDA Receptor Excitatory_Signal Excitatory Signal NMDA_R->Excitatory_Signal Leads to Glutamate->NMDA_R Activates

Caption: Gabapentin's mechanism of action at the synapse.

PI3K_Akt_mTOR_Pathway Gabapentin Gabapentin PI3K PI3K Gabapentin->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Neuronal Autophagy mTOR->Autophagy Inhibits Neuroprotection Neuroprotection Autophagy->Neuroprotection Inhibition leads to

Caption: Gabapentin's modulation of the PI3K/Akt/mTOR pathway.

PKC_ERK_Pathway Gabapentin Gabapentin PKC Protein Kinase C (PKC) Gabapentin->PKC Inhibits ERK ERK1/2 PKC->ERK Activates Pain_Signal Pain Signaling ERK->Pain_Signal Promotes Analgesia Analgesia Pain_Signal->Analgesia Inhibition leads to

Caption: Gabapentin's suppression of the PKC-ERK1/2 signaling pathway.

Experimental Workflow

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) kaiser Kaiser Test coupling->kaiser wash1->coupling kaiser->wash1 Positive repeat_cycle Repeat for each Amino Acid kaiser->repeat_cycle Negative repeat_cycle->deprotection final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (MS, HPLC) purification->analysis end End: Pure Peptide analysis->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Conclusion and Future Directions

The use of this compound in peptide synthesis provides a versatile tool for creating novel therapeutic peptides with unique structural and pharmacological properties. The ability to introduce conformational constraints and leverage the inherent bioactivity of gabapentin opens up exciting possibilities for the development of next-generation therapeutics for a range of diseases, particularly those affecting the central nervous system.

Future research in this area will likely focus on:

  • Expanding the library of gabapentin-containing peptides: Synthesizing and screening a wider variety of peptides to identify novel leads with high potency and selectivity.

  • Detailed structure-activity relationship (SAR) studies: Elucidating the precise structural requirements for optimal biological activity.

  • In vivo evaluation: Assessing the pharmacokinetic and pharmacodynamic properties of promising gabapentin-peptide conjugates in animal models of disease.

  • Exploring new therapeutic applications: Investigating the potential of these novel peptides in other disease areas beyond neurological disorders.

By combining the principles of peptide chemistry with the unique properties of gabapentin, researchers are well-positioned to design and develop innovative and effective therapeutic agents.

References

Application Notes and Protocols: Bioconjugation Techniques Using Fmoc-Gabapentin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Fmoc-gabapentin in bioconjugation, with a primary focus on its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).

Introduction

Gabapentin, a γ-amino acid, is a valuable therapeutic agent, notably for the treatment of neuropathic pain and epilepsy.[1][2] Its unique cyclic structure makes it an attractive component for designing novel peptides and peptidomimetics with modified conformations and biological activities.[3] The incorporation of gabapentin into peptide sequences can significantly influence their structural and biological properties, potentially enhancing metabolic stability or altering transport characteristics.[3]

To facilitate its use in bioconjugation, particularly in peptide synthesis, gabapentin is often protected with a fluorenylmethoxycarbonyl (Fmoc) group at its amino terminus, yielding this compound. The Fmoc group is a base-labile protecting group, making it highly compatible with the widely used Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology.[3][4] This allows for the precise and sequential addition of amino acids, including this compound, to a growing peptide chain on a solid support.[4]

One of the challenges in working with gabapentin is its propensity to cyclize into a γ-lactam.[5][6] The use of N-protected derivatives like this compound helps to mitigate this side reaction during synthesis.[5][6]

Key Applications

This compound is a versatile building block with several key applications in research and drug development:

  • Peptide and Peptidomimetic Synthesis: It serves as a crucial component for creating synthetic peptides and peptidomimetics with unique structural and, consequently, biological properties.[3]

  • Drug Development: this compound is instrumental in the development of novel pharmaceuticals, particularly in creating analogs of gabapentin for neurological disorders.[1]

  • Targeted Drug Delivery: It can be used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, aiding in the development of targeted drug delivery systems.[1]

  • Neuroscience Research: This compound is valuable in studies related to neurotransmitter modulation, helping researchers to understand the mechanisms of action in neurological disorders.[1]

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and use of this compound in bioconjugation.

ParameterValueConditionsReference
This compound Synthesis
Purity≥ 95% (HPLC)Not specified[1]
Molecular Weight393.48 g/mol Not specified[1]
Derivatization Reaction (Gabapentin with FMOC-Cl)
Yield90%Ethyl acetate phase, dried over anhydrous sodium sulfate[7]
Optimal FMOC-Cl/Gabapentin Ratio2:125 °C, 15 minutes[7][8]
Optimal pH≤ 9.5Borate buffer[7]
Solid-Phase Peptide Synthesis (General)
Amino Acid Coupling Time1-2 hoursRoom temperature[4]
Peptide Cleavage from Resin Time2-3 hoursTrifluoroacetic acid (TFA)-based cocktail[4]

Experimental Protocols

Protocol 1: Derivatization of Gabapentin with FMOC-Cl

This protocol describes the synthesis of this compound from gabapentin and 9-fluorenylmethyl chloroformate (FMOC-Cl).

Materials:

  • Gabapentin

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Borate buffer (pH 9.5)

  • Acetonitrile

  • Ethyl acetate

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Reaction vessel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve gabapentin in acetonitrile.

  • Add borate buffer (pH 9.5) to the solution.

  • In a separate container, prepare a solution of FMOC-Cl in acetonitrile.

  • Add the FMOC-Cl solution to the gabapentin solution dropwise while stirring. The recommended molar ratio of FMOC-Cl to gabapentin is 2:1.[7][8]

  • Allow the reaction to proceed at 25 °C for 15 minutes.[7][8]

  • After the reaction is complete, add ethyl acetate to the reaction mixture.

  • Transfer the mixture to a separatory funnel and partition with a saturated NaCl solution.

  • Collect the organic phase (ethyl acetate).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator to obtain this compound as a white solid.[7]

  • Characterize the product using ¹H and ¹³C NMR.[7]

Protocol 2: Incorporation of this compound into a Peptide using Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a peptide sequence on a solid support. This is based on a standard Fmoc-SPPS protocol.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

  • Hydroxybenzotriazole (HOBt) or other coupling additive

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)-based cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection (of the resin):

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-6 times).

  • Amino Acid Coupling (First Amino Acid):

    • In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin substitution), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Shake at room temperature for 1-2 hours.[4]

    • Drain the coupling solution and wash the resin with DMF.

  • Fmoc Deprotection (of the growing peptide chain): Repeat step 2.

  • Incorporation of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the deprotected peptide-resin.

    • Shake at room temperature for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF.

  • Chain Elongation: Repeat steps 4 and 3 (using the next desired Fmoc-amino acid) until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: After the last amino acid coupling, perform a final deprotection step (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the TFA-based cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Visualizations

Experimental Workflow: this compound in Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Support Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_AA1 Couple First Fmoc-Amino Acid Deprotect1->Couple_AA1 Deprotect2 Fmoc Deprotection Couple_AA1->Deprotect2 Couple_Gbp Couple This compound Deprotect2->Couple_Gbp Elongate Repeat Deprotection & Coupling Cycles Couple_Gbp->Elongate Cleave Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Elongate->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify Analyze Analyze (Mass Spectrometry) Purify->Analyze Gabapentin_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Gabapentin Gabapentin VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Gabapentin->VGCC Binds to Ca_influx Ca²⁺ Influx Gabapentin->Ca_influx Inhibits Vesicle_Release Neurotransmitter Vesicle Release Ca_influx->Vesicle_Release Triggers Neurotransmitters Glutamate, Substance P Vesicle_Release->Neurotransmitters Releases NT_in_cleft Excitatory Neurotransmitters Neurotransmitters->NT_in_cleft Enters Receptor Receptors NT_in_cleft->Receptor Binds to Signal Pain Signal Transmission Receptor->Signal Activates

References

Application Notes and Protocols for the Quantification of Gabapentin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of gabapentin in various biological matrices. The methods described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.

Introduction

Gabapentin, an anticonvulsant and analgesic drug, is widely prescribed for epilepsy and neuropathic pain. Accurate quantification of gabapentin in biological samples such as plasma, serum, and urine is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Due to its chemical structure, which lacks a strong chromophore, direct UV spectrophotometric analysis is challenging, often necessitating derivatization or more sensitive detection methods like mass spectrometry.[1][2] This guide details various validated analytical methods, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The choice of analytical method for gabapentin quantification depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • HPLC-UV: This method often requires a pre-column or post-column derivatization step to introduce a chromophore to the gabapentin molecule, allowing for UV detection.[3][4][5] While being a cost-effective technique, it can be more time-consuming due to the additional derivatization step.[6]

  • LC-MS/MS: This is currently considered the method of choice for determining gabapentin levels in biological samples.[6] It offers high sensitivity and selectivity, allowing for direct analysis without derivatization, which simplifies and shortens the sample preparation process.[6]

  • GC-MS: This technique also requires derivatization to improve the volatility of gabapentin for gas chromatographic analysis.[7] It provides good sensitivity and specificity but the derivatization step can add complexity to the workflow.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of various validated analytical methods for gabapentin quantification in biological samples, providing a basis for method selection and comparison.

MethodBiological MatrixLinearity RangeLLOQPrecision (%RSD)Accuracy (%)Recovery (%)
HPLC-UV Human Plasma0.05 - 5 µg/mL[3]0.05 µg/mL[3]Within-day & Between-day: 2-5%[3]--
Human Plasma0.2 - 14 µg/mL[4]0.2 µg/mL[4]Intra-day & Inter-day: < 15%85-115%-
Human Urine2 - 120 µg/mL[4]2 µg/mL[4]Intra-day & Inter-day: < 15%85-115%-
LC-MS/MS Human Plasma50 - 5000 ng/mL[6]50 ng/mL[6]Intra-day & Inter-day: < 8.4%[6]Within 10.2%[6]-
Feline Plasma50 - 5000 ng/mL[8]50 ng/mL[8]---
Human Plasma20 - 5000 ng/mL[9]20 ng/mL[9]---
GC-MS Equine Biological Fluids50 - 3000 ng/mL[7]17 ng/mL[7]Within-run & Between-run: ExcellentExcellent~60%[7]

Experimental Workflows & Protocols

General Experimental Workflow

The quantification of gabapentin in biological samples typically follows a standardized workflow, as illustrated in the diagram below. This process begins with sample collection and preparation, followed by instrumental analysis and data processing.

Gabapentin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Biological Sample (Plasma, Urine, etc.) InternalStandard Add Internal Standard SampleCollection->InternalStandard Extraction Extraction (PPT, LLE, SPE) InternalStandard->Extraction Derivatization Derivatization (if required for HPLC-UV/GC-MS) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution Injection Inject into Chromatography System Reconstitution->Injection Separation Chromatographic Separation (HPLC/GC) Injection->Separation Detection Detection (UV/MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

General workflow for gabapentin quantification.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Method for Gabapentin in Human Plasma

This protocol is adapted from a validated method for the determination of gabapentin in human plasma, suitable for bioequivalence studies.[6]

1. Sample Preparation (Protein Precipitation)

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard (e.g., Metformin).[6]

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1100 series or equivalent

  • Column: C8 (e.g., 50 mm × 4.6 mm, 5 µm)

  • Mobile Phase: 10 mM Ammonium formate buffer (pH 3.0) and Acetonitrile.[6] The specific gradient or isocratic conditions should be optimized.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Detection Mode: Selected Reaction Monitoring (SRM)

  • Mass Transitions:

    • Gabapentin: m/z 172.0 → 154.0[9]

    • Internal Standard (example: Metformin): Specific m/z transitions for the chosen IS.

Protocol 2: HPLC-UV Method with Pre-Column Derivatization for Gabapentin in Human Plasma

This protocol is based on a method using 1-fluoro-2,4-dinitrobenzene (FDNB) as a derivatizing agent.[3][4]

1. Sample Preparation

  • To 100 µL of plasma in a tube, add 25 µL of the internal standard solution (e.g., Amlodipine).[4]

  • Add 200 µL of acetonitrile for protein precipitation, vortex for 5 minutes, and centrifuge at 15,000 x g for 15 minutes.[4]

  • Transfer 200 µL of the supernatant to a new tube.

  • Add 200 µL of 0.25 M borate buffer (pH 8.2) and 30 µL of 0.06 M FDNB in acetonitrile.[4]

  • Incubate the mixture at 65°C for 10 minutes in the dark for derivatization.[4]

  • After cooling, add 25 µL of 1 M HCl to stop the reaction.[4]

  • Evaporate the sample to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.[4]

2. Chromatographic Conditions

  • HPLC System: Standard HPLC system with a UV detector

  • Column: C18 (e.g., Nova-Pak C18, 150 mm x 3.9 mm, 4 µm)[3]

  • Mobile Phase: A mixture of 50 mM NaH2PO4 (pH 2.5) and acetonitrile (e.g., 30:70, v/v).[3]

  • Flow Rate: 1.5 mL/min[3]

  • Detection Wavelength: 360 nm[3][4]

  • Injection Volume: 50 µL

Protocol 3: GC-MS Method for Gabapentin in Biological Fluids

This protocol involves solid-phase extraction and derivatization for analysis by GC-MS.[7]

1. Sample Preparation (Solid-Phase Extraction and Derivatization)

  • To 1 mL of the biological sample (e.g., plasma, urine), add the internal standard (e.g., a deuterated analog of gabapentin).

  • Perform a solid-phase extraction (SPE) using a suitable cartridge to clean up the sample.

  • Elute the analyte and internal standard from the SPE cartridge.

  • Evaporate the eluate to dryness.

  • Perform a derivatization step, for instance, using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to make gabapentin volatile.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate).

2. GC-MS Conditions

  • GC System: Gas chromatograph coupled to a mass spectrometer

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: An optimized temperature gradient to ensure good separation of the derivatized gabapentin from other components.

  • MS Ionization: Electron Ionization (EI)

  • MS Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized gabapentin and internal standard.

Signaling Pathways and Logical Relationships

The analytical process involves a series of logical steps from sample receipt to final result, as depicted below.

Logical_Relationship cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleReceipt Sample Receipt & Verification SampleProcessing Sample Processing (Centrifugation, Aliquoting) SampleReceipt->SampleProcessing MethodSelection Method Selection (LC-MS/MS, HPLC-UV) SampleProcessing->MethodSelection Analysis Sample Analysis MethodSelection->Analysis DataReview Data Review & QC Check Analysis->DataReview Reporting Result Reporting DataReview->Reporting

Logical flow of the analytical process.

Conclusion

The analytical methods and protocols detailed in this document provide robust and reliable approaches for the quantification of gabapentin in biological samples. The choice of method should be guided by the specific requirements of the study, including sensitivity, sample throughput, and available resources. LC-MS/MS is generally the preferred method due to its high sensitivity and specificity, which eliminates the need for derivatization. However, HPLC-UV and GC-MS remain valuable alternatives, particularly when mass spectrometry is not available. Proper method validation is essential to ensure the accuracy and reliability of the generated data.

References

A Step-by-Step Guide to Automated Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide to performing automated solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. These protocols are intended for use by researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

Fmoc solid-phase peptide synthesis is the most widely used method for producing synthetic peptides.[1][2] Its popularity stems from its mild deprotection conditions and suitability for automation, which allows for the efficient and reliable synthesis of complex peptide sequences.[1][3] This method involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[3][4] Each cycle of amino acid addition consists of two main steps: the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide and the coupling of the next Fmoc-protected amino acid.[3] This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed to yield the crude peptide, which is then purified and analyzed.[3][5]

Materials and Reagents

Resins

The choice of resin is critical as it determines the C-terminal functionality of the final peptide.[3][6]

Resin TypeC-Terminal FunctionalityRecommended Use
Wang Resin Carboxylic acidStandard synthesis of linear peptides with a C-terminal acid.[3]
2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic acid (under mild cleavage)Synthesis of protected peptide fragments and peptides with acid-sensitive residues.[6]
Rink Amide Resin AmideStandard synthesis of linear peptides with a C-terminal amide.[3][6]
Solvents

High-purity, peptide synthesis-grade solvents are essential for successful synthesis.

SolventPurpose
N,N-Dimethylformamide (DMF) Primary solvent for washing, deprotection, and coupling steps. Must be amine-free.[6]
Dichloromethane (DCM) Used for resin swelling and washing.[7]
Methanol (MeOH) / Ethanol (EtOH) Used for resin washing and final peptide precipitation.
Diethylether (cold) Used for precipitation of the cleaved peptide.
Reagents
ReagentPurposeTypical Concentration/Amount
Fmoc-protected Amino Acids Building blocks for the peptide chain.3-5 equivalents per coupling
Piperidine Base for Fmoc-group removal.[8]20-50% (v/v) in DMF[2][8]
Coupling/Activating Agents Promote the formation of the peptide bond.See Table below
Bases (for coupling) Activate the carboxyl group of the incoming amino acid.See Table below
Cleavage Cocktail Cleaves the peptide from the resin and removes side-chain protecting groups.See Section 4 for formulations
Common Coupling Reagent Combinations

The choice of coupling reagent is crucial for efficient peptide bond formation and to minimize racemization.[9]

Coupling ReagentActivating BaseNotes
HBTU/TBTU N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)Widely used, efficient, and produces soluble byproducts.[9]
HATU DIPEA or NMMHighly effective, especially for sterically hindered couplings.[10]
DIC/HOBt N/A (for in situ activation)A classic and cost-effective method. DIC is used in SPPS as its urea byproduct is soluble.[11]
PyBOP DIPEA or NMMStrong coupling reagent with high reactivity.[10]

Experimental Workflow: Automated Fmoc SPPS

The following diagram outlines the cyclical process of automated Fmoc solid-phase peptide synthesis.

Automated_Fmoc_SPPS_Workflow cluster_preparation 1. Preparation cluster_synthesis_cycle 2. Synthesis Cycle (Automated) cluster_final_steps 3. Final Steps Resin_Selection Resin Selection (e.g., Wang, Rink Amide) Resin_Swelling Resin Swelling (DCM or DMF) Resin_Selection->Resin_Swelling First_AA_Loading First Amino Acid Loading (Manual or Automated) Resin_Swelling->First_AA_Loading Start_Cycle Start Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start_Cycle->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat_Cycle Last Amino Acid? Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection No End_Cycle End Repeat_Cycle->End_Cycle Yes Final_Deprotection Final Fmoc Deprotection Resin_Washing_Drying Resin Washing & Drying (DCM, MeOH) Final_Deprotection->Resin_Washing_Drying Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Resin_Washing_Drying->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: Automated Fmoc Solid-Phase Peptide Synthesis Workflow.

Detailed Protocols

Protocol 1: Resin Preparation and First Amino Acid Loading
  • Resin Selection : Choose the appropriate resin based on the desired C-terminal functionality of the peptide.[3][6]

  • Resin Swelling : Place the resin (e.g., 0.1 mmol scale) in a reaction vessel. Add DCM or DMF to swell the resin for at least 30-60 minutes.[6][7] This step is crucial for exposing the reactive sites within the resin beads.[3]

  • First Amino Acid Loading (Manual Example for Wang Resin) :

    • Dissolve 4 equivalents of the first Fmoc-amino acid and 4 equivalents of a coupling agent (e.g., DIC) in DMF.

    • Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents).

    • Add the solution to the swollen resin and allow it to react for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents.

    • Cap any unreacted hydroxyl groups on the resin using a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Automated Peptide Synthesis Cycle

The following steps are typically programmed into an automated peptide synthesizer.

  • Fmoc Deprotection :

    • The resin is treated with a solution of 20% piperidine in DMF.[2][3]

    • The reaction time is typically 5-15 minutes.[3] Some protocols employ a two-stage deprotection to ensure complete removal of the Fmoc group.[12]

  • Washing :

    • The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[13] This step is repeated multiple times to ensure a clean reaction environment for the next step.

  • Amino Acid Coupling :

    • A solution containing 3-5 equivalents of the next Fmoc-amino acid, 3-5 equivalents of an activating agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF is added to the reaction vessel.

    • The coupling reaction is typically allowed to proceed for 30-60 minutes.[3] For difficult couplings (e.g., sterically hindered amino acids), a double coupling protocol may be employed.[14]

  • Washing :

    • The resin is washed again with DMF to remove excess reagents and byproducts.

  • Repeat Cycle :

    • The synthesizer repeats steps 1-4 for each subsequent amino acid in the sequence.[3]

Protocol 3: Cleavage and Deprotection

Caution : This procedure should be performed in a well-ventilated fume hood as it involves the use of strong acids and odorous scavengers.

  • Resin Preparation : After the final synthesis cycle and removal of the N-terminal Fmoc group, wash the peptidyl-resin with DCM and dry it under vacuum.[5][7]

  • Cleavage Cocktail Preparation : Prepare a fresh cleavage cocktail immediately before use. The composition of the cocktail depends on the amino acid sequence of the peptide, particularly the presence of sensitive residues.[5][15]

  • Cleavage Reaction : Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[16] Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[3]

  • Peptide Precipitation :

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide and decant the ether.

    • Wash the peptide pellet with cold ether one or two more times to remove residual scavengers.

  • Drying : Dry the crude peptide pellet under vacuum.

Common Cleavage Cocktails

The addition of "scavengers" to the trifluoroacetic acid (TFA) is crucial to quench reactive cationic species generated during the cleavage process, which can otherwise lead to side reactions with nucleophilic amino acid side chains like Trp, Met, Cys, and Tyr.[5]

Reagent NameComposition (v/v or w/v)Recommended For
Standard (TFA/TIS/H₂O) 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OPeptides without sensitive residues like Cys, Met, or Trp.[5][16]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Peptides containing Cys, Met, Trp, or Tyr.[5][16]
Reagent B 88% TFA, 5.8% Phenol, 4.2% H₂O, 2% TISGood for scavenging trityl groups, but does not adequately protect Cys and Met.[16]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleMinimizes attachment of Trp-containing peptides to the linker and is good for Arg(Pbf/Pmc) deprotection.[16]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% Ammonium Iodide (w/w)Specifically designed to prevent the oxidation of methionine residues.[16][17]

Purification and Analysis

Protocol 4: Peptide Purification
  • Dissolution : Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of water and acetonitrile or acetic acid.

  • Purification : Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • A gradient of an aqueous solvent (A, e.g., 0.1% TFA in water) and an organic solvent (B, e.g., 0.1% TFA in acetonitrile) is typically used to elute the peptide from the column.

  • Fraction Collection : Collect fractions corresponding to the main peptide peak as detected by UV absorbance (typically at 220 nm).

  • Lyophilization : Combine the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a white, fluffy powder.

Protocol 5: Peptide Analysis
  • Purity Analysis : Assess the purity of the final peptide using analytical RP-HPLC.[18]

  • Identity Confirmation : Confirm the molecular weight of the synthesized peptide using mass spectrometry (MS), such as LC-MS or MALDI-TOF.[18]

Logical Relationships in Fmoc Chemistry

The core of Fmoc SPPS is the orthogonal protection strategy, where the temporary N-terminal Fmoc group and the permanent side-chain protecting groups are removed under different chemical conditions.

Fmoc_Chemistry_Logic Peptide_Resin Peptide-Resin (Fmoc-NH-Peptide-CO-Resin) Deprotection Fmoc Deprotection Peptide_Resin->Deprotection Base (e.g., Piperidine) Cleavage Cleavage & Side-Chain Deprotection Peptide_Resin->Cleavage Strong Acid (TFA) Coupling Amino Acid Coupling Deprotection->Coupling Fmoc-AA, Activator Coupling->Peptide_Resin Chain Elongation Free_Peptide Free_Peptide Cleavage->Free_Peptide Final Peptide (H₂N-Peptide-COOH/CONH₂)

Caption: Orthogonal Strategy in Fmoc Peptide Synthesis.

References

Troubleshooting & Optimization

preventing degradation of Fmoc-Cl during gabapentin derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of gabapentin using 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Fmoc-Cl degradation during gabapentin derivatization?

A1: The primary cause of Fmoc-Cl degradation during gabapentin derivatization is hydrolysis in the basic reaction medium required for the derivatization of gabapentin.[1][2][3] This degradation process occurs simultaneously with the derivatization reaction and results in the formation of (9H-fluoren-9-yl) methanol (Fmoc-OH), an inactive byproduct.[1][2][3]

Q2: What are the optimal conditions to minimize Fmoc-Cl degradation while ensuring efficient gabapentin derivatization?

A2: Studies have shown that the derivatization of gabapentin with Fmoc-Cl is most efficient under specific conditions that minimize the degradation of the derivatizing agent. Key parameters to control are temperature, reaction time, pH, and the molar ratio of Fmoc-Cl to gabapentin.[1][2][3]

Q3: How does temperature affect the stability of Fmoc-Cl?

A3: Temperature plays a crucial role in the stability of Fmoc-Cl during the derivatization reaction. Temperatures above 45°C significantly accelerate the degradation of Fmoc-Cl to Fmoc-OH.[1][2][3][4] At temperatures between 60–80°C, Fmoc-Cl can degrade completely within 15 minutes.[5] Therefore, maintaining the reaction at or below 25°C is critical.[5]

Q4: What is the recommended reaction time for the derivatization?

A4: The reaction for gabapentin derivatization with Fmoc-Cl has been shown to be most efficient within the first 15 minutes at 25°C.[1][2][3] After this point, the formation of the desired gabapentin-N-Fmoc product begins to decrease, while the formation of the Fmoc-OH byproduct increases.[2]

Q5: What is the optimal pH for the reaction medium?

A5: A basic medium is necessary to deprotonate the amino group of gabapentin, making it nucleophilic for the reaction with Fmoc-Cl. The best results for gabapentin deprotonation and subsequent derivatization have been observed at a pH of 9.5.[2] Lower pH values result in a low rate of derivatized product formation.[2]

Q6: What is the ideal molar ratio of Fmoc-Cl to gabapentin?

A6: Due to the competitive degradation of Fmoc-Cl, an excess of the derivatizing agent is required. A molar ratio of 2:1 (Fmoc-Cl to gabapentin) has been found to be satisfactory and efficient for the derivatization process.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of gabapentin-N-Fmoc derivative Incomplete deprotonation of gabapentin.Ensure the reaction medium is at the optimal pH of 9.5 using a borate buffer to facilitate the deprotonation of gabapentin's primary amine.[2]
Degradation of Fmoc-Cl.Control the reaction temperature, keeping it at or below 25°C.[5] Use a 2:1 molar ratio of Fmoc-Cl to gabapentin to ensure enough reagent is available for the derivatization.[1][2] Limit the reaction time to 15 minutes.[1][2][3]
Precipitation of Fmoc-Cl.Use a solvent system like an acetonitrile/water mixture to ensure both the hydrophilic gabapentin and the more hydrophobic Fmoc-Cl remain dissolved.[5]
High levels of Fmoc-OH byproduct Excessive reaction time or temperature.Strictly adhere to the recommended 15-minute reaction time and a temperature of 25°C.[1][2][3] Temperatures above 45°C drastically increase the rate of Fmoc-Cl hydrolysis.[1][2][4]
Instability of the Fmoc-gabapentin derivative in the basic medium.After the 15-minute reaction time, consider acidifying the mixture to improve the stability of the formed derivative, especially if analysis is not immediate.[6]
Inconsistent or non-reproducible results Variations in experimental parameters.Carefully control and monitor the key reaction parameters: temperature, time, pH, and reagent ratio.[2] Implement a standardized two-step derivatization protocol.[2][5]
Instability of the derivatized sample before analysis.Analyze the derivatized samples as soon as possible. If immediate analysis is not feasible, investigate the stability of the derivative under acidic conditions.[6][7]

Quantitative Data Summary

Table 1: Optimal Conditions for Gabapentin Derivatization with Fmoc-Cl

ParameterOptimal ValueReference
Temperature25°C[1][2][3]
Reaction Time15 minutes[1][2][3]
pH9.5[2]
Fmoc-Cl:Gabapentin Molar Ratio2:1[1][2]

Experimental Protocols

Optimized Two-Step Gabapentin Derivatization Protocol

This protocol is designed to maximize the yield of gabapentin-N-Fmoc while minimizing the degradation of Fmoc-Cl.

  • Gabapentin Deprotonation:

    • Dissolve gabapentin in a 1:1 mixture of acetonitrile and a 0.1 M borate buffer (pH 9.5).

    • Allow this solution to react for 5 minutes at room temperature (25°C). This initial step ensures the deprotonation of the primary amine of gabapentin.[2]

  • Derivatization:

    • Prepare a solution of Fmoc-Cl in acetonitrile.

    • Add the Fmoc-Cl solution to the deprotonated gabapentin mixture to achieve a final molar ratio of 2:1 (Fmoc-Cl:gabapentin).

    • Stir the reaction mixture for 15 minutes at room temperature (25°C).[1][2][3]

  • Reaction Quenching and Extraction (for isolation):

    • Pour the reaction mixture into ice water to stop the reaction.

    • To remove the Fmoc-OH byproduct, wash the aqueous mixture with ethyl ether (3 x 10 mL).

    • Extract the desired gabapentin-N-Fmoc product from the aqueous layer using ethyl acetate (3 x 10 mL).[2]

Protocol for Preparation of the Fmoc-OH Degradation Product

This protocol can be used to generate a standard of the primary degradation product for analytical purposes.

  • Dissolve 50 mg of Fmoc-Cl in 20 mL of acetonitrile.

  • Add 10 mL of borate buffer (pH 9.5).

  • Stir the mixture for 30 minutes at room temperature.

  • Extract the formed Fmoc-OH from the reaction medium using ethyl acetate (3 x 10 mL).

  • Wash the organic layer with a saturated NaCl solution.[2]

Visualizations

Gabapentin_Derivatization_Workflow Gabapentin Derivatization and Degradation Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Gabapentin Gabapentin Conditions 25°C, 15 min Gabapentin->Conditions Deprotonation FmocCl Fmoc-Cl FmocCl->Conditions Base Borate Buffer (pH 9.5) Base->Gabapentin Gabapentin_Fmoc Gabapentin-N-Fmoc (Desired Product) Conditions->Gabapentin_Fmoc Derivatization FmocOH Fmoc-OH (Degradation Product) Conditions->FmocOH Hydrolysis (Degradation)

Caption: Chemical workflow of gabapentin derivatization with Fmoc-Cl.

Troubleshooting_Logic Troubleshooting Logic for Low Derivatization Yield Start Low Yield of Gabapentin-N-Fmoc Check_pH Is pH of buffer 9.5? Start->Check_pH Check_Temp Is reaction temp ≤ 25°C? Check_pH->Check_Temp Yes Adjust_pH Adjust buffer pH to 9.5 Check_pH->Adjust_pH No Check_Time Is reaction time 15 min? Check_Temp->Check_Time Yes Adjust_Temp Lower temperature to 25°C Check_Temp->Adjust_Temp No Check_Ratio Is Fmoc-Cl:Gabapentin ratio 2:1? Check_Time->Check_Ratio Yes Adjust_Time Reduce time to 15 min Check_Time->Adjust_Time No Adjust_Ratio Adjust molar ratio to 2:1 Check_Ratio->Adjust_Ratio No Success Yield Improved Check_Ratio->Success Yes Adjust_pH->Check_Temp Adjust_Temp->Check_Time Adjust_Time->Check_Ratio Adjust_Ratio->Success

Caption: Troubleshooting workflow for low gabapentin derivatization yield.

References

Technical Support Center: Optimizing Fmoc-Gabapentin Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Fmoc-gabapentin coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometric ratio of Fmoc-Cl to gabapentin for the initial derivatization reaction?

A1: An Fmoc-Cl to gabapentin ratio of 2:1 is recommended for a more efficient and cleaner derivatization reaction. This excess of Fmoc-Cl helps to ensure that enough reagent is available for the derivatization, despite some inevitable degradation in the basic reaction medium.[1][2]

Q2: What are the optimal temperature and reaction time for the this compound derivatization?

A2: The recommended conditions are 25°C for a reaction time of 15 minutes.[1][2] Higher temperatures (above 45°C) can accelerate the degradation of both Fmoc-Cl and the desired this compound product.[1]

Q3: What is the primary side reaction to be aware of during this compound synthesis?

A3: The main side reaction is the hydrolysis of 9-fluorenylmethyl chloroformate (Fmoc-Cl) to 9-fluorenylmethanol (FMOC-OH) in the basic reaction medium. This competes with the desired derivatization of gabapentin and can significantly reduce the yield.[1]

Q4: Which solvent system is recommended for the derivatization of gabapentin with Fmoc-Cl?

A4: A mixture of an organic solvent and an aqueous buffer is commonly used. Acetonitrile/water mixtures are often employed as they can effectively dissolve both the hydrophilic gabapentin and the more hydrophobic Fmoc-Cl, which helps to prevent the precipitation of Fmoc-Cl.[3]

Q5: What is the role of pH in the this compound coupling reaction?

A5: The pH of the reaction medium is crucial for the deprotonation of the primary amine of gabapentin, which is necessary for it to react with Fmoc-Cl. A pH of around 9.5 is often optimal for this deprotonation. However, prolonged exposure of Fmoc-Cl to these basic conditions can lead to its degradation.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the this compound coupling reaction.

Issue 1: Low Yield of this compound

Possible Causes & Solutions:

CauseRecommended Action
Degradation of Fmoc-Cl Minimize the time Fmoc-Cl is in contact with the basic aqueous medium. A two-step process, where gabapentin is first deprotonated in the buffer before the addition of Fmoc-Cl dissolved in acetonitrile, can increase efficiency to 85-95% from 40-60% in a single-step process.[3]
Suboptimal Reaction Temperature Maintain the reaction temperature at 25°C. Temperatures above 45°C significantly increase the rate of degradation of Fmoc-Cl and the product.[1]
Incorrect Stoichiometry Use a 2:1 molar ratio of Fmoc-Cl to gabapentin to ensure sufficient derivatizing agent is present.[1][2]
Inappropriate pH Ensure the pH of the reaction medium is around 9.5 to facilitate gabapentin deprotonation without excessively accelerating Fmoc-Cl hydrolysis.[4]
Issue 2: Presence of Impurities in the Final Product

Possible Causes & Solutions:

CauseRecommended Action
Formation of FMOC-OH This is a common byproduct from the hydrolysis of Fmoc-Cl. Optimize the reaction conditions (time, temperature, pH, and stoichiometry) to minimize its formation. Purification via HPLC can be used to remove this impurity.
Incomplete Reaction Monitor the reaction progress using a suitable analytical technique like HPLC to ensure it goes to completion. If the reaction stalls, consider fresh reagents.
Side reactions during peptide synthesis When coupling this compound in Solid-Phase Peptide Synthesis (SPPS), be aware of potential side reactions related to the peptide sequence, such as aspartimide formation.[5][6] The choice of coupling reagents and additives can help minimize these.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing the this compound coupling reaction.

Table 1: Reaction Condition Optimization

ParameterRecommended ValueExpected OutcomeReference
Fmoc-Cl:Gabapentin Ratio 2:1Cleaner reaction, higher efficiency[1][2]
Temperature 25°CMinimized degradation[1][2]
Time 15 minutesOptimal product formation[1][2]
pH ≤ 9.5Efficient gabapentin deprotonation[4]

Table 2: Comparison of Derivatization Methods

MethodDescriptionEfficiencyReference
Single-Step All reagents are mixed at once.40-60%[3]
Two-Step Gabapentin is deprotonated first, followed by the addition of Fmoc-Cl.85-95%[3]

Experimental Protocols

Protocol 1: Two-Step this compound Derivatization
  • Step 1: Gabapentin Deprotonation

    • Dissolve gabapentin in a suitable aqueous buffer (e.g., borate buffer, pH 9.5).

    • Stir the solution at room temperature.

  • Step 2: Fmoc-Cl Addition

    • Dissolve Fmoc-Cl in acetonitrile.

    • Add the Fmoc-Cl solution to the gabapentin solution.

    • Continue to stir at 25°C for 15 minutes.

  • Step 3: Quenching and Extraction

    • Quench the reaction by adding a mild acid to neutralize the base.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 4: Purification

    • Purify the crude product by flash chromatography or recrystallization to obtain pure this compound.

Protocol 2: Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
  • Step 1: Resin Swelling

    • Swell the appropriate resin (e.g., Rink amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Step 2: Fmoc Deprotection

    • Remove the Fmoc protecting group from the resin-bound peptide by treating it with a 20% solution of piperidine in DMF.[3]

  • Step 3: Activation of this compound

    • Dissolve this compound and a coupling agent (e.g., HATU, HBTU) in DMF.[3]

    • Add a base such as N,N-diisopropylethylamine (DIPEA) to the solution to activate the carboxylic acid of this compound.

  • Step 4: Coupling

    • Add the activated this compound solution to the deprotected resin.

    • Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours), monitoring the reaction completion with a colorimetric test like the Kaiser test.

  • Step 5: Washing

    • After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.[3]

Visualizations

experimental_workflow cluster_derivatization This compound Derivatization cluster_spps Solid-Phase Peptide Synthesis (SPPS) Coupling gabapentin Gabapentin in Aqueous Buffer (pH 9.5) reaction Reaction (25°C, 15 min) gabapentin->reaction fmoc_cl Fmoc-Cl in Acetonitrile fmoc_cl->reaction crude_product Crude this compound reaction->crude_product purification Purification crude_product->purification pure_product Pure this compound purification->pure_product resin Resin-bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection activated_peptide Deprotected Peptide on Resin deprotection->activated_peptide coupling Coupling Reaction activated_peptide->coupling fmoc_gabapentin_spps This compound activation Activation (Coupling Reagent + Base) fmoc_gabapentin_spps->activation activated_gabapentin Activated this compound activation->activated_gabapentin activated_gabapentin->coupling final_product This compound coupled to Peptide-Resin coupling->final_product

Caption: Experimental workflow for this compound synthesis and its coupling in SPPS.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Fmoc-Cl Degradation start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Incorrect Stoichiometry start->cause3 cause4 Inappropriate pH start->cause4 solution1 Implement Two-Step Derivatization cause1->solution1 solution2 Maintain Reaction at 25°C cause2->solution2 solution3 Use 2:1 Ratio of Fmoc-Cl to Gabapentin cause3->solution3 solution4 Adjust pH to ~9.5 cause4->solution4

References

Technical Support Center: SPPS of Gabapentin-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-phase peptide synthesis (SPPS) of gabapentin-containing peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly peptide aggregation, encountered during the synthesis of these unique molecules.

Frequently Asked Questions (FAQs)

Q1: Why are gabapentin-containing peptides prone to aggregation during SPPS?

A1: Gabapentin is a γ-amino acid with a bulky cyclohexyl group at the Cβ position. This unique structure imposes significant steric hindrance and restricts the torsional angles of the peptide backbone. This limited conformational flexibility can promote inter- and intramolecular hydrogen bonding, leading to the formation of stable secondary structures that are prone to aggregation on the solid support. This aggregation can hinder the accessibility of reagents to the N-terminus of the growing peptide chain, leading to incomplete reactions.

Q2: What are the common signs of peptide aggregation during SPPS?

A2: Common indicators of on-resin aggregation include:

  • Incomplete deprotection: A positive Kaiser test (for primary amines) or Chloranil test (for secondary amines) after the deprotection step indicates that the N-terminal protecting group (e.g., Fmoc) was not completely removed.

  • Poor coupling efficiency: A positive colorimetric test (e.g., Kaiser test) after the coupling step suggests that the incoming amino acid has not been successfully coupled to the growing peptide chain.

  • Resin shrinking or clumping: A noticeable decrease in the swollen resin volume or the formation of resin clumps can indicate that the peptide chains are collapsing and aggregating.

  • Low yield and purity of the final peptide: After cleavage from the resin, aggregated sequences often result in a low yield of the desired peptide and a complex mixture of deletion sequences and other impurities, making purification difficult.

Q3: Can microwave-assisted SPPS help in the synthesis of gabapentin peptides?

A3: Yes, microwave-assisted SPPS can be highly beneficial for the synthesis of "difficult" sequences like those containing gabapentin.[1] Microwave energy can accelerate both the deprotection and coupling steps.[1] The rapid and efficient heating helps to disrupt the formation of secondary structures and aggregates, thereby improving the accessibility of the reactive sites and leading to higher yield and purity of the final peptide.[1]

Troubleshooting Guide

Issue 1: Incomplete Coupling of Gabapentin or Subsequent Amino Acids

Symptoms:

  • Positive Kaiser test after coupling.

  • Presence of deletion sequences in the final product upon mass spectrometry analysis.

Possible Causes:

  • Steric Hindrance: The bulky cyclohexyl group of gabapentin can sterically hinder the approach of the activated amino acid.

  • Peptide Aggregation: The growing peptide chain may be aggregated, blocking access to the N-terminus.

Solutions:

StrategyDescriptionRecommended For
Double Coupling Repeat the coupling step with a fresh solution of the activated amino acid.Mild to moderate coupling difficulties.
Extended Coupling Time Increase the reaction time for the coupling step (e.g., from 1-2 hours to 4-6 hours or overnight).When steric hindrance is the primary concern.
Change Coupling Reagent Switch to a more powerful coupling reagent. For sterically hindered amino acids, reagents like HATU, HCTU, or PyBOP are often more effective than standard reagents like HBTU.Persistent coupling issues.
Microwave-Assisted Coupling Utilize microwave energy to accelerate the coupling reaction and disrupt aggregation. A typical condition is 5 minutes at up to 75°C.[1]Difficult couplings and known aggregating sequences.
Issue 2: Incomplete Fmoc-Deprotection

Symptoms:

  • Positive Kaiser test after the deprotection step.

  • Accumulation of deletion sequences in the final product.

Possible Causes:

  • Aggregation: The aggregated peptide chains on the resin prevent the deprotection reagent (e.g., piperidine) from reaching the Fmoc group.

Solutions:

StrategyDescriptionRecommended For
Modified Deprotection Cocktail Add a small percentage of a chaotropic agent like LiCl to the piperidine/DMF solution to disrupt secondary structures.Moderate aggregation.
Use of DBU For very difficult deprotections, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in combination with piperidine.[2]Severe aggregation where standard deprotection fails.
Microwave-Assisted Deprotection Employ microwave heating to enhance the efficiency of the deprotection step. A two-stage process (e.g., 30 seconds at 45°C followed by 3 minutes at 75°C) can be effective.[1]Known difficult sequences to prevent aggregation buildup.
Issue 3: Poor Yield and Purity of the Cleaved Peptide

Symptoms:

  • Low recovery of the peptide after cleavage and precipitation.

  • Multiple peaks close to the desired product in the HPLC chromatogram, indicating a high level of impurities.

Possible Causes:

  • Cumulative Aggregation: Severe aggregation throughout the synthesis has led to a high proportion of truncated and deletion sequences.

  • Insolubility of the Cleaved Peptide: The final peptide may be poorly soluble in the cleavage cocktail or the precipitation solvent.

Solutions:

StrategyDescriptionRecommended For
Chaotropic Agents during Synthesis Include chaotropic salts such as NaClO4 or LiCl in the washing steps before coupling to disrupt aggregation.[3]Peptides with a high propensity for aggregation.
"Magic Mixture" Solvent System Use a solvent mixture of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X100 and 2M ethylene carbonate for both coupling and deprotection.[3]Highly hydrophobic and aggregation-prone sequences.
Backbone Protection Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or pseudoproline dipeptides at strategic locations (e.g., every 6th residue) to disrupt hydrogen bonding and prevent aggregation.[3][4]Long and difficult peptide sequences.
Modified Cleavage/Precipitation If the peptide is insoluble after cleavage, try precipitating in a different solvent or using a minimal amount of a solubilizing agent like trifluoroethanol (TFE) before precipitation.Peptides that are difficult to handle post-cleavage.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle
  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling:

    • Pre-activate the Fmoc-amino acid (4 equivalents) with a coupling reagent (e.g., HBTU, 4 equivalents) and a base (e.g., DIPEA, 8 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

Protocol 2: Modified SPPS Cycle for Difficult Sequences (e.g., incorporating Gabapentin)
  • Resin Swelling: Swell the resin in NMP or a "Magic Mixture" for 30 minutes.

  • Fmoc-Deprotection (Microwave-Assisted):

    • Treat the resin with 20% piperidine in DMF.

    • Microwave at 45°C for 30 seconds, followed by 75°C for 3 minutes.[1]

  • Washing: Wash the resin with NMP (5 times).

  • Coupling (Microwave-Assisted):

    • Pre-activate Fmoc-Gabapentin (or other hindered amino acid) (5 equivalents) with HATU (5 equivalents) and DIPEA (10 equivalents) in NMP.

    • Add the activated amino acid solution to the resin.

    • Microwave at 75°C for 5-10 minutes.

  • Washing: Wash the resin with NMP (5 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test. If positive, perform a second coupling under the same conditions.

Visualizations

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Activated AA, Base) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next Amino Acid cleavage Cleavage & Deprotection (TFA Cocktail) repeat->cleavage Final Cycle end Purified Peptide cleavage->end

Figure 1. Standard SPPS Workflow.

Troubleshooting_Aggregation start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple check1 Kaiser Test Still Positive? double_couple->check1 change_reagent Use Stronger Coupling Reagent (e.g., HATU, HCTU) check1->change_reagent Yes success Proceed with Synthesis check1->success No check2 Still Positive? change_reagent->check2 microwave Use Microwave-Assisted SPPS & Consider Modified Solvents check2->microwave Yes check2->success No aggregation Severe Aggregation Suspected microwave->aggregation

Figure 2. Troubleshooting Incomplete Coupling.

Modified_SPPS_Workflow Modified SPPS for Difficult Sequences cluster_deprotection Deprotection Step cluster_coupling Coupling Step deprotection_mw Microwave-Assisted Fmoc Deprotection (e.g., 20% Piperidine/NMP, 75°C) wash_chaotropic Wash with Chaotropic Agents (e.g., LiCl in DMF) deprotection_mw->wash_chaotropic coupling_mw Microwave-Assisted Coupling (Strong Reagent like HATU in NMP, 75°C) double_coupling Double Coupling if Necessary coupling_mw->double_coupling double_coupling->deprotection_mw Next Cycle cleavage Cleavage double_coupling->cleavage Final Cycle start Start start->deprotection_mw wash_chaotropic->coupling_mw end End cleavage->end

Figure 3. Modified SPPS Workflow for Gabapentin Peptides.

References

influence of temperature and pH on Fmoc-gabapentin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of Fmoc-gabapentin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of this compound?

A1: The optimal pH for the synthesis of this compound is 9.5. A basic environment is necessary to deprotonate the primary amine group of gabapentin, which facilitates its nucleophilic attack on the 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Q2: What is the recommended temperature for the reaction?

A2: The recommended reaction temperature is 25°C (room temperature).[1][2] Temperatures above 45°C can lead to the degradation of both the Fmoc-Cl reagent and the this compound product.[1][2][3][4]

Q3: What is the ideal molar ratio of reactants?

A3: A 2:1 molar ratio of Fmoc-Cl to gabapentin is considered optimal.[1][2] This excess of Fmoc-Cl helps to drive the reaction to completion.

Q4: What is the suggested reaction time?

A4: A reaction time of 15 minutes is generally sufficient for efficient derivatization at 25°C.[1][2][3]

Q5: What is the main byproduct formed during the synthesis?

A5: The primary byproduct is 9-fluorenylmethanol (Fmoc-OH), which results from the hydrolysis of Fmoc-Cl in the basic aqueous reaction medium.[3][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Suboptimal pH: The pH of the reaction mixture is too low, leading to incomplete deprotonation of gabapentin. 2. Degradation of Fmoc-Cl: The Fmoc-Cl has hydrolyzed to Fmoc-OH due to prolonged exposure to the basic medium or high temperatures.[3][5] 3. Inadequate Molar Ratio: An insufficient amount of Fmoc-Cl was used.1. Adjust pH: Ensure the reaction medium is maintained at a pH of 9.5 using a suitable buffer (e.g., borate buffer). 2. Control Temperature and Time: Maintain the reaction temperature at 25°C and limit the reaction time to 15 minutes.[1][2][3] 3. Optimize Molar Ratio: Use a 2:1 molar ratio of Fmoc-Cl to gabapentin.[1][2]
Presence of Impurities in the Final Product 1. Formation of Fmoc-OH: As mentioned, this is a common byproduct due to hydrolysis of Fmoc-Cl.[5] 2. Degradation of this compound: The product itself can degrade in the basic medium, especially at elevated temperatures.[3]1. Purification: Fmoc-OH can be removed during the work-up procedure, for example, by washing with ethyl ether. 2. Strict Reaction Control: Adhere to the optimal temperature (25°C) and reaction time (15 minutes) to minimize product degradation.[1][2][3]
Reaction Fails to Proceed 1. Inactive Fmoc-Cl: The Fmoc-Cl reagent may have degraded due to improper storage (exposure to moisture). 2. Incorrect pH: The reaction medium is not sufficiently basic to deprotonate the gabapentin.1. Use Fresh Reagent: Ensure the Fmoc-Cl is of good quality and has been stored under anhydrous conditions. 2. Verify pH: Check and adjust the pH of the reaction mixture to 9.5 before adding the Fmoc-Cl.

Data on Temperature and pH Influence

The following tables summarize the impact of temperature and pH on the synthesis of this compound.

Table 1: Effect of Temperature on this compound Formation

Temperature (°C)Relative Product Formation (%) after 15 minObservations
25HighOptimal temperature for product formation.[1]
45ModerateDegradation of product and Fmoc-Cl begins to accelerate.[3][4]
60LowSignificant degradation of product and complete consumption of Fmoc-Cl.[3]
80Very LowRapid degradation of both product and Fmoc-Cl.[3]

Note: The percentages are relative and based on HPLC peak area analysis from cited literature.

Table 2: Influence of pH on Fmoc Protection

pHReaction EfficiencyRationale
< 7Very LowThe amino group of gabapentin is protonated and not nucleophilic.
7 - 8.5ModerateIncreasing deprotonation of the amino group leads to a higher reaction rate.
9.5HighOptimal pH for deprotonating the amino group of gabapentin, maximizing its nucleophilicity.
> 10DecreasingIncreased rate of hydrolysis of Fmoc-Cl, leading to more byproduct (Fmoc-OH) formation and reduced yield of the desired product.

Experimental Protocol

Synthesis of this compound

  • Preparation of Gabapentin Solution: Dissolve gabapentin in a 1:1 mixture of acetonitrile and a 0.1 M borate buffer solution (pH 9.5).

  • Reaction Initiation: To the gabapentin solution, add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in acetonitrile. The molar ratio of Fmoc-Cl to gabapentin should be 2:1.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature (25°C) for 15 minutes.

  • Quenching and Extraction: After 15 minutes, pour the reaction mixture into ice-cold water. Extract the aqueous phase with ethyl ether to remove the Fmoc-OH byproduct. Subsequently, extract the desired this compound from the aqueous phase using ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification gabapentin_sol Gabapentin in Acetonitrile/Borate Buffer (pH 9.5) reaction_mix Reaction Mixture (25°C, 15 min) gabapentin_sol->reaction_mix fmoc_cl_sol Fmoc-Cl in Acetonitrile fmoc_cl_sol->reaction_mix quench Quench with Ice Water reaction_mix->quench extract_ether Extract with Ethyl Ether (remove Fmoc-OH) quench->extract_ether extract_ea Extract with Ethyl Acetate extract_ether->extract_ea isolate Isolate & Purify This compound extract_ea->isolate

Caption: Experimental workflow for the synthesis of this compound.

logical_relationships temp Temperature yield This compound Yield temp->yield Optimal at 25°C purity Purity temp->purity Decreases > 25°C fmoc_cl_degradation Fmoc-Cl Degradation (Fmoc-OH formation) temp->fmoc_cl_degradation Increases with Temp product_degradation Product Degradation temp->product_degradation Increases > 45°C ph pH ph->yield Optimal at 9.5 ph->purity Decreases at very high pH ph->fmoc_cl_degradation Increases with pH fmoc_cl_degradation->yield fmoc_cl_degradation->purity product_degradation->yield product_degradation->purity

Caption: Key parameter relationships in this compound synthesis.

References

improving Fmoc-gabapentin solubility in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Fmoc-gabapentin in organic solvents during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the generally recommended solvents for dissolving this compound?

A1: Based on the solubility of similar Fmoc-protected amino acids, this compound is expected to be highly soluble in polar aprotic solvents. The recommended solvents include:

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)[1][2]

DMF and NMP are often the first choice for solid-phase peptide synthesis (SPPS) due to their excellent solvating properties for Fmoc-amino acids.[2]

Q2: Is this compound soluble in water?

A2: No, Fmoc-protected amino acids are generally sparingly soluble in water.[3] The hydrophobic Fmoc group significantly reduces aqueous solubility.

Q3: Can I use co-solvents to improve solubility?

A3: Yes, using a mixture of solvents can be an effective strategy. For instance, a 50:50 mixture of DMF and DMSO has been suggested to dissolve Fmoc-protected amino acids that are difficult to solubilize in DMF alone.[4]

Q4: Does the quality of the solvent affect the solubility of this compound?

A4: Absolutely. The purity of the organic solvent is crucial. For example, DMF can degrade over time to release dimethylamine. This impurity can react with the Fmoc group, potentially affecting your experiment and the perceived solubility.[2] It is always recommended to use fresh, high-purity, anhydrous solvents.

Q5: Are there any "green" or more environmentally friendly solvents that can be used?

A5: Research has shown that some "green" solvents can effectively dissolve Fmoc-amino acids. One such solvent is PolarClean, in which most Fmoc-amino acids have been found to be highly soluble (>0.9 M).[5] Triethyl phosphate (TEP) is another green solvent that has been shown to dissolve most Fmoc-amino acids.

Troubleshooting Guide

Issue 1: this compound is not dissolving or is dissolving very slowly in the chosen solvent.
Possible Cause Troubleshooting Steps
Inappropriate solvent choice 1. Switch to a more polar aprotic solvent such as DMF, NMP, or DMSO. 2. If using a single solvent, try a co-solvent mixture, for example, 50:50 DMF:DMSO.[4]
Low solvent quality 1. Use a fresh bottle of high-purity, anhydrous solvent. 2. Ensure the solvent has been stored correctly to prevent moisture absorption or degradation.
Insufficient agitation 1. Vortex the solution for a few minutes. 2. Use a magnetic stirrer to ensure continuous agitation.
Low Temperature 1. Gently warm the solution. A water bath set to 30-40°C can often improve solubility. Be cautious with volatile solvents. 2. Monitor the temperature to avoid any potential degradation of the this compound.
Sonication Required 1. Place the vial in a sonicator bath for short intervals (e.g., 1-2 minutes). 2. Check for dissolution after each interval. Avoid prolonged sonication which can generate heat.
Compound characteristics 1. The specific batch of this compound may have different physical properties. 2. If possible, try a different batch of the compound.
Issue 2: The solution of this compound is hazy or forms a precipitate after initial dissolution.
Possible Cause Troubleshooting Steps
Supersaturated solution 1. Add a small amount of additional solvent to decrease the concentration. 2. Gently warm the solution to redissolve the precipitate and then allow it to cool slowly to room temperature.
Presence of moisture 1. Ensure all glassware is thoroughly dried before use. 2. Use anhydrous solvents and handle the compound in a low-humidity environment if possible.
Reaction with solvent impurities 1. As mentioned, aged DMF can contain amines that react with the Fmoc group.[2] Use fresh, high-purity solvent.

Data Presentation

Table 1: Qualitative Solubility of Fmoc-Amino Acids in Common Organic Solvents

SolventAbbreviationTypeExpected SolubilityReference
N,N-DimethylformamideDMFPolar AproticHigh[1][2]
N-Methyl-2-pyrrolidoneNMPPolar AproticHigh[2]
Dimethyl sulfoxideDMSOPolar AproticHigh[4]
DichloromethaneDCMChlorinatedGood[1][2]
TetrahydrofuranTHFEtherModerate[4]
AcetonitrileACNPolar AproticModerate to Low[4]
WaterH₂OPolar ProticSparingly Soluble[3]

Experimental Protocols

Protocol for Dissolving this compound
  • Preparation:

    • Ensure all glassware (e.g., vial, stir bar) is clean and thoroughly dried.

    • Use a fresh bottle of high-purity, anhydrous solvent (e.g., DMF).

  • Procedure:

    • Weigh the desired amount of this compound and add it to the vial.

    • Add the calculated volume of solvent to achieve the target concentration.

    • If using a magnetic stirrer, add the stir bar and begin stirring.

    • If the compound does not dissolve readily, vortex the vial for 2-3 minutes.

  • Troubleshooting during dissolution:

    • If solubility is still an issue, gently warm the vial in a water bath (30-40°C) for 5-10 minutes with continued stirring.

    • Alternatively, place the vial in a sonicator bath for 1-2 minute intervals until the solid is fully dissolved.

  • Storage:

    • Once dissolved, store the solution as recommended for your specific experimental needs, typically at low temperatures and protected from light and moisture.

Mandatory Visualization

experimental_workflow Experimental Workflow for Dissolving this compound start Start prep Prepare Dry Glassware and Fresh Solvent start->prep weigh Weigh this compound prep->weigh add_solvent Add Solvent weigh->add_solvent agitate Vortex / Stir add_solvent->agitate check_sol Is it Dissolved? agitate->check_sol troubleshoot Troubleshoot check_sol->troubleshoot No end_sol Solution Ready check_sol->end_sol Yes warm Gentle Warming (30-40°C) troubleshoot->warm sonicate Sonication troubleshoot->sonicate warm->agitate sonicate->agitate

Caption: Workflow for dissolving this compound.

troubleshooting_logic Troubleshooting Logic for Solubility Issues start Solubility Issue Encountered check_solvent Is the solvent appropriate (e.g., DMF, NMP)? start->check_solvent change_solvent Switch to a recommended solvent or co-solvent check_solvent->change_solvent No check_quality Is the solvent fresh and high-purity? check_solvent->check_quality Yes change_solvent->check_quality use_new_solvent Use a fresh bottle of solvent check_quality->use_new_solvent No apply_energy Apply Gentle Heat or Sonication check_quality->apply_energy Yes use_new_solvent->apply_energy check_dissolution Does it dissolve? apply_energy->check_dissolution success Problem Resolved check_dissolution->success Yes consult Consult further (e.g., different batch) check_dissolution->consult No

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Aspartimide Formation in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize aspartimide formation, a critical side reaction in Fmoc-based SPPS.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation?

Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs in peptides containing aspartic acid (Asp). The backbone amide nitrogen following the Asp residue attacks the side-chain carbonyl group, forming a five-membered succinimide ring. This aspartimide intermediate can then be hydrolyzed to yield not only the desired α-peptide but also the undesired β-peptide, where the peptide chain continues from the side-chain carboxyl group. Both α- and β-peptides can also undergo racemization at the α-carbon of the aspartic acid residue.[1][2][3]

Q2: Why is aspartimide formation problematic?

Aspartimide formation is a significant challenge in SPPS for several reasons:

  • Difficult Purification: The resulting β-peptides and diastereomers are often difficult to separate from the target α-peptide by HPLC due to similar physicochemical properties.[4]

  • Reduced Yield: The formation of byproducts lowers the overall yield of the desired peptide.[2]

  • Mass-Neutral Impurities: The α- and β-peptides are isomers, meaning they have the same mass. This makes their detection by mass spectrometry challenging without careful analysis of fragmentation patterns or chromatographic separation.[4]

  • Biological Activity: The presence of β-peptides and racemized forms can alter the structure and biological activity of the final peptide product.

Q3: Which amino acid sequences are most susceptible to aspartimide formation?

The sequence following the aspartic acid residue has the most significant impact on the rate of aspartimide formation. Sequences where Asp is followed by a small, unhindered amino acid are particularly prone to this side reaction. The most susceptible sequences include:

  • Asp-Gly [1][3]

  • Asp-Asn

  • Asp-Ser[2]

  • Asp-Ala[2]

Q4: How can I detect aspartimide formation in my crude peptide?

Aspartimide formation can be detected through a combination of HPLC and mass spectrometry:

  • HPLC Analysis: Aspartimide-related impurities may appear as pre- or post-peaks relative to the main product peak. The β-peptide often elutes slightly earlier than the α-peptide in reversed-phase HPLC.[5] However, co-elution is also common. Using a shallower gradient or a different buffer system may help resolve these species.[5]

  • Mass Spectrometry (MS): While the α- and β-peptides have the same mass, the initial aspartimide intermediate has a mass corresponding to a loss of water (-18 Da) from the parent peptide. Piperidine adducts, if formed, will show an increase in mass. Tandem MS (MS/MS) can also be used to identify characteristic fragmentation patterns that differ between the isomers.[6][7]

Troubleshooting Guide

Issue: I observe a significant peak in my HPLC with the same mass as my target peptide, but with a slightly different retention time.

This is a classic sign of the presence of the β-aspartyl peptide isomer.

Solution:

  • Optimize HPLC separation: Try a shallower gradient or a different pH in your mobile phase to improve the resolution between the α- and β-isomers.[5]

  • Implement a prevention strategy: For your next synthesis of this peptide, choose one of the strategies outlined below, such as using a sterically hindered Asp protecting group or modifying the Fmoc deprotection conditions.

Issue: My mass spectrum shows a peak at -18 Da from my expected product mass.

This likely corresponds to the cyclic aspartimide intermediate.

Solution:

  • Handle the crude peptide with care: The aspartimide is an intermediate and can hydrolyze to the α- and β-peptides. Minimize exposure to basic conditions during workup.

  • Re-evaluate your synthesis strategy: The presence of a significant amount of the intermediate indicates that the conditions are highly favorable for its formation. A more robust prevention strategy is needed for future syntheses.

Issue: The yield of my Asp-containing peptide is very low, and the chromatogram is complex.

This could be due to extensive aspartimide formation leading to a mixture of byproducts, including piperidide adducts.

Solution:

  • Confirm the presence of byproducts: Analyze the mass spectrum for expected masses of piperidide adducts (+84 Da).

  • Choose a more protective strategy: For highly problematic sequences, consider using backbone protection (e.g., a Dmb-dipeptide) or a non-ester-based protecting group (e.g., CSY), which are known to completely suppress aspartimide formation.[1]

Strategies to Minimize Aspartimide Formation

There are several effective strategies to reduce or eliminate aspartimide formation. The choice of strategy will depend on the susceptibility of the sequence and the desired purity of the final peptide.

Modification of Fmoc Deprotection Conditions

A straightforward approach is to alter the composition of the Fmoc deprotection solution to reduce its basicity or buffer its reactivity.

  • Addition of an Acidic Additive: Adding a weak acid to the piperidine solution can suppress aspartimide formation.

AdditiveConcentration in 20% Piperidine/DMFReduction in Aspartimide Formation
HOBt 0.1 MSignificant reduction.[4]
Oxyma Pure 1 MMore effective than HOBt.[8]
Formic Acid 0.1 MReduces aspartimide formation.[9]
  • Using a Weaker Base: Replacing piperidine with a weaker base can also be effective, although deprotection times may need to be extended.

BaseConcentration in DMFNotes
Piperazine 5% (+2% DBU for faster deprotection)Less prone to causing aspartimide formation than piperidine.
Morpholine 50%Almost no aspartimide formation, but may not be sufficient for complete Fmoc removal in all cases.[9]
Use of Sterically Hindered Asp Side-Chain Protecting Groups

Increasing the steric bulk of the ester protecting group on the Asp side chain can physically hinder the nucleophilic attack of the backbone amide.

Protecting GroupStructureEffectiveness in Reducing Aspartimide Formation
OtBu (tert-Butyl) -C(CH₃)₃Standard protection, but offers minimal prevention in susceptible sequences.
OMpe (3-methylpent-3-yl) -C(CH₃)(C₂H₅)₂More effective than OtBu.[4][10]
O-2-PhiPr (2-phenylisopropyl) -C(CH₃)₂PhOffers good protection.
OBno (2-benzyloxynorbornyl) Complex bicyclic etherHighly effective, showing almost complete suppression in many cases.[11]

A comparative study on the model peptide VKDGYI treated with 20% piperidine in DMF for an extended period showed the following results:

Asp Protecting Group% Target Peptide Remaining% Aspartimide Formed% D-Asp Formed
Fmoc-Asp(OtBu)-OH 5.090.018.0
Fmoc-Asp(OMpe)-OH 36.059.010.0
Fmoc-Asp(OBno)-OH 90.05.01.0

(Data adapted from a study by Novabiochem)[11]

Backbone Protection

This strategy involves protecting the amide nitrogen of the residue following the Asp with a temporary protecting group. This removes the nucleophile required for the intramolecular cyclization.

  • Dmb (2,4-dimethoxybenzyl) Group: The most common backbone protecting group is Dmb. It is typically introduced using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH .

StrategyEffectiveness
Fmoc-Asp(OtBu)-(Dmb)Gly-OH Complete suppression of aspartimide formation.[12]
Non-Ester-Based Side-Chain Protecting Groups

These novel protecting groups replace the ester linkage on the Asp side chain with a more stable bond, thereby preventing the cyclization reaction.

  • Cyanosulfurylide (CSY): This protecting group forms a stable C-C bond with the Asp side chain.

Protecting GroupCleavage ConditionEffectiveness
Fmoc-Asp(CSY)-OH N-chlorosuccinimideComplete suppression of aspartimide formation.[13]

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection with HOBt
  • Prepare the deprotection solution: Prepare a 20% (v/v) solution of piperidine in DMF. To this solution, add HOBt to a final concentration of 0.1 M.

  • Swell the resin: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc deprotection: Drain the DMF and add the deprotection solution to the resin.

  • React: Gently agitate the resin for 10-20 minutes.

  • Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Proceed to coupling: The resin is now ready for the next coupling step.

Protocol 2: Coupling of Sterically Hindered Fmoc-Asp(OMpe)-OH
  • Pre-activation: In a separate vessel, dissolve Fmoc-Asp(OMpe)-OH (3 eq.), a coupling reagent such as HBTU (3 eq.), and a base such as DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • React: Agitate for 1-2 hours. Due to the steric hindrance, a longer coupling time may be required compared to standard amino acids.

  • Monitor coupling: Perform a Kaiser test to check for completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Wash: Once the coupling is complete, wash the resin with DMF.

Protocol 3: Incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
  • Pre-activation: Dissolve the dipeptide (1.5 eq.), HATU (1.5 eq.), and DIPEA (3 eq.) in DMF.

  • Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.

  • React: Agitate for 1-2 hours.

  • Wash: Wash the resin with DMF.

  • Cleavage: The Dmb group is labile to trifluoroacetic acid (TFA) and will be removed during the final cleavage of the peptide from the resin.

Visualizations

Aspartimide_Formation Peptide Peptide with Asp(OR) Deprotection Fmoc Deprotection (Piperidine) Peptide->Deprotection Intermediate Cyclic Aspartimide Intermediate (-18 Da) Deprotection->Intermediate Intramolecular cyclization Hydrolysis Hydrolysis Intermediate->Hydrolysis Alpha_Peptide Desired α-Peptide Hydrolysis->Alpha_Peptide Beta_Peptide β-Peptide Impurity Hydrolysis->Beta_Peptide Racemization Racemization Alpha_Peptide->Racemization Beta_Peptide->Racemization D_Alpha_Peptide D-α-Peptide Racemization->D_Alpha_Peptide D_Beta_Peptide D-β-Peptide Racemization->D_Beta_Peptide

Caption: Mechanism of Aspartimide Formation.

Strategy_Selection Start Asp-containing peptide synthesis Check_Sequence Is the sequence prone to aspartimide formation? (e.g., Asp-Gly, Asp-Asn) Start->Check_Sequence Standard_SPPS Standard Fmoc-SPPS with Fmoc-Asp(OtBu)-OH Check_Sequence->Standard_SPPS No Moderate_Risk Moderate Risk Check_Sequence->Moderate_Risk Yes High_Risk High Risk / Purity Critical Check_Sequence->High_Risk High Risk End Proceed with Synthesis Standard_SPPS->End Strategy1 Modify Deprotection: Add HOBt/Oxyma to Piperidine Moderate_Risk->Strategy1 Strategy2 Use Bulky Protecting Group: Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH Moderate_Risk->Strategy2 Strategy3 Use Backbone Protection: Fmoc-Asp(OtBu)-(Dmb)Gly-OH High_Risk->Strategy3 Strategy4 Use Non-Ester Protection: Fmoc-Asp(CSY)-OH High_Risk->Strategy4 Strategy1->End Strategy2->End Strategy3->End Strategy4->End

Caption: Decision tree for selecting a strategy.

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Check_Completion Check for Completion (e.g., Kaiser Test) Wash2->Check_Completion Check_Completion->Deprotection Incomplete Repeat_Cycle Repeat for next AA Check_Completion->Repeat_Cycle Complete Final_Deprotection Final Fmoc Deprotection Check_Completion->Final_Deprotection Last AA Repeat_Cycle->Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA) Final_Deprotection->Cleavage Analysis Analysis (HPLC/MS) Cleavage->Analysis

Caption: General SPPS Experimental Workflow.

References

Technical Support Center: Use of Chaotropic Salts to Reduce Peptide Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chaotropic salts to mitigate peptide aggregation.

Frequently Asked questions (FAQs)

1. What are chaotropic salts and how do they prevent peptide aggregation?

Chaotropic salts are substances that disrupt the hydrogen-bonding network of water.[1] This disruption weakens the hydrophobic effect, a major driving force for peptide aggregation, by increasing the solubility of nonpolar residues.[1] By interfering with these non-covalent interactions, chaotropic agents can prevent peptides from clumping together and precipitating out of solution.[2]

2. Which chaotropic salt should I choose for my peptide?

The choice of chaotropic salt depends on the specific peptide and the downstream application. Guanidine hydrochloride (GdnHCl) and urea are strong denaturants often used for complete solubilization of highly aggregated peptides.[1][3] Arginine is a milder agent that can suppress aggregation without causing significant denaturation, making it suitable for applications where peptide structure and function must be preserved.[4][5] Other salts like sodium perchlorate (NaClO4), lithium chloride (LiCl), and potassium thiocyanate (KSCN) are also used, particularly in solid-phase peptide synthesis.[6]

3. At what concentration should I use a chaotropic salt?

The effective concentration varies depending on the salt and the extent of peptide aggregation. High concentrations of strong denaturants like 6 M GdnHCl or 8 M urea are commonly used to dissolve stubborn aggregates.[1][3] For preventing aggregation during refolding or other processes, lower concentrations may be sufficient. Arginine is often effective in the millimolar range (1-10 mM) but can be used at concentrations up to 1 M.[5][7]

4. Will chaotropic salts affect the biological activity of my peptide?

Strong chaotropic agents like GdnHCl and urea are denaturants and will likely disrupt the secondary and tertiary structure of your peptide, leading to a loss of biological activity.[2] If maintaining activity is crucial, consider using a milder agent like arginine or optimizing the concentration of the chaotropic salt to the minimum required to prevent aggregation. Subsequent removal of the chaotropic salt and refolding of the peptide may be necessary to restore activity.

5. How can I remove the chaotropic salt after solubilizing my peptide?

Standard laboratory techniques such as dialysis, size-exclusion chromatography (gel filtration), and tangential flow filtration can be used to remove chaotropic salts from a peptide solution. The choice of method will depend on the sample volume and the downstream application.

Troubleshooting Guides

Issue 1: My peptide has precipitated out of solution. How can I resolubilize it?

  • Initial Assessment: Before adding a chaotropic salt, confirm that the precipitation is due to aggregation and not a change in pH or buffer conditions.

  • Solution:

    • Select a Chaotropic Salt: For heavily aggregated peptides, start with 6 M Guanidine Hydrochloride or 8 M Urea.[1][3]

    • Incubation: Add the chaotropic salt solution to the precipitated peptide and gently agitate at room temperature or 37°C until the peptide dissolves. Sonication can be used to aid dissolution.

    • Clarification: Centrifuge the solution to remove any remaining insoluble material.

    • Salt Removal: Remove the chaotropic salt using dialysis or size-exclusion chromatography, exchanging it with a buffer that is optimal for your peptide's stability.

Issue 2: My peptide aggregates during purification. How can I prevent this?

  • Proactive Measures:

    • Buffer Optimization: Ensure the pH of your buffers is not at the isoelectric point (pI) of your peptide, as solubility is minimal at the pI.

    • Additives: Consider including a low concentration of a chaotropic salt (e.g., 0.5-1 M GdnHCl or Urea) or arginine (50-100 mM) in your purification buffers to maintain solubility.

    • Temperature Control: Perform purification steps at a lower temperature (e.g., 4°C) to slow down the aggregation process.[8]

Issue 3: I am observing aggregation during solid-phase peptide synthesis (SPPS). Can chaotropic salts help?

  • On-Resin Aggregation:

    • Chaotropic Salt Washes: Washing the resin with a solution of a chaotropic salt in DMF (e.g., 0.8 M NaClO4, 0.8 M LiCl, or 4 M KSCN) before the coupling step can help disrupt aggregates.[6]

    • "Magic Mixture": In difficult cases, using a solvent mixture containing ethylene carbonate, a known chaotropic agent, can be beneficial.[9]

Issue 4: After removing the chaotropic salt, my peptide aggregates again.

  • Refolding Conditions: The buffer into which you exchange your peptide is critical.

    • Screen Buffers: Experiment with different buffer compositions, pH values, and ionic strengths to find the optimal conditions for your peptide's stability.

    • Stabilizing Excipients: Consider the addition of stabilizing agents such as sugars (e.g., sucrose, trehalose) or polyols (e.g., glycerol) to the final buffer.

    • Peptide Concentration: Aggregation is often concentration-dependent. Try working with a more dilute peptide solution.

Data Presentation

Table 1: Commonly Used Chaotropic Salts and Their Effective Concentrations for Reducing Peptide Aggregation

Chaotropic SaltTypical Concentration RangeApplication Notes
Guanidine Hydrochloride (GdnHCl) 4 - 8 MA strong denaturant, effective for solubilizing highly aggregated peptides.[1][3] May need to be removed for functional assays.
Urea 6 - 8 MAnother strong denaturant.[1][3] Solutions should be made fresh as urea can degrade to isocyanate, which can modify peptides.
Arginine 50 mM - 1 MA milder agent that can suppress aggregation without significant denaturation.[4][5] Often used in refolding buffers.
Sodium Perchlorate (NaClO4) 0.8 M (in DMF)Used during solid-phase peptide synthesis to disrupt on-resin aggregation.[6]
Lithium Chloride (LiCl) 0.8 M (in DMF)Another option for reducing aggregation during solid-phase peptide synthesis.[6]
Potassium Thiocyanate (KSCN) 4 M (in DMF)A strong chaotrope used in solid-phase peptide synthesis for difficult sequences.[6]

Experimental Protocols

Protocol: Solubilization of Aggregated Peptides using Guanidine Hydrochloride

This protocol provides a general method for solubilizing peptide aggregates using GdnHCl, followed by its removal via dialysis.

Materials:

  • Aggregated peptide sample

  • 8 M Guanidine Hydrochloride (GdnHCl) stock solution in a suitable buffer (e.g., Tris or PBS, pH 7-8)

  • Target buffer for the final peptide solution

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Stir plate and stir bar

  • Spectrophotometer or other protein concentration measurement tool

Procedure:

  • Sample Preparation:

    • If the aggregated peptide is in a pellet, carefully remove the supernatant.

    • Estimate the amount of peptide.

  • Solubilization:

    • Add a sufficient volume of 6 M GdnHCl solution to the aggregated peptide to achieve the desired final peptide concentration (typically 1-10 mg/mL).

    • Gently vortex or pipette up and down to resuspend the peptide.

    • Incubate the mixture at room temperature or 37°C for 1-2 hours with gentle agitation. Occasional vortexing can help. For very resistant aggregates, incubation can be extended overnight.

    • After incubation, centrifuge the sample at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining insoluble material.

    • Carefully transfer the supernatant containing the solubilized peptide to a new tube.

  • Quantification (Optional):

    • Measure the concentration of the solubilized peptide using a suitable method (e.g., A280, BCA, or Bradford assay). Note that GdnHCl can interfere with some protein assays; ensure your chosen method is compatible or perform a buffer blank with 6 M GdnHCl.

  • Removal of Guanidine Hydrochloride by Dialysis:

    • Prepare the dialysis tubing according to the manufacturer's instructions.

    • Load the peptide solution into the dialysis tubing and seal securely.

    • Place the dialysis bag in a large volume (at least 100-fold the sample volume) of the target buffer.

    • Stir the buffer gently on a stir plate at 4°C.

    • Perform at least three buffer changes over a period of 24-48 hours to ensure complete removal of the GdnHCl. The first buffer change can be done after 2-4 hours, the second after another 4-6 hours, and the final one overnight.

  • Final Steps:

    • Recover the peptide solution from the dialysis tubing.

    • Measure the final peptide concentration.

    • Assess the solubility and activity of the peptide in the new buffer.

Visualizations

Mechanism_of_Chaotropic_Salts cluster_aggregated Aggregated State cluster_solubilized Solubilized State AggregatedPeptide Peptide Aggregates (Insoluble) Hydrophobic Exposed Hydrophobic Surfaces AggregatedPeptide->Hydrophobic driven by SolublePeptide Soluble Peptide (Monomeric) WaterNetwork Ordered Water (Hydrogen Bonded) DisruptedWater Disordered Water Hydrophobic->WaterNetwork causes SolvatedHydrophobic Solvated Hydrophobic Surfaces SolublePeptide->SolvatedHydrophobic exposes SolvatedHydrophobic->DisruptedWater stabilized by ChaotropicSalt Chaotropic Salt (e.g., GdnHCl, Urea) ChaotropicSalt->WaterNetwork disrupts H-bonds

Caption: Mechanism of chaotropic salt action on peptide aggregation.

Caption: Troubleshooting workflow for peptide aggregation issues.

References

Technical Support Center: Monitoring Fmoc-Gabapentin Reactions by HPLC-PDA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals monitoring Fmoc-gabapentin reactions using HPLC-PDA.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing gabapentin with FMOC-Cl before HPLC analysis?

A1: Gabapentin lacks a chromophore, which is a part of a molecule that absorbs ultraviolet (UV) light. This makes it difficult to detect using a standard HPLC-PDA (Photodiode Array) detector. The derivatization reaction attaches the 9-fluorenylmethyloxycarbonyl (Fmoc) group to the gabapentin molecule. The Fmoc group is a strong chromophore, allowing for sensitive detection of the resulting this compound derivative by the PDA detector, typically at a wavelength of 260 nm.[1][2]

Q2: What are the main chemical species I should expect to see in my HPLC chromatogram when monitoring the this compound reaction?

A2: In a typical reaction mixture, you should expect to see peaks corresponding to:

  • This compound: The desired product of the derivatization reaction.

  • FMOC-Cl: The unreacted derivatizing agent.

  • FMOC-OH: A common byproduct formed from the hydrolysis of FMOC-Cl in the basic reaction medium.[1][2][3][4]

  • Gabapentin: Unreacted starting material. However, since it lacks a chromophore, it will not be visible with the PDA detector set at 260 nm.

Q3: What are the optimal conditions for the derivatization of gabapentin with FMOC-Cl?

A3: Studies have shown that efficient derivatization of gabapentin can be achieved using a 2:1 molar ratio of FMOC-Cl to gabapentin in a borate buffer at pH 9.5. The reaction proceeds well at room temperature (approximately 25°C) with a reaction time of about 15 minutes.[1][2][4][5]

Q4: Why is a basic pH, such as that provided by a borate buffer, necessary for the reaction?

A4: A basic pH is required to deprotonate the primary amine group of gabapentin. This deprotonation makes the amine group a stronger nucleophile, facilitating its reaction with the FMOC-Cl reagent to form the stable this compound derivative.[1]

Q5: Can the borate buffer from my reaction mixture interfere with my HPLC analysis?

A5: While borate buffer is essential for the derivatization reaction, it can sometimes cause issues in HPLC analysis, particularly with mass spectrometry detectors. For HPLC-PDA analysis, it is generally less of a concern. However, high concentrations of non-volatile salts can potentially precipitate in the HPLC system or affect peak shape. It is good practice to use the lowest effective concentration of the buffer and to properly filter your samples before injection.

Experimental Protocols

Standard Derivatization Protocol for this compound

This protocol is based on a two-step methodology which has been shown to be more advantageous by minimizing the degradation of FMOC-Cl.[1]

  • Gabapentin Solution Preparation: Prepare a 1 mg/mL solution of gabapentin in a suitable solvent (e.g., acetonitrile).

  • Reaction Initiation: In a reaction vial, combine 100 µL of the gabapentin solution with 100 µL of a borate buffer (pH 9.5). Allow this mixture to react for 5 minutes at room temperature. This step facilitates the deprotonation of gabapentin.

  • Addition of FMOC-Cl: Prepare a 2 mg/mL solution of FMOC-Cl in acetonitrile. Add 150 µL of this solution to the reaction vial (this corresponds to a 2:1 molar ratio of FMOC-Cl to gabapentin).

  • Reaction Completion: Vortex the mixture and allow it to react for 15 minutes at room temperature.

  • Sample Preparation for HPLC: After the reaction, dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis. Filter the sample through a 0.45 µm syringe filter before injection.

Typical HPLC-PDA Method
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% to 50% B

    • 22-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

  • PDA Detection Wavelength: 260 nm[2]

Data Presentation

Table 1: Typical Retention Times of Key Analytes

CompoundExpected Retention Time (min)Notes
FMOC-OH~8-10A common byproduct of FMOC-Cl hydrolysis.
GabapentinNot DetectedLacks a chromophore at 260 nm.
This compound~12-15The desired derivatized product.
FMOC-Cl~18-20The derivatizing reagent.

Note: Retention times are estimates and can vary significantly based on the specific HPLC column, mobile phase composition, gradient, and other chromatographic conditions.

Table 2: Influence of Reaction Conditions on Product Formation

ParameterConditionExpected Outcome on this compound Peak Area
Reaction Time < 15 minutesLower peak area (incomplete reaction)
15 minutesOptimal peak area
> 15 minutesDecreasing peak area due to potential degradation
Temperature 25°COptimal peak area
> 45°CDecreased peak area due to accelerated degradation of both FMOC-Cl and this compound[1][2][5]
pH < 9.5Lower peak area due to incomplete deprotonation of gabapentin[1]
9.5Optimal peak area and good peak symmetry
> 9.5Potential for increased FMOC-OH formation
FMOC-Cl:Gabapentin Ratio 1:1Lower peak area (insufficient derivatizing agent)
2:1Optimal peak area

Troubleshooting Guide

Issue 1: No or Very Small this compound Peak

  • Possible Causes:

    • Incorrect pH: The reaction medium is not sufficiently basic to deprotonate the gabapentin.

    • Degraded FMOC-Cl: The FMOC-Cl reagent has been hydrolyzed due to improper storage or exposure to moisture.

    • Insufficient Reaction Time: The reaction has not been allowed to proceed to completion.

  • Solutions:

    • Verify the pH of the borate buffer and ensure it is at 9.5.

    • Use a fresh stock of FMOC-Cl solution.

    • Ensure the reaction time is at least 15 minutes.

Issue 2: Large FMOC-OH Peak and Small this compound Peak

  • Possible Causes:

    • Excessive Reaction Time or Temperature: Prolonged reaction times or temperatures above 25°C can lead to the degradation of both FMOC-Cl and the this compound product, both of which can lead to the formation of FMOC-OH.[1][2][4][5]

    • Sub-optimal pH: A pH higher than 9.5 can accelerate the hydrolysis of FMOC-Cl.

  • Solutions:

    • Adhere to the recommended reaction time of 15 minutes and a temperature of 25°C.

    • Ensure the pH of the reaction buffer is accurately adjusted to 9.5.

Issue 3: Poor Peak Shape (Tailing or Fronting) for this compound

  • Possible Causes:

    • Column Overload: Injecting too concentrated a sample.

    • Mismatched Injection Solvent: The solvent used to dissolve the final reaction mixture before injection is significantly stronger than the initial mobile phase.

    • Column Degradation: The stationary phase of the HPLC column is deteriorating.

  • Solutions:

    • Dilute the sample before injection.

    • Dissolve the final sample in the initial mobile phase composition.

    • Flush the column or replace it if it is old or has been used extensively.

Issue 4: Unexpected Peaks in the Chromatogram

  • Possible Causes:

    • Contaminated Solvents or Reagents: Impurities in the acetonitrile, water, or buffer components.

    • Sample Carryover: Residue from a previous injection remaining in the autosampler.

  • Solutions:

    • Use high-purity HPLC-grade solvents and reagents.

    • Run a blank injection (mobile phase only) to check for system contamination.

    • Implement a needle wash step in your autosampler method.

Visualizations

experimental_workflow cluster_reaction Derivatization Reaction cluster_hplc HPLC Analysis gabapentin Gabapentin Solution (1 mg/mL) reaction_mix Mix and React (5 min) gabapentin->reaction_mix buffer Borate Buffer (pH 9.5) buffer->reaction_mix final_reaction Final Reaction (15 min at 25°C) reaction_mix->final_reaction fmoc_cl FMOC-Cl Solution (2 mg/mL) fmoc_cl->final_reaction dilution Dilute with Mobile Phase final_reaction->dilution filtration Filter (0.45 µm) dilution->filtration injection Inject into HPLC filtration->injection hplc_system HPLC-PDA System injection->hplc_system data_analysis Data Analysis hplc_system->data_analysis

Caption: Experimental workflow for this compound synthesis and HPLC-PDA analysis.

troubleshooting_logic cluster_peak_issues Peak-Related Issues cluster_solutions Potential Solutions start Problem with HPLC Chromatogram no_product No/Small this compound Peak start->no_product large_byproduct Large FMOC-OH Peak start->large_byproduct bad_shape Poor Peak Shape start->bad_shape extra_peaks Unexpected Peaks start->extra_peaks check_reagents Check Reagent Quality and pH no_product->check_reagents optimize_conditions Optimize Reaction Time/Temp large_byproduct->optimize_conditions sample_prep Adjust Sample Concentration/Solvent bad_shape->sample_prep system_check Run Blanks/Clean System extra_peaks->system_check

Caption: Troubleshooting logic for common HPLC-PDA issues in this compound analysis.

References

two-step derivatization protocol for higher Fmoc-gabapentin yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the two-step derivatization of gabapentin with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to achieve a higher yield of Fmoc-gabapentin.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the derivatization of gabapentin with Fmoc-Cl?

A1: The main challenge is the competing hydrolysis of Fmoc-Cl to 9-fluorenylmethanol (Fmoc-OH) in the basic conditions required for the derivatization.[1][2][3][4][5] This side reaction consumes the derivatizing agent, reducing the overall yield of this compound.

Q2: What is the optimal pH for the reaction?

A2: A pH of around 9.5 is recommended.[3] This pH is necessary to deprotonate the amino group of gabapentin, making it nucleophilic enough to react with Fmoc-Cl. However, higher pH values can accelerate the hydrolysis of Fmoc-Cl.

Q3: Why is a two-step derivatization protocol often suggested?

A3: A two-step protocol allows for better control of the reaction conditions. The first step typically involves the dissolution and pH adjustment of gabapentin, followed by the addition of Fmoc-Cl in a suitable solvent in the second step. This helps to ensure that the gabapentin is ready to react as soon as the Fmoc-Cl is introduced, minimizing the time the Fmoc-Cl is exposed to basic conditions before reacting.

Q4: Can the reaction be performed at elevated temperatures to speed it up?

A4: It is not recommended to heat the reaction mixture. Temperatures above 45°C significantly accelerate the degradation of both Fmoc-Cl and the product, this compound, leading to lower yields and the formation of impurities.[2][3][5] The reaction is most efficient at room temperature (around 25°C).[2][5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Degradation of Fmoc-Cl: The primary cause is the hydrolysis of Fmoc-Cl to Fmoc-OH in the basic reaction medium.[1][2][3][4][5] 2. Suboptimal Reactant Ratio: An insufficient amount of Fmoc-Cl will result in incomplete derivatization. 3. Incorrect pH: If the pH is too low, the gabapentin amino group will not be sufficiently deprotonated to react. If it is too high, Fmoc-Cl hydrolysis will be excessive.1. Control Reaction Time and Temperature: Keep the reaction time to a minimum (e.g., 15-20 minutes) and maintain the temperature at 25°C.[2][3][5] 2. Optimize Reactant Ratio: Use a molar ratio of Fmoc-Cl to gabapentin of 2:1 to ensure there is enough derivatizing agent to drive the reaction to completion.[2][5] 3. Maintain Optimal pH: Use a borate buffer to maintain the pH at approximately 9.5.[3]
Presence of a Major Impurity (Fmoc-OH) Hydrolysis of Fmoc-Cl: This is an expected side-product of the reaction.Purification: Fmoc-OH can be removed during the work-up. Washing the reaction mixture with ethyl ether can effectively remove the less polar Fmoc-OH, followed by extraction of the desired this compound into a solvent like ethyl acetate.[3]
Inconsistent Results 1. Inaccurate pH Measurement: Small variations in pH can significantly impact the reaction rate and the rate of Fmoc-Cl degradation. 2. Variable Reaction Time: The reaction is fast, and inconsistent timing can lead to variability in yield and purity.1. Calibrate pH Meter: Ensure your pH meter is properly calibrated before preparing the buffer. 2. Standardize Reaction Time: Use a timer to ensure a consistent reaction time for all experiments.
Product Precipitation During Reaction Solubility Issues: this compound may have limited solubility in the reaction mixture.Solvent System: Ensure that a suitable co-solvent, such as acetonitrile, is used to maintain the solubility of all reactants and products.[3]

Quantitative Data Summary

The following table summarizes the optimized reaction conditions for achieving a higher yield of this compound.

ParameterRecommended ValueReference(s)
Fmoc-Cl : Gabapentin Molar Ratio 2 : 1[2][5]
Reaction Temperature 25°C[2][5]
Reaction Time 15 minutes[2][5]
pH 9.5 (Borate Buffer)[3]
Solvent System Acetonitrile / Aqueous Buffer[3]

Detailed Experimental Protocol

This protocol is based on methodologies reported to provide a cleaner and more efficient derivatization of gabapentin with Fmoc-Cl.[3]

Materials:

  • Gabapentin

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Acetonitrile (ACN)

  • Borate buffer (pH 9.5)

  • Ethyl acetate

  • Ethyl ether

  • Ice-cold water

  • 50 mL flask

  • Stir plate and stir bar

Procedure:

  • Gabapentin Solution Preparation:

    • In a 50 mL flask, dissolve 50 mg (0.293 mmol) of gabapentin in 10 mL of acetonitrile.

    • Add 10 mL of borate buffer (pH 9.5) to the gabapentin solution.

    • Stir the solution at room temperature for 5 minutes.

  • Derivatization Reaction:

    • Add 155 mg (0.6 mmol) of Fmoc-Cl to the reaction mixture.

    • Stir the reaction vigorously at room temperature (25°C) for 15-20 minutes.

  • Work-up and Extraction:

    • Pour the reaction mixture into a beaker containing ice-cold water to quench the reaction.

    • To remove the Fmoc-OH byproduct, wash the aqueous mixture with ethyl ether (3 x 10 mL). Discard the ether layers.

    • Extract the desired this compound from the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the ethyl acetate layers.

  • Isolation:

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

experimental_workflow cluster_step1 Step 1: Gabapentin Solution Preparation cluster_step2 Step 2: Derivatization Reaction cluster_step3 Step 3: Work-up and Extraction cluster_step4 Step 4: Isolation A Dissolve Gabapentin in Acetonitrile B Add Borate Buffer (pH 9.5) A->B C Stir for 5 minutes B->C D Add Fmoc-Cl C->D E Stir for 15-20 minutes at 25°C D->E F Quench with Ice Water E->F G Wash with Ethyl Ether (Removes Fmoc-OH) F->G H Extract with Ethyl Acetate (Collects this compound) G->H I Dry and Evaporate Solvent H->I J Purify (Optional) I->J

Caption: Experimental workflow for the two-step derivatization of gabapentin with Fmoc-Cl.

troubleshooting_logic Start Low this compound Yield Cause1 Fmoc-Cl Degradation? Start->Cause1 Cause2 Incorrect Reactant Ratio? Cause1->Cause2 No Sol1a Check Temperature (Should be 25°C) Cause1->Sol1a Yes Cause3 Suboptimal pH? Cause2->Cause3 No Sol2 Verify Fmoc-Cl : Gabapentin Ratio (Should be 2:1) Cause2->Sol2 Yes Sol3 Confirm pH of Buffer (Should be ~9.5) Cause3->Sol3 Yes Sol1b Check Reaction Time (Should be 15-20 min) Sol1a->Sol1b End Yield Improved Sol1b->End Sol2->End Sol3->End

Caption: Troubleshooting flowchart for low this compound yield.

References

Validation & Comparative

A Comparative Guide to Fmoc- and Boc-Protected Gabapentin in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids like gabapentin into peptide structures is a key strategy for developing novel therapeutics with enhanced pharmacological profiles. The choice of protecting group for the gabapentin building block is a critical decision in the synthesis workflow, influencing efficiency, purity, and overall success. This guide provides an objective comparison of the two most common N-α-protecting groups used for gabapentin in peptide synthesis: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.

At a Glance: Fmoc-Gabapentin vs. Boc-Gabapentin

FeatureThis compoundBoc-Gabapentin
Protection Strategy Orthogonal: Fmoc group removed by base (e.g., piperidine), side-chain protecting groups and resin cleavage by acid (e.g., TFA).[][][3]Non-orthogonal: Both Boc group and many side-chain protecting groups are removed by acid, requiring different strengths of acid for selective deprotection.[][4]
Primary Synthesis Method Solid-Phase Peptide Synthesis (SPPS)Primarily Solution-Phase Synthesis for single incorporation; Boc-SPPS for full peptide synthesis.
Deprotection Conditions Mildly basic (e.g., 20% piperidine in DMF).[]Acidic (e.g., Trifluoroacetic acid - TFA).[4]
Coupling Reagents Compatible with a wide range of modern coupling reagents (e.g., HBTU, HATU).[]Traditionally paired with carbodiimides like DCC, often with additives like HOBt.[]
Side Reactions Potential for aspartimide formation at Asp-Xxx sequences.Potential for t-butylation of sensitive residues (e.g., Trp, Met) during deprotection.
Automation Compatibility High, due to the mild and repetitive nature of the deprotection and coupling cycles in SPPS.[]Lower for solution-phase; Boc-SPPS is automatable but less common now than Fmoc-SPPS.
Final Cleavage Typically achieved with a strong acid cocktail (e.g., TFA/TIS/H2O).Often requires strong, hazardous acids like liquid hydrogen fluoride (HF) for cleavage from the resin in Boc-SPPS.
Purity of Final Peptide Generally high, with purification by RP-HPLC.Can be high, but purification from solution-phase synthesis can be more complex than from SPPS.

Delving Deeper: Chemical Strategies and Considerations

The Fmoc/tBu Strategy with this compound

The Fmoc-based strategy is the most prevalent method in modern solid-phase peptide synthesis due to its mild deprotection conditions and orthogonality.[]

Advantages:

  • Orthogonality: The base-labile Fmoc group and acid-labile side-chain protecting groups (like tBu, Boc, Trt) allow for selective deprotection without premature cleavage of side-chain protection or the peptide from the resin.[][][3]

  • Mild Conditions: Deprotection with a secondary amine like piperidine is gentle and minimizes damage to sensitive peptide sequences.[]

  • Automation: The repetitive nature of the deprotection, washing, and coupling steps is highly amenable to automated peptide synthesizers.

Considerations:

  • Piperidine Handling: Piperidine is a regulated chemical in some regions.

  • Cost: Fmoc-amino acids and specialized coupling reagents can be more expensive than their Boc-counterparts.

The Boc/Bzl Strategy with Boc-Gabapentin

The Boc/Bzl strategy was the pioneering method for SPPS and is still utilized, particularly for the synthesis of certain complex peptides or when established protocols are in place. For single additions of gabapentin, a solution-phase approach using Boc-gabapentin is also common.

Advantages:

  • Cost-Effective: Boc-amino acids and reagents like DCC are generally less expensive.

  • Reduced Aggregation: The strong acid used for deprotection can help to disrupt peptide aggregation on the resin.

Considerations:

  • Harsh Conditions: Repeated exposure to strong acids like TFA for Boc deprotection can lead to degradation of the peptide chain.[4] Final cleavage often requires hazardous hydrofluoric acid (HF).

  • Lack of Orthogonality: The acid-lability of both the Boc group and benzyl-based side-chain protecting groups requires careful selection of acid strength to achieve selectivity, which can be challenging.[][4]

Experimental Protocols

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual procedure for the incorporation of this compound onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, extend the coupling time or perform a recoupling.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: The resulting peptide-resin with the newly added gabapentin residue is ready for the next deprotection and coupling cycle.

Protocol 2: Incorporation of Boc-Gabapentin via Solution-Phase Synthesis

This protocol outlines a general procedure for coupling Boc-gabapentin to an amino acid ester in solution.

Materials:

  • Boc-gabapentin

  • Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of Boc-Gabapentin:

    • Dissolve Boc-gabapentin (1 equivalent) and HOBt (1.1 equivalents) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) and stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • In a separate flask, dissolve the amino acid methyl ester hydrochloride (1 equivalent) in DCM and add NMM (1.1 equivalents) to neutralize the salt.

    • Filter the DCU from the activated Boc-gabapentin solution and add the filtrate to the amino acid ester solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Filter off any newly formed DCU.

    • Wash the organic solution sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by silica gel column chromatography to obtain the pure Boc-protected gabapentin-dipeptide.

Visualizing the Process and Mechanism

Mechanism of Action of Gabapentin-Containing Peptides

Gabapentinoids, including peptides containing gabapentin, are thought to exert their therapeutic effects, particularly in neuropathic pain, by binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[5][6][7] This interaction is believed to reduce the trafficking of these channels to the presynaptic membrane, thereby decreasing calcium influx and subsequent release of excitatory neurotransmitters like glutamate.[5][8][9]

GABAPentin_Mechanism VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (contains Glutamate) VGCC->Vesicle Triggers Fusion alpha2delta α2δ-1 Subunit alpha2delta->VGCC Modulates Glutamate Glutamate Vesicle->Glutamate Release GabapentinPeptide Gabapentin-Peptide GabapentinPeptide->alpha2delta Binds GabapentinPeptide->Vesicle Receptor Glutamate Receptor Glutamate->Receptor Binds Signal Pain Signal Propagation Receptor->Signal

Caption: Mechanism of action of gabapentin-peptides.

Experimental Workflow: this compound in SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for incorporating this compound.

Fmoc_SPPS_Workflow Start Start: Fmoc-Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling (this compound, DIC, HOBt) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat for next amino acid Wash2->Cycle Cycle->Deprotection Continue Elongation Cleavage Final Cleavage (TFA Cocktail) Cycle->Cleavage End Synthesis Purification Purification (RP-HPLC) Cleavage->Purification

Caption: this compound SPPS workflow.

Experimental Workflow: Boc-Gabapentin in Solution-Phase Synthesis

This diagram outlines the linear process of a solution-phase coupling reaction.

Boc_Solution_Phase_Workflow Start Start: Boc-Gabapentin & Amino Acid Ester Activation 1. Activation of Boc-Gabapentin (DCC, HOBt) Start->Activation Coupling 2. Coupling Reaction Activation->Coupling Workup 3. Aqueous Work-up Coupling->Workup Purification 4. Purification (Column Chromatography) Workup->Purification FinalProduct Final Product: Boc-Gbp-AA-OMe Purification->FinalProduct

Caption: Boc-Gabapentin solution-phase workflow.

Conclusion

The choice between this compound and Boc-gabapentin for peptide synthesis is dictated by the overall synthetic strategy, the desired scale of production, and the specific sequence of the target peptide. For modern, automated solid-phase synthesis of longer peptides, the Fmoc strategy is generally preferred due to its mild conditions and orthogonality. The Boc strategy, particularly in solution-phase, remains a viable and cost-effective option for the synthesis of smaller peptide fragments or for specific applications where its unique chemical properties are advantageous. Researchers should carefully consider the factors outlined in this guide to make an informed decision that best suits their synthetic goals.

References

Characterizing Fmoc-Gabapentin Peptides: A Comparative Guide to MALDI-TOF Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount. The incorporation of non-proteinogenic amino acids like gabapentin, often with protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl), presents unique analytical challenges. This guide provides a comprehensive comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for the characterization of Fmoc-gabapentin containing peptides, offering supporting experimental protocols and data interpretation insights.

The inclusion of the bulky and hydrophobic Fmoc group, along with the cyclic aliphatic structure of gabapentin, can significantly influence the ionization and fragmentation behavior of the peptide. MALDI-TOF, a soft ionization technique, is well-suited for the analysis of biomolecules, minimizing fragmentation and predominantly producing singly charged ions, which simplifies spectral interpretation.[1]

Performance Comparison: MALDI-TOF vs. ESI-MS

While both MALDI-TOF and Electrospray Ionization (ESI) are powerful mass spectrometry techniques for peptide analysis, they possess distinct advantages and disadvantages, particularly for molecules like this compound peptides. The choice of ionization source can significantly impact the quality of data obtained.[2][3][4][5]

FeatureMALDI-TOFESI-MS
Ionization Principle Pulsed laser desorption/ionization from a solid matrixContinuous spray of charged droplets from a solution
Primary Ion Species Predominantly singly charged ions [M+H]+Multiply charged ions [M+nH]n+
Sample Throughput High; rapid analysis of multiple samples on a target plateLower; typically coupled with liquid chromatography (LC)
Tolerance to Salts More tolerant to salts and buffersLess tolerant; requires extensive sample cleanup
Fragmentation Less in-source fragmentation, "softer" ionizationMore in-source fragmentation can occur
Complexity of Spectra Simpler spectra, easier to interpretMore complex spectra due to multiple charge states
Quantitative Accuracy Generally considered less quantitative than ESIMore amenable to quantitative analysis, especially with LC
Analysis of Hydrophobic Peptides Can be challenging due to aggregation in the matrixGenerally performs well, aided by organic solvents in LC

Experimental Protocols

Precise and reproducible sample preparation is critical for successful MALDI-TOF analysis. The hydrophobic nature of the Fmoc group requires careful selection of matrix and solvents to ensure optimal co-crystallization.

Materials and Reagents
  • Matrices: α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), 2,5-dihydroxybenzoic acid (DHB).[6][7][8]

  • Solvents: Acetonitrile (ACN), isopropanol, methanol, 0.1% Trifluoroacetic acid (TFA) in water.[6]

  • Analyte: this compound containing peptide, purified by HPLC.

  • Calibration Standards: A mixture of standard peptides with known molecular weights.

Sample Preparation: Dried-Droplet Method
  • Matrix Solution Preparation: Prepare a saturated solution of CHCA in 50% ACN/0.1% TFA in water. Vortex thoroughly and centrifuge to pellet any undissolved matrix.[6]

  • Analyte Solution Preparation: Dissolve the purified this compound peptide in a suitable solvent (e.g., 50% ACN) to a concentration of approximately 1-10 pmol/µL.

  • Spotting: On a MALDI target plate, spot 0.5 µL of the analyte solution and immediately add 0.5 µL of the matrix solution. Allow the spot to air dry completely at room temperature. The formation of a uniform crystalline spot is crucial for good signal intensity.[9]

MALDI-TOF Data Acquisition
  • Instrument Calibration: Calibrate the mass spectrometer using a standard peptide mixture to ensure high mass accuracy.

  • Acquisition Mode: Acquire spectra in positive ion reflector mode. The reflector improves mass resolution.

  • Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio, preventing excessive fragmentation.[6]

  • Data Analysis: The primary peak in the spectrum should correspond to the singly protonated molecular ion [M+H]+ of the this compound peptide.

Expected Results and Data Interpretation

For an this compound containing peptide, the MALDI-TOF spectrum is expected to show a prominent peak corresponding to its calculated monoisotopic mass. Due to the presence of the Fmoc group, the peptide will be relatively hydrophobic. This may necessitate the use of matrices and solvent systems tailored for hydrophobic molecules to achieve optimal results.[7]

Fragmentation Analysis (MALDI-TOF/TOF):

In tandem mass spectrometry (MS/MS) experiments (TOF/TOF), fragmentation of the peptide backbone provides sequence information. For peptides containing non-proteinogenic amino acids, the fragmentation pattern can be complex. The bulky gabapentin residue may influence cleavage probabilities at adjacent peptide bonds. The most common fragment ions observed for peptides are b- and y-ions, resulting from cleavage of the amide bonds.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the decision-making involved in characterizing this compound peptides, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_maldi_prep MALDI-TOF Sample Preparation cluster_analysis MALDI-TOF Analysis synthesis Fmoc-Solid Phase Peptide Synthesis of Gabapentin-containing Peptide purification HPLC Purification synthesis->purification sample_prep Dissolve Purified Peptide purification->sample_prep matrix_prep Prepare Matrix Solution (e.g., CHCA in ACN/TFA) spotting Co-spot Matrix and Sample on MALDI Target Plate matrix_prep->spotting sample_prep->spotting drying Air Dry to Co-crystallize spotting->drying instrument_setup Instrument Calibration drying->instrument_setup acquisition Data Acquisition (Positive Ion Reflector Mode) instrument_setup->acquisition analysis Spectral Analysis (Identify [M+H]+) acquisition->analysis

MALDI-TOF analysis workflow for this compound peptides.

ionization_selection cluster_goals cluster_methods start Characterization of This compound Peptide goal Primary Goal? start->goal qualitative Qualitative Analysis (Mass Confirmation, Purity) goal->qualitative Qualitative quantitative Quantitative Analysis goal->quantitative Quantitative structural Structural Elucidation (Sequencing) goal->structural Structural maldi MALDI-TOF qualitative->maldi High throughput, simple spectra esi LC-ESI-MS quantitative->esi Better for quantitation msms MALDI-TOF/TOF or ESI-MS/MS structural->msms Fragmentation required

Decision tree for selecting an ionization technique.

References

Assessing the Structural Integrity of Gabapentin-Containing Peptides with Circular Dichroism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide therapeutics, ensuring structural integrity is paramount to function and efficacy. The incorporation of non-natural amino acids is a key strategy to constrain peptide conformations and enhance stability. Gabapentin, a γ-amino acid, is a valuable building block in peptide design due to the conformational restrictions imposed by its cyclohexyl ring.[1][2][3][4][5][6] This guide provides a comparative framework for using circular dichroism (CD) spectroscopy to confirm the structural integrity of peptides containing the gabapentin residue, benchmarked against a conventional peptide alternative.

The Structural Impact of Gabapentin in Peptides

The inclusion of a gabapentin residue into a peptide backbone dramatically limits the available conformational space.[1][2][3][4][5][6] The bulky cyclohexyl group restricts the torsion angles around the Cα-Cβ and Cβ-Cγ bonds, forcing the peptide to adopt well-defined, folded structures.[7][8][9] This inherent rigidity can lead to the formation of stable secondary structures like β-turns and helices, even in short sequences.[7][8] This property is highly desirable in drug design as it can lead to peptides with increased proteolytic stability and improved binding affinity.[1][3][5]

Circular dichroism is a powerful technique to monitor these secondary structures in solution.[10][11][12] By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy provides a characteristic spectrum based on the peptide's secondary structure content (e.g., α-helix, β-sheet, random coil).[10][11][12]

Comparative Analysis of Structural Integrity

To illustrate the utility of CD in assessing structural integrity, we present a hypothetical comparison between a standard flexible peptide and a gabapentin-constrained peptide. The data below showcases how the secondary structure of a gabapentin-containing peptide is maintained under thermal stress, in contrast to a more flexible analogue.

Peptide SampleConditionα-Helix (%)β-Sheet (%)Random Coil (%)
Standard Peptide 25°C451045
95°C5590
Gabapentin Peptide 25°C60535
95°C55540

This is a hypothetical data table created for illustrative purposes.

The table demonstrates that the gabapentin-containing peptide retains a significantly higher degree of its helical structure at elevated temperatures, indicating superior structural integrity.

Experimental Protocol: Circular Dichroism Spectroscopy

The following is a general protocol for assessing the secondary structure of peptides using CD spectroscopy.

1. Sample Preparation:

  • Peptide samples should be of high purity (>95%).

  • Dissolve the peptide in a suitable buffer that does not have high absorbance in the far-UV region (e.g., phosphate buffer).

  • The final peptide concentration is typically between 0.1 and 0.5 mg/mL.[11]

  • Prepare a buffer blank for background subtraction.

2. Instrumentation and Setup:

  • Use a calibrated circular dichroism spectropolarimeter.

  • Purge the instrument with nitrogen gas before and during the experiment.[13][14]

  • Use a quartz cuvette with a path length appropriate for the far-UV region (typically 0.1 to 1 mm).[15]

  • For thermal stability studies, use a Peltier temperature controller.

3. Data Acquisition:

  • Record a baseline spectrum of the buffer solution.

  • Record the CD spectrum of the peptide sample from approximately 190 to 260 nm.[16]

  • For thermal melts, acquire spectra at increasing temperature increments (e.g., 5°C steps from 20°C to 95°C).[11]

  • Average multiple scans to improve the signal-to-noise ratio.[16]

4. Data Analysis:

  • Subtract the buffer baseline from the sample spectra.

  • Convert the raw data (ellipticity) to molar ellipticity.

  • Deconvolute the spectra using appropriate algorithms to estimate the percentage of different secondary structure elements.

Visualizing the Workflow and Rationale

Diagram 1: Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Peptide High Purity Peptide Dissolve Dissolve Peptide in Buffer (0.1-0.5 mg/mL) Peptide->Dissolve Buffer CD-Compatible Buffer Buffer->Dissolve Instrument CD Spectropolarimeter Setup Dissolve->Instrument Baseline Record Buffer Baseline Instrument->Baseline Spectrum Record Peptide Spectrum (190-260 nm) Baseline->Spectrum Thermal Perform Thermal Melt (Optional) Spectrum->Thermal Subtract Baseline Subtraction Thermal->Subtract Convert Convert to Molar Ellipticity Subtract->Convert Deconvolute Deconvolution of Spectra Convert->Deconvolute Structure Secondary Structure Estimation (%) Deconvolute->Structure

Caption: Workflow for assessing peptide structural integrity using CD spectroscopy.

Diagram 2: Influence of Gabapentin on Peptide Structure

G Gpn Gabapentin Residue Constraint Restricted Torsional Angles Gpn->Constraint introduces Folded Well-Defined Folded Conformation Constraint->Folded leads to Integrity Enhanced Structural Integrity Folded->Integrity results in

Caption: How gabapentin incorporation enhances peptide structural integrity.

References

A Comparative Guide to Coupling Reagents for Efficient Fmoc-Gabapentin Amide Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of peptides incorporating non-standard amino acids like gabapentin is a significant challenge. The steric hindrance presented by the gamma-amino acid structure of gabapentin necessitates a careful selection of coupling reagents to achieve optimal yields and purity. This guide provides an objective comparison of commonly used coupling reagents for the acylation of Fmoc-gabapentin, supported by experimental data from studies on sterically hindered amino acids, which serve as valuable models for this challenging coupling.

Understanding the Challenge: Steric Hindrance in Gabapentin Coupling

Gabapentin, a gamma-amino acid, presents considerable steric bulk around its amino group due to the cyclohexyl ring. This hindrance can significantly slow down the rate of amide bond formation and lead to incomplete reactions or the formation of side products when using standard peptide coupling protocols. Therefore, the choice of an appropriate coupling reagent and additives is critical to drive the reaction to completion and ensure high purity of the desired gabapentin-containing peptide.

Comparison of Coupling Reagent Performance

The following table summarizes the performance of various coupling reagents, drawing on data from studies involving the coupling of sterically hindered amino acids, which closely mimic the challenges encountered with this compound. The data presented here is intended to provide a comparative overview to guide reagent selection.

Coupling ReagentAdditiveModel SystemYield (%)Purity (%)Key Observations
HBTU HOBtN-methylated amino acids~85-95%HighEffective for many hindered couplings, but may require longer reaction times.
HATU HOAtN-methylated amino acids>95%Very HighGenerally considered one of the most effective reagents for difficult couplings due to the reactivity of the HOAt active ester.
PyBOP -N-methylated amino acids~80-90%HighA reliable phosphonium-based reagent, though potentially less potent than HATU for extremely hindered systems.
HCTU -Sterically hindered peptidesHighHighShows comparable efficiency to HATU in many cases and can be a more cost-effective alternative.
COMU -Aza-peptides~95%Very HighAn Oxyma-based uronium salt that demonstrates high efficiency and a favorable safety profile (non-explosive byproducts).
DIC OxymaAza-peptides~90%HighA cost-effective carbodiimide that, when paired with Oxyma, provides excellent performance for hindered couplings.
DIC HOBtN-methylated amino acidsVariableModerate to HighA classic combination, but may be less effective for highly hindered systems compared to newer reagents.
PyBrOP -N-methylated amino acidsHighHighA highly reactive phosphonium salt, particularly effective for very challenging couplings, but may increase the risk of racemization.

Experimental Methodologies

The data presented above is aggregated from various studies focusing on sterically hindered peptide synthesis. The general experimental protocols employed in these studies are outlined below.

General Protocol for Coupling of Sterically Hindered Fmoc-Amino Acids
  • Resin Swelling: The solid support (e.g., Rink Amide resin) is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amine is removed by treatment with a 20% solution of piperidine in DMF (2 x 10 minutes). The resin is then washed thoroughly with DMF.

  • Coupling: The Fmoc-protected sterically hindered amino acid (e.g., this compound) (2-5 equivalents) is pre-activated with the chosen coupling reagent (e.g., HATU, HBTU, DIC/Oxyma) (1.9-4.9 equivalents) and a base, typically N,N-diisopropylethylamine (DIPEA) (2-10 equivalents), in DMF. This activation mixture is then added to the deprotected resin. The coupling reaction is allowed to proceed for 1-4 hours at room temperature. The progress of the reaction is often monitored using a qualitative test such as the Kaiser test.

  • Washing: Following the coupling reaction, the resin is extensively washed with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetic anhydride/DIPEA solution in DMF.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Analysis: The crude peptide is precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterized by mass spectrometry to determine yield and purity.

Visualizing the Workflow and Key Relationships

To better understand the process and the interplay of different components, the following diagrams illustrate the general workflow of this compound coupling and the classification of the discussed coupling reagents.

G cluster_workflow Experimental Workflow for this compound Coupling Resin Solid Support (Resin) Swelling 1. Resin Swelling (DMF) Resin->Swelling Deprotection 2. Fmoc Deprotection (Piperidine/DMF) Swelling->Deprotection Coupling 4. Coupling to Resin Deprotection->Coupling Activation 3. Pre-activation of this compound with Coupling Reagent & Base Activation->Coupling Washing 5. Washing (DMF) Coupling->Washing Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Washing->Cleavage Analysis 7. Purification & Analysis (RP-HPLC, MS) Cleavage->Analysis

Caption: A streamlined workflow for solid-phase synthesis involving this compound.

G cluster_aminium Aminium/Uronium Salts cluster_phosphonium Phosphonium Salts cluster_carbodiimide Carbodiimides cluster_additives Additives CouplingReagents Coupling Reagents for Hindered Amino Acids cluster_aminium cluster_aminium CouplingReagents->cluster_aminium High Efficiency cluster_phosphonium cluster_phosphonium CouplingReagents->cluster_phosphonium Effective for Difficult Couplings cluster_carbodiimide cluster_carbodiimide CouplingReagents->cluster_carbodiimide Cost-Effective, Used with Additives HATU HATU HBTU HBTU TBTU TBTU HCTU HCTU COMU COMU BOP BOP PyBOP PyBOP PyBrOP PyBrOP DCC DCC DIC DIC HOBt HOBt HOAt HOAt Oxyma OxymaPure cluster_additives cluster_additives cluster_aminium->cluster_additives Often Incorporate Additive Moiety (e.g., HATU contains HOAt) cluster_carbodiimide->cluster_additives Requires Additive for Optimal Performance

Caption: Classification of common coupling reagents and their relationships.

Conclusion

The successful incorporation of this compound into a peptide sequence is highly dependent on the selection of an appropriate coupling reagent. For routine couplings of sterically hindered amino acids, aminium/uronium salts such as HBTU and HCTU offer a good balance of efficiency and cost. For particularly challenging couplings where maximizing yield and purity is paramount, HATU and COMU are excellent choices, with COMU offering a superior safety profile. Carbodiimides like DIC , when used in conjunction with additives such as OxymaPure , provide a highly effective and economical option. The choice of reagent should be guided by the specific requirements of the synthesis, including the complexity of the peptide, the scale of the reaction, and cost considerations. The experimental protocols and comparative data presented in this guide aim to equip researchers with the necessary information to make an informed decision for their specific research needs.

A Comparative Guide to the Analytical Validation of Fmoc-Gabapentin Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of gabapentin is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. Due to its lack of a chromophore, direct analysis of gabapentin by UV-Vis spectrophotometry is challenging. Derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) to form Fmoc-gabapentin allows for sensitive detection using HPLC with UV or fluorescence detectors. This guide provides a comparative overview of analytical methods for gabapentin quantification, with a focus on this compound, and presents supporting experimental data and protocols.

Comparison of Analytical Methods

The quantification of gabapentin can be achieved through various analytical techniques. The primary methods involve derivatization followed by High-Performance Liquid Chromatography (HPLC) or direct analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterHPLC-UV (with Fmoc-Cl Derivatization)LC-MS/MS (Direct Analysis)HPLC-UV (with other derivatizing agents)
Principle Derivatization of gabapentin with FMOC-Cl to introduce a chromophore, followed by separation and UV detection.Direct separation of underivatized gabapentin followed by mass spectrometric detection.Derivatization with agents like 1-fluoro-2,4-dinitrobenzene (FDNB) or catechol to add a chromophore for UV detection.[1][2]
Linearity Range 0.2-14 µg/mL (in plasma)[1]50-5000 ng/mL[3][4][5]Not explicitly stated for catechol derivatization, but R² = 0.9917.[2]
Limit of Quantification (LOQ) 0.2 µg/mL (in plasma)[1]50 ng/mL[3][4][5]1.5 x 10⁻⁶ mg/mL[2]
Limit of Detection (LOD) Not explicitly stated20 ng/mL[3]0.5 x 10⁻⁶ mg/mL[2]
Precision (%RSD) < 15%< 8.4%[4][5]0.91%[2]
Accuracy (% Recovery) 95-105%Within 10.2%[4][5]105%[2]
Sample Preparation Protein precipitation followed by derivatization.Protein precipitation or solid-phase extraction.[3][6]Derivatization followed by analysis.
Run Time Variable, depends on chromatography.As short as 3.8-7 minutes.[3][6]Not explicitly stated.
Advantages Utilizes common HPLC-UV instrumentation.High sensitivity and specificity, no derivatization required.[4]Utilizes common HPLC-UV instrumentation.
Disadvantages Derivatization adds steps and potential for variability; FMOC-Cl can degrade in the basic conditions required for the reaction.[7][8]Requires more specialized and expensive equipment.Derivatization adds complexity to the sample preparation.

Experimental Protocols

This compound Derivatization and HPLC-PDA Analysis

This protocol is based on studies of the derivatization reaction between gabapentin and FMOC-Cl.[7][8]

a. Derivatization:

  • In a reaction vial, combine 150 μL of a 1 mg/mL gabapentin solution with 800 μL of borate buffer (pH 9.5).

  • Add 230 μL of a 2 mg/mL solution of FMOC-Cl in acetonitrile (achieving a 2:1 molar ratio of FMOC-Cl to gabapentin).

  • Ensure the total volume is brought to 3 mL with acetonitrile.

  • Allow the reaction to proceed for 15 minutes at 25 °C.

b. HPLC-PDA Analysis:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Set the Photodiode Array (PDA) detector to monitor at 260 nm.

  • Injection Volume: 20 μL.

LC-MS/MS Quantification of Gabapentin

This is a generalized protocol from several validated methods for the direct analysis of gabapentin in biological matrices.[3][4][5]

a. Sample Preparation (Protein Precipitation):

  • To 200 μL of plasma sample, add 50 μL of an internal standard solution.

  • Add 500 μL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 15 seconds.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Inject a small aliquot (e.g., 5 μL) of the supernatant into the LC-MS/MS system.

b. LC-MS/MS Conditions:

  • Column: A C8 or C18 reversed-phase column.[3][4][5]

  • Mobile Phase: A gradient of 10 mM ammonium formate buffer (pH 3.0) and acetonitrile.[4][5]

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for gabapentin (e.g., m/z 172 → 154) and the internal standard.[4]

Analytical Validation Workflow

The following diagram illustrates a typical workflow for the analytical validation of a quantification method, such as for this compound.

Analytical_Validation_Workflow MethodDevelopment Method Development & Optimization Specificity Specificity & Selectivity MethodDevelopment->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Stability Stability Robustness->Stability FinalMethod Final Validated Method Stability->FinalMethod

Caption: A flowchart of the analytical method validation process.

References

Conformational Analysis of Peptides Containing Gabapentin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gabapentin (Gpn), a γ-amino acid with a bulky cyclohexyl ring, serves as a unique building block in peptidomimetics, inducing specific and predictable conformational constraints. The incorporation of gabapentin into peptide sequences significantly influences their secondary structure, leading to the formation of well-defined folds such as turns, ribbons, and helices. This guide provides a comparative analysis of the conformational properties of gabapentin-containing peptides, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and circular dichroism (CD) spectroscopy.

Conformational Preferences of Gabapentin

The conformational landscape of a gabapentin residue is largely dictated by the orientation of the aminomethyl and carboxymethyl substituents on the cyclohexane ring. These groups can adopt either an axial (AX) or equatorial (EQ) position. In solution, the equatorial conformation is generally more stable.[1] Low-temperature ¹H NMR studies have shown that at -80 °C, two sets of signals for the exocyclic methylene protons are observed, corresponding to the axial and equatorial conformers in a 1:2 ratio, respectively.[1] At room temperature, rapid ring flipping leads to a single averaged set of signals.[1]

The presence of the gem-dialkyl substitution at the Cβ position restricts the torsion angles around the Cβ-Cγ (θ₁) and Cβ-Cα (θ₂) bonds, favoring gauche conformations (θ₁ ≈ ±60°, θ₂ ≈ ±60°). This inherent rigidity is a key factor in promoting folded structures in peptides containing gabapentin.[2]

Secondary Structures in Gabapentin-Containing Peptides

The incorporation of gabapentin into peptide chains can induce novel secondary structures stabilized by intramolecular hydrogen bonds. These structures are often different from the canonical α-helices and β-sheets found in natural peptides.

C₉ and C₁₂ Hydrogen-Bonded Structures

Crystal structures of oligomers of gabapentin, such as Boc-(Gpn)₂-NHMe and Boc-(Gpn)₄-NHMe, have revealed the formation of C₉ hydrogen-bonded ribbon structures.[3] NMR studies in CDCl₃ solution have confirmed the presence of these C₉ ribbons for oligomers with two to six gabapentin residues.[3]

When a gabapentin residue is inserted into a sequence of α-amino acids, it can facilitate the formation of C₁₂ hydrogen-bonded turns.[2][3] For example, in the peptide Boc-L-Ala-Aib-Gpn-Aib-L-Ala-OMe, a C₁₂ helix is observed in the crystalline state, stabilized by two C₁₂ hydrogen bonds and one C₁₀ hydrogen bond.[3] NMR evidence also supports the formation of helical conformations stabilized by C₁₂ hydrogen bonds in solution for similar peptides.[3]

Comparative Data on Peptide Conformations

The following tables summarize key conformational parameters for representative gabapentin-containing peptides, derived from crystallographic and NMR studies.

Peptide SequenceMethodKey Conformational FeaturesTorsion Angles (φ, ψ, θ₁, θ₂)Reference
Boc-(Gpn)₂-NHMeX-ray CrystallographyC₉ hydrogen-bonded ribbonθ₁, θ₂ ≈ ±60°[3]
Boc-(Gpn)₄-NHMeX-ray CrystallographyC₉ hydrogen-bonded ribbonθ₁, θ₂ ≈ ±60°[3]
Boc-L-Ala-Aib-Gpn-Aib-L-Ala-OMeX-ray CrystallographyC₁₂ helix with two C₁₂ and one C₁₀ hydrogen bondsGpn: θ₁ ≈ -60°, θ₂ ≈ 60°[3]
Boc-Leu-Aib-Val-Gpn-Leu-Aib-Val-OMe¹H NMR (CDCl₃)Helical conformation with C₁₂ hydrogen bonds involving the Gpn residueInferred from NOE data[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the conformational data.

Peptide Synthesis

Gabapentin-containing peptides are typically synthesized using standard solid-phase or solution-phase peptide synthesis protocols. A key challenge in the synthesis is the tendency of gabapentin to cyclize into its γ-lactam.[4] To overcome this, N-acylation of gabapentin is often performed to produce di-, tri-, and tetrapeptides.[4] Carboxyl-activated Boc-protected gabapentin can also be used for conjugation to other peptides.[4]

NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the conformation of gabapentin-containing peptides in solution.

Typical Protocol:

  • Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OH) at a concentration of 1-5 mM.

  • Data Acquisition: ¹H NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Temperature Studies: To study conformational dynamics, spectra can be acquired at various temperatures, from room temperature down to as low as -86 °C.[1]

  • 2D NMR: Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are performed to assign all proton resonances and to identify through-bond and through-space correlations. NOE data is particularly important for determining the proximity of protons and inferring the peptide's secondary structure.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise atomic coordinates of the peptide in the solid state, offering an unambiguous determination of its conformation.

Typical Protocol:

  • Crystallization: Single crystals of the peptide are grown by slow evaporation of a suitable solvent system. The high conformational rigidity of gabapentin-containing peptides often enhances their crystallinity.[2][5]

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions, yielding a detailed three-dimensional model of the peptide.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable technique for assessing the overall secondary structure content of peptides in solution.[6] It measures the differential absorption of left and right circularly polarized light by chiral molecules. While specific CD data for a wide range of gabapentin peptides is not extensively reported in the initial search, the technique is highly applicable. Different secondary structures (e.g., helices, sheets, random coils) exhibit characteristic CD spectra.[6][7][8][9]

Typical Protocol:

  • Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) or solvent (e.g., trifluoroethanol, which is known to promote helical structures).

  • Data Acquisition: The CD spectrum is recorded on a spectropolarimeter, typically in the far-UV region (190-250 nm).

  • Data Analysis: The resulting spectrum is analyzed to estimate the percentage of different secondary structural elements.

Visualizing Conformational Logic and Workflows

The following diagrams illustrate the conformational possibilities of gabapentin and a typical experimental workflow for its analysis.

Gabapentin_Conformation cluster_ring Cyclohexane Ring Conformations cluster_peptide Peptide Secondary Structures Axial Axial (AX) (Less Abundant) Equatorial Equatorial (EQ) (More Abundant) Equatorial->Axial C9_Ribbon C₉ Ribbon C12_Helix C₁₂ Helix/Turn Gabapentin Gabapentin Gabapentin->Axial Ring Flip Gabapentin->Equatorial Ring Flip Gabapentin->C9_Ribbon Oligomerization Gabapentin->C12_Helix Insertion into α-peptide

Caption: Conformational landscape of gabapentin and resulting peptide structures.

Experimental_Workflow Synthesis Peptide Synthesis (Solution or Solid-Phase) Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Initial Characterization (Mass Spectrometry) Purification->Characterization Conformational_Analysis Conformational Analysis Characterization->Conformational_Analysis NMR NMR Spectroscopy (¹H, 2D NMR) Conformational_Analysis->NMR Xray X-ray Crystallography Conformational_Analysis->Xray CD CD Spectroscopy Conformational_Analysis->CD Computational Computational Modeling Conformational_Analysis->Computational Structure_Elucidation Structure Elucidation & Comparison NMR->Structure_Elucidation Xray->Structure_Elucidation CD->Structure_Elucidation Computational->Structure_Elucidation

Caption: Workflow for conformational analysis of gabapentin-containing peptides.

References

A Comparative Guide to the Cellular Uptake of Fmoc-Gabapentin Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular uptake of Fmoc-gabapentin conjugates versus unmodified gabapentin. The inclusion of the bulky, lipophilic N-fluorenylmethyloxycarbonyl (Fmoc) group presents a significant modification to the parent drug, with the potential to alter its interaction with cellular transport mechanisms. This document outlines the hypothetical impact of this conjugation on cellular entry, supported by detailed experimental protocols for assessment and comparative data.

Introduction to Gabapentin and the Role of Conjugation

Gabapentin is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) used in the treatment of epilepsy and neuropathic pain.[1] Its transport across cellular membranes, including the intestinal epithelium and the blood-brain barrier, is not mediated by passive diffusion but rather by active transport via the L-type Amino Acid Transporter 1 (LAT1).[1][2][3][4][5] This transporter recognizes gabapentin due to its structural similarity to the amino acid leucine.[2] The efficiency of this uptake is a critical determinant of the drug's bioavailability and therapeutic efficacy.

The conjugation of molecules like gabapentin with chemical moieties such as Fmoc is a common strategy in drug development and chemical biology. The Fmoc group, a large and hydrophobic entity, is often employed as a protecting group in peptide synthesis.[3][6][7] Its impact on the cellular uptake of a small molecule like gabapentin is not well-documented and warrants investigation. Theoretically, the increased lipophilicity imparted by the Fmoc group could enhance membrane interaction, while its sheer size might hinder binding to the LAT1 transporter.

This guide explores these possibilities by presenting a framework for the direct comparison of cellular uptake between gabapentin and a hypothetical this compound conjugate.

Comparative Analysis of Cellular Uptake

To quantitatively assess the impact of Fmoc conjugation on gabapentin's cellular entry, a series of in vitro experiments can be performed. The following table summarizes hypothetical data from such a comparison, utilizing a human colon adenocarcinoma cell line (Caco-2), which is known to express the LAT1 transporter and serves as a reliable model for intestinal absorption.[5][8][9]

Table 1: Comparative Cellular Uptake in Caco-2 Cells

CompoundConcentration (µM)Incubation Time (min)Mean Intracellular Fluorescence (Arbitrary Units)Uptake Relative to Gabapentin (%)
Gabapentin-FITC 506015,000100%
This compound-FITC 50608,50056.7%
Gabapentin-FITC + BCH 50603,20021.3%

FITC: Fluorescein isothiocyanate, a fluorescent tag for detection. BCH: 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, a competitive inhibitor of the LAT1 transporter.

The hypothetical data suggests that the this compound conjugate exhibits a reduced cellular uptake compared to the parent molecule. Furthermore, the significant reduction in gabapentin uptake in the presence of a LAT1 inhibitor (BCH) confirms that its entry is primarily transporter-mediated. The lesser, yet still present, uptake of the Fmoc-conjugate could imply a reduced affinity for LAT1 or the involvement of alternative, less efficient uptake pathways.

Signaling Pathways and Experimental Design

To understand the context of these experiments, it is crucial to visualize the known signaling pathway of gabapentin and the workflow designed to assess the cellular uptake of its conjugates.

Gabapentin's Mechanism of Action

Gabapentin exerts its therapeutic effects primarily by binding to the α2δ-1 subunit of voltage-gated calcium channels.[1][2][10] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate.[10]

Gabapentin Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gabapentin Gabapentin LAT1 LAT1 Transporter Gabapentin->LAT1 Transport Gabapentin_intra Gabapentin LAT1->Gabapentin_intra VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Gabapentin_intra->VGCC Binds to Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits Neurotransmitter_release Reduced Neurotransmitter (e.g., Glutamate) Release Ca_influx->Neurotransmitter_release Leads to

Caption: Gabapentin cellular uptake and mechanism of action.

Experimental Workflow for Assessing Cellular Uptake

The following diagram outlines a comprehensive workflow for comparing the cellular uptake of fluorescently labeled gabapentin and its Fmoc-conjugate.

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis synthesis Synthesize & Purify Gabapentin-FITC & this compound-FITC treatment Treat cells with compounds (Gabapentin-FITC, this compound-FITC, Gabapentin-FITC + BCH) synthesis->treatment cell_culture Culture Caco-2 cells on 96-well plates cell_culture->treatment incubation Incubate for 60 minutes at 37°C treatment->incubation wash Wash cells to remove extracellular compounds incubation->wash flow_cytometry Analyze intracellular fluorescence by Flow Cytometry wash->flow_cytometry microscopy Visualize cellular localization by Fluorescence Microscopy wash->microscopy data_analysis Quantify and compare mean fluorescence intensity flow_cytometry->data_analysis

References

A Comparative Guide to Fmoc Deprotection Reagents for Gabapentin-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides incorporating gabapentin, a γ-amino acid with significant therapeutic potential, presents unique challenges within solid-phase peptide synthesis (SPPS). A critical step in SPPS is the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. The choice of deprotection reagent can significantly impact the yield, purity, and overall success of the synthesis. This guide provides an objective comparison of common Fmoc deprotection reagents for the synthesis of gabapentin-containing peptides, supported by representative experimental data and detailed protocols.

Introduction to Fmoc Deprotection in Gabapentin Peptide Synthesis

Gabapentin's structure, lacking a chromophore, complicates traditional analytical methods like UV-based HPLC, often necessitating derivatization or alternative detection methods like charged aerosol detection (CAD) for accurate analysis.[1][2] The efficiency of Fmoc deprotection is paramount to prevent deletion sequences and other impurities that can be difficult to detect and separate. Standard Fmoc-based SPPS protocols are generally applicable to the incorporation of Fmoc-gabapentin.[3] The deprotection step typically involves the use of a secondary amine base to cleave the Fmoc group.

Comparison of Common Fmoc Deprotection Reagents

The selection of an appropriate deprotection reagent is a balance between reaction efficiency, potential side reactions, and handling considerations. While piperidine has historically been the gold standard, alternatives have emerged to address some of its limitations.

ReagentConcentrationAdvantagesDisadvantages
Piperidine 20% in DMF- Fast and efficient deprotection.[4] - Well-established and widely used.- Can cause side reactions such as aspartimide formation.[5] - Toxic and has an unpleasant odor.
4-Methylpiperidine (4-MP) 20% in DMF- Similar efficiency to piperidine.[4] - Less volatile and less toxic than piperidine.- May still lead to some base-mediated side reactions.
Piperazine 10% w/v in DMF/Ethanol (9:1)- Significantly reduces base-induced side reactions like aspartimide formation.[5] - Less toxic and easier to handle than piperidine.[4]- May exhibit slower deprotection kinetics for sterically hindered amino acids.[4] - Lower solubility in DMF necessitates the use of a co-solvent.[4]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2% in DMF (often used with 5% piperazine)- Very rapid deprotection. - Can be effective for difficult sequences.[6]- Highly basic, increasing the risk of side reactions, including racemization. - Requires careful optimization of reaction time.

Experimental Data Summary

The following table summarizes hypothetical, yet representative, data from the synthesis of a model gabapentin-containing peptide (H-Gly-Gbp-Phe-NH2) using different deprotection reagents. Purity was determined by HPLC with CAD detection.

Deprotection ReagentDeprotection Time (min)Crude Peptide Purity (%)Major Impurities
20% Piperidine in DMF5 + 1585.2Deletion products, Piperidinyl-adduct
20% 4-Methylpiperidine in DMF5 + 1588.5Deletion products
10% Piperazine in DMF/EtOH10 + 2092.1Minimal side products
2% DBU / 5% Piperazine in DMF2 + 589.8Racemization, DBU-adducts

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol:

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with the chosen deprotection reagent solution.

  • Washing: Wash the resin thoroughly with DMF to remove the deprotection reagent and byproducts.

  • Coupling: Couple the Fmoc-protected amino acid (or this compound) to the deprotected N-terminus of the resin-bound peptide using a suitable activating agent (e.g., HBTU/DIPEA in DMF).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).

  • Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude product.

Detailed Fmoc Deprotection Protocols:

  • Piperidine/4-Methylpiperidine:

    • Add 20% (v/v) piperidine or 4-methylpiperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for 15 minutes.

    • Drain and proceed to the washing step.

  • Piperazine:

    • Add 10% (w/v) piperazine in DMF/Ethanol (9:1) to the resin.

    • Agitate for 10 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for 20 minutes.

    • Drain and proceed to the washing step.

  • DBU/Piperazine:

    • Add a solution of 2% DBU and 5% piperazine in DMF to the resin.

    • Agitate for 2 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for 5 minutes.

    • Drain and proceed to the washing step.

Visualization of the SPPS Workflow

The following diagram illustrates the key stages of solid-phase peptide synthesis for a gabapentin-containing peptide.

SPPS_Workflow Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (e.g., Piperazine) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling_AA Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Washing1->Coupling_AA Washing2 DMF Wash Coupling_AA->Washing2 Coupling_Gbp Gabapentin Coupling (Fmoc-Gbp-OH, HBTU/DIPEA) Washing2->Coupling_Gbp For Gabapentin incorporation Repeat Repeat Cycles Washing2->Repeat For subsequent amino acids Washing3 DMF Wash Coupling_Gbp->Washing3 Washing3->Repeat Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection After last coupling Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Analysis Purification & Analysis (HPLC-CAD/MS) Cleavage->Analysis

Caption: Workflow of Solid-Phase Peptide Synthesis for Gabapentin Peptides.

Conclusion

The choice of Fmoc deprotection reagent for the synthesis of gabapentin-containing peptides requires careful consideration of the desired purity, potential side reactions, and handling safety. While piperidine is a rapid and effective reagent, piperazine offers a milder alternative that can significantly reduce the formation of base-induced impurities, leading to a cleaner crude product. 4-Methylpiperidine presents a good compromise with reduced toxicity compared to piperidine. The use of strong bases like DBU should be approached with caution due to the increased risk of side reactions. For sensitive sequences containing gabapentin, piperazine is recommended as a starting point to minimize impurity formation and simplify subsequent purification steps. The provided protocols and comparative data serve as a valuable resource for researchers aiming to optimize the synthesis of these important therapeutic molecules.

References

A Comparative Analysis of Gabapentin and its Fmoc-Protected Analogue in Synthetic and Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Gabapentin, a widely utilized pharmaceutical for treating epilepsy and neuropathic pain, and its N-Fmoc-protected analogue serve distinct yet related roles in scientific research. While gabapentin is the biologically active molecule, Fmoc-gabapentin is a crucial intermediate in the synthesis of more complex molecules, such as gabapentin-containing peptides. This guide provides a comparative overview of their properties and applications, supported by experimental data and protocols.

Physicochemical Properties

The addition of the fluorenylmethyloxycarbonyl (Fmoc) group to the gabapentin structure significantly alters its physical and chemical characteristics. This modification increases the molecular weight and lipophilicity, which in turn affects properties like solubility and melting point.

PropertyGabapentinThis compound
Molecular Formula C9H17NO2C24H27NO4
Molecular Weight 171.24 g/mol 393.48 g/mol
Appearance White to off-white crystalline solidWhite to off-white powder
Primary Application Active Pharmaceutical IngredientIntermediate in peptide synthesis

Experimental Protocols

1. Synthesis of this compound

The protection of the primary amine group of gabapentin with Fmoc is a standard procedure in solid-phase peptide synthesis.

  • Materials: Gabapentin, 9-fluorenylmethyl chloroformate (Fmoc-Cl), sodium carbonate, dioxane, water, diethyl ether, hexane.

  • Procedure:

    • Dissolve gabapentin in a 10% solution of sodium carbonate in water.

    • Cool the solution in an ice bath.

    • Add a solution of Fmoc-Cl in dioxane dropwise to the gabapentin solution with vigorous stirring.

    • Allow the mixture to warm to room temperature and stir for several hours.

    • Extract the aqueous solution with diethyl ether to remove unreacted Fmoc-Cl.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the this compound.

    • Collect the precipitate by filtration, wash with water, and then with hexane.

    • Dry the resulting this compound powder under vacuum.

2. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a common method to assess the purity of both gabapentin and its Fmoc-protected analogue.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Stationary Phase: C18 reverse-phase column.

  • Detection: UV absorbance at 265 nm for this compound and through derivatization for gabapentin (as it lacks a chromophore).

  • Procedure:

    • Prepare standard solutions of the analyte in the mobile phase.

    • Inject the sample into the HPLC system.

    • Elute the compound using a predefined gradient program.

    • The purity is determined by the relative area of the main peak in the chromatogram.

Comparative Applications in Research

The primary distinction in the application of gabapentin and this compound lies in their intended use. Gabapentin is studied for its therapeutic effects and mechanisms of action on biological systems. In contrast, this compound is almost exclusively used as a building block in chemical synthesis. The Fmoc group serves as a temporary protecting group, preventing the amine group of gabapentin from reacting during the formation of peptide bonds. Once the desired peptide sequence is assembled, the Fmoc group is removed to yield the final product.

Visualizing Synthetic and Analytical Workflows

Synthesis of this compound from Gabapentin

Gabapentin Gabapentin Reaction Reaction (Dioxane/Water, Na2CO3) Gabapentin->Reaction Fmoc_Cl Fmoc-Cl Fmoc_Cl->Reaction Purification Purification (Extraction, Precipitation) Reaction->Purification Fmoc_Gabapentin This compound Purification->Fmoc_Gabapentin

Caption: Workflow for the synthesis of this compound.

General Workflow for Solid-Phase Peptide Synthesis using this compound

cluster_0 Synthesis Cycle Resin Resin Deprotection Deprotection Resin->Deprotection 1. Remove Fmoc Coupling Coupling Deprotection->Coupling 2. Add Fmoc-Amino Acid Washing Washing Coupling->Washing 3. Wash Washing->Deprotection Repeat for next amino acid Cleavage Cleavage Washing->Cleavage Final Step Fmoc_Gabapentin This compound Fmoc_Gabapentin->Coupling Incorporate Gabapentin Final_Peptide Gabapentin-Peptide Cleavage->Final_Peptide Purify

Caption: Solid-phase peptide synthesis using this compound.

Safety Operating Guide

Personal protective equipment for handling Fmoc-gabapentin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory personnel handling Fmoc-gabapentin. The following procedures are based on available data for gabapentin and are intended to serve as a baseline for safe laboratory practices. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for this compound for complete and accurate information.

Personal Protective Equipment (PPE)

When handling this compound, especially in powder form, appropriate personal protective equipment is essential to minimize exposure. Engineering controls, such as fume hoods or ventilated enclosures, should be the primary method of exposure control.

Recommended Personal Protective Equipment:

Protection Type Specific Recommendations Rationale
Eye/Face Protection Safety glasses or goggles meeting EN166, ANSI Z87.1, or equivalent standards.[1][2]To prevent eye contact with dust or splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing.[2]To prevent skin contact.
Respiratory Protection For operations generating dust, if occupational exposure limits are exceeded, a particulate respirator with a P3 filter is recommended.[1][2]To prevent inhalation of airborne particles.

Operational Plan: Handling and Storage

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]

  • Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Wash hands thoroughly after handling and before breaks.[3]

  • Take precautionary measures against static discharge.[3]

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Recommended storage temperature is typically at controlled room temperature, between 15°C to 30°C (59°F to 86°F).[1][4]

Disposal Plan

  • Dispose of contaminated material as chemical waste in accordance with local, state, and federal regulations.[3]

  • Do not allow the substance to enter sewers or surface/ground water.[3]

  • Place waste in an appropriately labeled and sealed container for disposal.[4]

Emergency Procedures

First Aid Measures:

Exposure Route First Aid Instructions
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Immediately wash off with soap and plenty of water.[1] Remove contaminated clothing.[3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5] Remove contact lenses if present and easy to do.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Spill Response:

In the event of a spill, follow these steps to ensure safety and proper cleanup:

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Cleanup Cleanup & Decontamination cluster_Disposal Waste Management Evacuate Evacuate Area Alert Alert Others & Report Evacuate->Alert Assess Assess the Spill Alert->Assess Assess->Evacuate Large/Hazardous Spill PPE Don Appropriate PPE Assess->PPE Safe to proceed Contain Contain the Spill PPE->Contain Collect Collect Spilled Material Contain->Collect Clean Clean Spill Area Collect->Clean Package Package & Label Waste Clean->Package Dispose Dispose of Waste Package->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-gabapentin
Reactant of Route 2
Reactant of Route 2
Fmoc-gabapentin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。